molecular formula C15H11ClO7 B1670221 Delphinidin Chloride CAS No. 528-53-0

Delphinidin Chloride

Cat. No.: B1670221
CAS No.: 528-53-0
M. Wt: 338.69 g/mol
InChI Key: FFNDMZIBVDSQFI-UHFFFAOYSA-N
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Description

Delphinidin chloride is an anthocyanidin chloride that has delphinidin as the cationic counterpart. It contains a delphinidin.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol;chloride
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InChI

InChI=1S/C15H10O7.ClH/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6;/h1-5H,(H5-,16,17,18,19,20,21);1H
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InChI Key

FFNDMZIBVDSQFI-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]
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Molecular Formula

C15H11ClO7
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Related CAS

13270-61-6 (Parent)
Record name Delphinidin
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DSSTOX Substance ID

DTXSID701019982
Record name Delphinidin chloride
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Molecular Weight

338.69 g/mol
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Physical Description

Transparent colorless oily liquid. Practically tasteless and odorless, even when warmed. (NTP, 1992), Liquid, Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]; [NIOSH], Colorless, oily liquid aerosol dispersed in air., Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]
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Boiling Point

Very high (USCG, 1999), 360 °C, 680 °F
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Flash Point

380 °F (USCG, 1999), 380 °F (193 °C) (Open cup), 135 °C (275 °F) (closed cup) /Mineral oil mist/, 380 °F (open cup), (oc) 380 °F
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Solubility

Insoluble (NIOSH, 2023), Insoluble in water, Insoluble in alcohol; soluble in benzene, chloroform, ether, carbon disulfide, petroleum ether, Miscible with most fixed oils; not miscible with castor oil; soluble in volatile oils, Insoluble
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Density

0.822 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.83-0.86 (light); 0.875-0.905 (heavy), 0.9, 0.90
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Vapor Pressure

less than 0.5 mmHg (NIOSH, 2023), <0.5 mmHg
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Impurities

Polynuclear aromatic compounds have been detected in samples of mineral oil for medicinal and cosmetic uses.
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Color/Form

Colorless, oily liquid, Colorless, oily liquid aerosol dispersed in air., Transparent colorless oily liquid

CAS No.

8012-95-1, 528-53-0, 8002-74-2
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Melting Point

0 °F (NIOSH, 2023), 0 °F
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Foundational & Exploratory

Delphinidin Chloride: A Technical Guide to its Role in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

Delphinidin chloride, a prominent anthocyanidin found in pigmented fruits and vegetables, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Its therapeutic potential is largely attributed to its ability to modulate a complex network of intracellular signaling pathways crucial for cell survival, proliferation, and apoptosis. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects, focusing on its interactions with key signaling cascades including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. We present a synthesis of current research, quantitative data on its biological activity, detailed experimental protocols for its study, and visual diagrams of the implicated pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound

Delphinidin is a primary anthocyanidin, a subclass of flavonoids, responsible for the vibrant blue and red pigments in many berries, grapes, and flowers.[3][4] Structurally, its B-ring contains three hydroxyl groups, which contributes to its potent antioxidant capacity, among the strongest of all anthocyanidins.[5] this compound is the salt form commonly used in research settings for its stability and solubility. Emerging evidence has established that delphinidin's biological activities extend beyond simple antioxidant effects, demonstrating direct interference with critical protein targets within cellular signaling networks.[4] This modulation of signaling pathways is central to its observed anti-proliferative, pro-apoptotic, and anti-inflammatory effects in various preclinical models.[5][6][7]

Core Signaling Pathways Modulated by this compound

Delphinidin's pleiotropic effects stem from its ability to interact with multiple signaling nodes. It can inhibit receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), thereby blocking downstream cascades from their inception.[6][8]

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Delphinidin has been shown to be a potent inhibitor of this cascade.[4][6][9]

  • Mechanism of Inhibition: Delphinidin treatment leads to the suppression of PI3K, Akt, and mTOR phosphorylation in a dose-dependent manner.[6][7] By inhibiting both upstream (PI3K/Akt) and downstream (mTOR) signals, delphinidin effectively halts the pro-survival and proliferative signaling of this pathway.[9] This inhibition is crucial for its ability to induce autophagy and apoptosis in cancer cells.[1][6] For instance, in non-small cell lung cancer (NSCLC) cells, delphinidin reduced the phosphorylation of PI3K, AKT, and mTOR.[6][7] Similarly, in HER2-positive breast cancer cells, delphinidin suppressed the mTOR signaling pathway by inhibiting the phosphorylation of key proteins like p70S6K and eIF4E.[3][10]

PI3K_Akt_Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 p pip2 PIP2 akt Akt pip3->akt mtorc1 mTORC1 akt->mtorc1 proliferation Cell Proliferation, Survival, Angiogenesis mtorc1->proliferation delphinidin Delphinidin Chloride inhibition delphinidin->inhibition inhibition->receptor inhibition->pi3k inhibition->akt inhibition->mtorc1

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family—comprising primarily ERK, JNK, and p38—regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Delphinidin exhibits complex, context-dependent modulation of this pathway.

  • Inhibition of Pro-Survival Kinases (ERK): In many cancer models, delphinidin suppresses the Ras/Raf/MEK/ERK signaling cascade.[5][6] For example, in HER-2 positive breast cancer cells, delphinidin treatment decreased the protein expression levels of p-c-Raf, p-MEK1/2, and p-ERK1/2, which contributes to its pro-apoptotic effects.[5]

  • Activation of Stress-Activated Kinases (JNK/p38): Conversely, delphinidin can activate the pro-apoptotic JNK and p38 MAPK pathways.[5][7] In non-small cell lung cancer cells, delphinidin pre-treatment boosted JNK phosphorylation, sensitizing the cells to radiation-induced apoptosis.[1][6][7] This dual regulation—inhibiting ERK while activating JNK/p38—is a key mechanism for shifting the cellular balance from survival towards apoptosis.[5][7]

MAPK_Pathway growth_factor Growth Factor Signal ras Ras growth_factor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk proliferation Cell Proliferation & Survival erk->proliferation stress Cellular Stress (e.g., ROS) jnk JNK stress->jnk p38 p38 stress->p38 apoptosis Apoptosis jnk->apoptosis p38->apoptosis delphinidin Delphinidin Chloride inhibition delphinidin->inhibition activation delphinidin->activation inhibition->erk activation->jnk activation->p38

Caption: this compound's dual regulation of the MAPK signaling pathways.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immune responses, and cell survival. Its constitutive activation is a feature of many chronic inflammatory diseases and cancers. Delphinidin is a well-documented inhibitor of this pathway.

  • Mechanism of Inhibition: Delphinidin prevents the activation and nuclear translocation of the NF-κB/p65 subunit.[5][6] It achieves this by inhibiting the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] By keeping the NF-κB complex inactive in the cytoplasm, delphinidin downregulates the expression of NF-κB target genes, including those for inflammatory cytokines (e.g., TNF-α, IL-6) and anti-apoptotic proteins.[11][12] This action underlies much of delphinidin's anti-inflammatory and pro-apoptotic activity.[2][5][6]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) ikk IKK Complex stimulus->ikk ikb IκBα ikk->ikb P nfkb_complex IκBα-NF-κB (Inactive) ikk->nfkb_complex IκBα Degradation nfkb NF-κB (p65/p50) ikb->nfkb cytoplasm Cytoplasm nucleus Nucleus translocation Translocation gene_expression Target Gene Expression (Inflammation, Survival) delphinidin Delphinidin Chloride inhibition delphinidin->inhibition inhibition->ikk nfkb_n NF-κB (Active) nfkb_complex->nfkb_n Nuclear Translocation nfkb_n->gene_expression

Caption: this compound's inhibition of the NF-κB signaling pathway.

Quantitative Data Presentation

The efficacy of this compound varies across different cell types and experimental conditions. The following tables summarize key quantitative findings from the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Citation(s)
A431Skin Cancer18[8]
LXFL529LLung Cancer33[8]
MDA-MB-453HER2+ Breast Cancer~40[3][10]
BT-474HER2+ Breast Cancer~100[3][10]
PEO1Ovarian Cancer18.7 (for 3-BP combo)[13]
SKOV3Ovarian Cancer40.5 (for 3-BP combo)[13]
Recombinant GLO I(Enzyme Target)1.9[3]
EGFR(Enzyme Target)1.3[8]
EGFR(Enzyme Target)2.37 (3-O-glucoside)[14]
Table 2: Effects of this compound on Protein Expression and Cell Viability
Cell LineTreatment Concentration (µM)Target Protein / ProcessObserved EffectCitation(s)
MDA-MB-453, BT-47440 and 80p-NF-κB/p65, p-IKKα/βSignificant decrease[5]
MDA-MB-453, BT-47440 and 80p-c-Raf, p-MEK1/2, p-ERK1/2Significant decrease[5]
MDA-MB-453, BT-47440 and 80p-JNKSignificant increase[5]
U2OS50, 100, 200 (µg/mL)Cell ViabilityReduction to 55%, 32%, 22%[7][15]
SKOV310p-AKT, p-p70S6K, p-ERK1/2Downregulation[3][4]
A5495 (with 4 Gy radiation)p-JNKUpregulation[1][3]
A5495 (with 4 Gy radiation)p-PI3K, p-AKT, p-mTORInhibition[1]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of this compound on cellular signaling.

Cell Viability Assessment via MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity following treatment with delphinidin.[16]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay s1 1. Seed cells in a 96-well plate s2 2. Incubate overnight (37°C, 5% CO2) s1->s2 s3 3. Treat cells with serial dilutions of Delphinidin Cl s2->s3 s4 4. Incubate for desired time (e.g., 24-72h) s3->s4 s5 5. Add MTT reagent (e.g., 5 mg/mL) s4->s5 s6 6. Incubate for 2-4h (Formazan crystals form) s5->s6 s7 7. Solubilize crystals (e.g., Isopropanol, DMSO) s6->s7 s8 8. Read absorbance (~570 nm) s7->s8

Caption: A typical experimental workflow for an MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., 2 x 10⁵ cells/well) in a 24-well or 96-well plate and allow them to adhere for 24 hours in a CO₂ incubator.[17]

  • Treatment: Prepare serial dilutions of this compound (e.g., 20-100 µM) in serum-free media.[17] Remove the old media from the cells, wash with PBS, and add the delphinidin-containing media. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Remove the treatment media and wash cells with PBS. Add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[16] Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16][17]

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[16][17]

  • Data Acquisition: Gently shake the plate to ensure complete dissolution. Measure the absorbance of the solution using a spectrophotometer at a wavelength between 500-600 nm (typically ~563-570 nm).[16][17]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Note: The antioxidant properties of anthocyanins can sometimes interfere with tetrazolium-based assays like MTT.[18] It is advisable to validate results with an alternative method, such as a BrdU (DNA-based) or CellTiter-Glo (ATP-based) assay, especially in cell lines where discrepancies are noted.[18]

Protein Expression Analysis via Western Blotting

This protocol is used to detect and quantify changes in the expression or phosphorylation status of specific proteins within signaling pathways after delphinidin treatment.

Methodology:

  • Cell Lysis: After treating cells with delphinidin for the desired time, wash them with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size by loading them onto a polyacrylamide gel (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[19]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-ERK, anti-NF-κB p65) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane. Detect the signal using an imaging system or X-ray film.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

This compound is a multi-faceted phytochemical that exerts significant biological effects by targeting fundamental cellular signaling pathways. Its ability to concurrently inhibit pro-survival cascades like PI3K/Akt/mTOR and ERK, while activating pro-apoptotic pathways such as JNK/p38, makes it a compelling candidate for further investigation in cancer and inflammatory disease research. Furthermore, its potent inhibition of the master inflammatory regulator NF-κB provides a clear mechanism for its observed anti-inflammatory properties. The data and protocols presented in this guide offer a foundational resource for scientists aiming to explore and harness the therapeutic potential of this compound. Future research should focus on in vivo efficacy, bioavailability, and potential synergistic combinations with existing therapeutic agents.

References

Delphinidin Chloride: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin chloride, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the deep blue and purple hues observed in many fruits and vegetables. Beyond its vibrant coloration, this compound has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities. These properties are largely attributed to its unique chemical structure, which enables it to effectively scavenge reactive oxygen species (ROS) and modulate key signaling pathways involved in the inflammatory response. This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to support further research and drug development efforts.

Antioxidant Properties of this compound

The antioxidant capacity of this compound is a cornerstone of its therapeutic potential. It acts through various mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense systems.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following table summarizes key findings, providing a comparative overview of its potency.

AssayCompoundIC50 / EC50 (µM)Source
DPPH Radical ScavengingDelphinidin3.74[1]
DPPH Radical ScavengingDelphinidin10.55 ± 0.06
Superoxide Radical ScavengingDelphinidin> Petunidin > Malvidin ≈ Cyanidin[1]
Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents and Materials:

    • This compound (analytical standard)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (spectrophotometric grade)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate, add serial dilutions of the this compound solution to the wells.

    • Add the DPPH solution to each well containing the sample.

    • Include a control well with DPPH solution and methanol (without the sample).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents and Materials:

    • This compound

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate buffered saline (PBS)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add serial dilutions of the this compound solution to the wells of a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents and Materials:

    • This compound

    • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

    • Ferrous sulfate (for standard curve)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the FRAP reagent fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer (pH 3.6).

    • Warm the FRAP reagent to 37°C.

    • Add serial dilutions of the this compound solution to the wells of a 96-well plate.

    • Add the FRAP reagent to each well.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

    • Generate a standard curve using known concentrations of ferrous sulfate.

    • The antioxidant capacity is expressed as ferrous iron equivalents (µM Fe(II)/µg of sample).

Anti-inflammatory Properties of this compound

This compound exerts its anti-inflammatory effects by intervening in critical signaling pathways that regulate the expression of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets of its action.

Quantitative Anti-inflammatory Activity

The following table presents quantitative data on the anti-inflammatory effects of this compound.

Target/AssayCell LineTreatment/StimulusConcentration of DelphinidinObserved EffectSource
COX-2 Expression JB6 P+ cellsTPA-induced5, 10, 20 µmol/LDose-dependent inhibition of COX-2 protein expression.[2]
COX-2 Promoter Activity JB6 P+ cellsTPA-induced5, 10, 20 µmol/LSignificant inhibition of TPA-induced COX-2 promoter activity.[2]
PGE2 Production JB6 P+ cellsTPA-induced10, 20 µmol/LSignificant inhibition of TPA-induced PGE2 production.[2]
TNF-α-induced Permeability Caco-2 cellsTNF-α (5 ng/ml)0.25-1 µMProtected against TNFα-induced decrease in TEER and increase in FITC-dextran permeability.[3]
Cell Proliferation HCT-116 cells-100-600 µg/mLIC50: 242 ± 16 µg/mL[4]
Cell Proliferation HT-29 cells-100-600 µg/mLIC50: >600 µg/mL[4]
Endothelial Cell Proliferation HAoECs-10 µg/mLMaximal inhibition of proliferation.[5]
Capillary-like Structure Formation HAoECs-10 µg/mL40% reduction in the number of branchings.[5]
Signaling Pathways

This compound inhibits the NF-κB pathway, a central regulator of inflammation. It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This, in turn, blocks the translocation of the active NF-κB dimer (p65/p50) into the nucleus, thereby downregulating the transcription of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.

NF_kB_Pathway Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasomal Degradation IkBa_p->Proteasome Ubiquitination Proteasome->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Nucleus DNA κB DNA Binding Sites NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Induces Transcription Delphinidin Delphinidin Chloride Delphinidin->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades like ERK, JNK, and p38, is another crucial target of this compound. By inhibiting the phosphorylation of key kinases in these cascades, this compound can suppress the activation of transcription factors such as AP-1, which also plays a role in the expression of inflammatory mediators.

MAPK_Pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway Stimulus Inflammatory Stimuli Raf Raf Stimulus->Raf MKK47 MKK4/7 Stimulus->MKK47 MKK36 MKK3/6 Stimulus->MKK36 MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 JNK JNK MKK47->JNK P JNK->AP1 p38 p38 MKK36->p38 P p38->AP1 Inflammation Inflammatory Response AP1->Inflammation Delphinidin Delphinidin Chloride Delphinidin->MEK Delphinidin->MKK47 Delphinidin->MKK36

Caption: this compound modulates MAPK signaling pathways.

Experimental Protocols for Anti-inflammatory Assays

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated forms of kinases in the NF-κB and MAPK pathways.

  • Reagents and Materials:

    • Cell culture reagents

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for total and phosphorylated forms of target proteins like IκBα, p65, ERK, JNK, p38)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture cells to the desired confluency and treat with this compound and/or an inflammatory stimulus (e.g., LPS or TNF-α).

    • Lyse the cells with lysis buffer and collect the protein extract.

    • Determine the protein concentration of each sample.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

ELISA is a quantitative immunoassay used to measure the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or other biological fluids.

  • Reagents and Materials:

    • ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)

    • Cell culture supernatants from treated cells

    • Wash buffer

    • Stop solution

    • 96-well ELISA plate

    • Microplate reader

  • Procedure:

    • Coat the wells of a 96-well plate with the capture antibody.

    • Wash the wells.

    • Block the wells to prevent non-specific binding.

    • Add the standards and cell culture supernatants to the wells and incubate.

    • Wash the wells.

    • Add the biotinylated detection antibody and incubate.

    • Wash the wells.

    • Add streptavidin-HRP and incubate.

    • Wash the wells.

    • Add the substrate solution and incubate in the dark.

    • Add the stop solution to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound exhibits robust antioxidant and anti-inflammatory properties, positioning it as a compelling candidate for further investigation in the context of various chronic diseases where oxidative stress and inflammation are key pathological drivers. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this natural compound. The elucidation of its mechanisms of action, particularly its modulation of the NF-κB and MAPK signaling pathways, provides a solid foundation for the rational design of future studies and the development of novel therapeutic strategies. Further research, including in vivo studies and clinical trials, is warranted to fully translate the promising preclinical findings of this compound into tangible health benefits.

References

Delphinidin Chloride: A Technical Guide for Neuroprotective Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of delphinidin chloride, a naturally occurring anthocyanidin, as a promising agent in neuroprotective research. Delphinidin and its glycosides, found in pigmented fruits and vegetables, have demonstrated significant potential in mitigating the pathological hallmarks of neurodegenerative diseases.[1][2][3] This document consolidates key findings on its mechanisms of action, presents quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying molecular pathways.

Core Mechanisms of Neuroprotection

Delphinidin exerts its neuroprotective effects through a multi-faceted approach, primarily centered on its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[4][5] It has been shown to be effective in cellular and animal models of both Alzheimer's and Parkinson's disease.[3][6][7]

Anti-inflammatory and Antioxidant Activity

Delphinidin has been observed to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes.[6] It modulates key inflammatory signaling pathways, including NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines.[8][9] Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS), protecting neurons from oxidative damage.[5][10][11] Studies have shown that delphinidin can regulate the Nrf2 antioxidant response pathway, further bolstering cellular defenses against oxidative stress.[12]

Modulation of Amyloid-Beta and Tau Pathology

In the context of Alzheimer's disease, delphinidin has been shown to interfere with the neurotoxic cascade initiated by amyloid-beta (Aβ). It can reduce Aβ plaque formation and enhance its clearance by promoting microglial phagocytosis.[6][10][11] Furthermore, delphinidin has been found to inhibit Aβ-induced calcium influx and the subsequent hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[1][2]

Regulation of Apoptotic Pathways

Delphinidin protects neurons from apoptosis by modulating the expression of pro- and anti-apoptotic proteins. It has been shown to activate survival signaling pathways such as PI3K/Akt and to inhibit pro-apoptotic pathways like JNK/MAPK.[13][14] By regulating these pathways, delphinidin can prevent the activation of caspases, the executive enzymes of apoptosis.[15]

Key Signaling Pathways

The neuroprotective effects of delphinidin are mediated by its influence on several critical intracellular signaling cascades.

AMPK/SIRT1 Pathway

Delphinidin has been shown to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[6][16] This pathway is a crucial regulator of cellular energy metabolism and has been implicated in aging and longevity. Activation of AMPK/SIRT1 by delphinidin can mitigate microglial senescence, a process linked to neuroinflammation and the pathology of Alzheimer's disease.[6][16]

AMPK_SIRT1_Pathway Delphinidin This compound AMPK AMPK Delphinidin->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates Microglial_Senescence Microglial Senescence SIRT1->Microglial_Senescence inhibits Neuroprotection Neuroprotection SIRT1->Neuroprotection Microglial_Senescence->Neuroprotection leads to

Delphinidin activates the AMPK/SIRT1 pathway to inhibit microglial senescence.
NF-κB and MAPK Pathways

Delphinidin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[8] By preventing the activation of NF-κB, delphinidin reduces the expression of pro-inflammatory genes. Additionally, delphinidin modulates the mitogen-activated protein kinase (MAPK) pathway, including the JNK and ERK signaling cascades, which are involved in both cell survival and apoptosis.[8][14]

NFkB_MAPK_Pathway cluster_stimulus Pro-inflammatory Stimuli / Oxidative Stress Stimulus Stimuli NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway (JNK, p38) Stimulus->MAPK Delphinidin This compound Delphinidin->NFkB Delphinidin->MAPK Neuroprotection Neuroprotection Delphinidin->Neuroprotection promotes Inflammation Neuroinflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Inflammation->Apoptosis

Delphinidin inhibits NF-κB and MAPK pathways, reducing inflammation and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on this compound.

Table 1: Effects of Delphinidin in Alzheimer's Disease Models

Model SystemTreatmentKey FindingsReference
APP/PS1 MiceDelphinidinSignificantly alleviated cognitive deficits and synapse loss. Reduced Aβ plaque burden.[6][16]
NBM Lesioned RatsDelphinidin (25, 50 mg/kg)Decreased escape latency and distance moved in Morris water maze. Reduced AChE, APP, and Aβ protein content.[10][11]
PC12 CellsDelphinidinRescued cells from Aβ (25-35)-induced toxicity. Attenuated intracellular calcium influx and tau hyperphosphorylation.[1][2]
BV2 MicrogliaDelphinidinAttenuated cell senescence induced by Aβ42.[6][16]

Table 2: Effects of Delphinidin on Cellular Processes

Cellular ProcessModel SystemTreatmentQuantitative EffectReference
Microglial SenescenceAPP/PS1 MiceDelphinidinDownregulated senescent microglia gene signature. Prevented increases in senescence-associated β-galactosidase activity.[6][16]
Oxidative StressNBM Lesioned RatsDelphinidinDose-dependently scavenged reactive oxygen species.[10][11]
ApoptosisHuman ChondrocytesDelphinidin (≥50 µM)Showed significant cytotoxicity at higher concentrations.[17]
α-Synuclein AggregationMouse Neuron CellsDelphinidinSuppressed intracellular α-synuclein aggregation under oxidative stress.[7]

Experimental Protocols

This section details the methodologies employed in the cited research to investigate the neuroprotective effects of this compound.

In Vivo Models
  • APP/PS1 Mouse Model of Alzheimer's Disease

    • Animals: Transgenic mice expressing mutant human amyloid precursor protein (APP) and presenilin 1 (PS1).

    • Treatment: Delphinidin administered to the mice.

    • Behavioral Assessment: Cognitive function evaluated using tests such as the Morris water maze.

    • Histological Analysis: Brain tissue analyzed for Aβ plaque burden, synaptic markers (PSD-95, Synaptophysin), and microglial/astrocyte activation (Iba-1, GFAP staining).[6]

    • Biochemical Analysis: Western blotting to quantify protein levels of key signaling molecules (e.g., AMPK, SIRT1) and synaptic proteins.[6]

  • Nucleus Basalis of Meynert (NBM) Lesioned Rat Model of Alzheimer's Disease

    • Animals: Rats with excitotoxic lesions of the NBM, inducing cholinergic deficits and cognitive impairment.

    • Treatment: Delphinidin administered at doses of 25 and 50 mg/kg.

    • Behavioral Assessment: Spatial memory assessed using the Morris water maze.

    • Biochemical Analysis: Hippocampal tissue analyzed for acetylcholinesterase (AChE) activity, oxidative stress markers, and protein levels of APP, AChE, and Aβ via immunoblotting.[10][11]

    • Histological Analysis: Amyloid plaque formation assessed by staining of hippocampal tissue.[10][11]

In Vitro Models
  • PC12 Cell Culture Model of Aβ Toxicity

    • Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research.

    • Toxicity Induction: Cells treated with the Aβ (25-35) peptide to induce neurotoxicity.

    • Treatment: Co-treatment with delphinidin.

    • Viability Assay: Cell viability assessed to determine the protective effect of delphinidin.

    • Biochemical Assays: Measurement of intracellular calcium levels and analysis of tau protein phosphorylation.[1][2]

  • BV2 Microglia Cell Culture Model of Senescence

    • Cell Line: BV2 immortalized murine microglia cells.

    • Senescence Induction: Cells treated with Aβ42 to induce a senescent phenotype.

    • Treatment: Co-treatment with delphinidin.

    • Senescence Markers: Analysis of senescence-associated β-galactosidase activity, expression of senescence-associated secretory phenotype (SASP) factors, and levels of cell cycle inhibitors (p21, p16).[6][16]

Representative Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Animal Model (e.g., APP/PS1 Mice) Treatment_InVivo Delphinidin Treatment Animal_Model->Treatment_InVivo Behavioral Behavioral Analysis (e.g., Morris Water Maze) Treatment_InVivo->Behavioral Tissue_Collection Brain Tissue Collection Behavioral->Tissue_Collection Histology Histology/Immunofluorescence Tissue_Collection->Histology Biochemistry_InVivo Western Blot/Biochemical Assays Tissue_Collection->Biochemistry_InVivo Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Biochemistry_InVivo->Data_Analysis Cell_Culture Cell Culture (e.g., PC12, BV2) Toxicity_Induction Induction of Pathology (e.g., Aβ treatment) Cell_Culture->Toxicity_Induction Treatment_InVitro Delphinidin Treatment Toxicity_Induction->Treatment_InVitro Viability Cell Viability Assays Treatment_InVitro->Viability Biochemistry_InVitro Biochemical/Molecular Assays Treatment_InVitro->Biochemistry_InVitro Viability->Data_Analysis Biochemistry_InVitro->Data_Analysis

A general workflow for investigating delphinidin's neuroprotective effects.

Conclusion and Future Directions

This compound has emerged as a compelling natural compound for neuroprotective research, with demonstrated efficacy in preclinical models of neurodegenerative diseases. Its ability to modulate multiple key pathological pathways, including neuroinflammation, oxidative stress, amyloid and tau pathology, and apoptosis, underscores its therapeutic potential.

Future research should focus on further elucidating the molecular mechanisms of delphinidin, including its direct molecular targets. Investigating its bioavailability and ability to cross the blood-brain barrier in more detail is also crucial for its translation into a clinical setting. Furthermore, studies exploring the synergistic effects of delphinidin with other neuroprotective agents could open new avenues for combination therapies. The comprehensive data and protocols presented in this guide aim to facilitate the continued investigation of this compound as a promising candidate for the prevention and treatment of neurodegenerative disorders.

References

A Technical Guide to the Biosynthesis of Delphinidin in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathway of delphinidin, a key anthocyanidin responsible for blue and purple pigmentation in many plants. This document details the enzymatic steps, intermediate compounds, and regulatory aspects of this pathway. It is intended to serve as a valuable resource for researchers in plant biology, biotechnology, and drug development who are interested in the production and modification of this important flavonoid.

The Delphinidin Biosynthesis Pathway: An Overview

Delphinidin is a member of the anthocyanidin class of flavonoids, which are synthesized via a specific branch of the phenylpropanoid pathway. The biosynthesis of delphinidin from the general phenylpropanoid precursor, 4-coumaroyl-CoA, involves a series of enzymatic reactions catalyzed by a multi-enzyme complex often associated with the endoplasmic reticulum[1]. The core pathway is initiated by chalcone synthase and proceeds through several key intermediates. The defining step in delphinidin synthesis is the hydroxylation of the B-ring of dihydroflavonols at both the 3' and 5' positions, a reaction catalyzed by the enzyme Flavonoid 3',5'-Hydroxylase (F3'5'H)[2][3]. The absence or low activity of this enzyme in many plant species is the primary reason they cannot produce blue or purple flowers[2][4].

The key enzymes involved in the delphinidin biosynthesis pathway are:

  • Chalcone Synthase (CHS): Catalyzes the initial condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone[5][6][7].

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin[7].

  • Flavanone 3-Hydroxylase (F3H): Hydroxylates (2S)-naringenin to produce dihydrokaempferol (DHK)[2][7].

  • Flavonoid 3',5'-Hydroxylase (F3'5'H): This crucial enzyme hydroxylates DHK at the 3' and 5' positions of the B-ring to produce dihydromyricetin (DHM). It can also hydroxylate dihydroquercetin (DHQ) to DHM[1][2][8]. This enzyme is a cytochrome P450 monooxygenase[9].

  • Dihydroflavonol 4-Reductase (DFR): Reduces the 4-keto group of dihydroflavonols. In the context of delphinidin synthesis, it converts dihydromyricetin to leucodelphinidin[1][2][10].

  • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Catalyzes the oxidation of leucodelphinidin to form the unstable anthocyanidin, delphinidin[1][11][12].

  • UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT): Stabilizes delphinidin by glycosylation, typically at the 3-hydroxyl position, to form delphinidin 3-O-glucoside, the first stable colored anthocyanin in this pathway[11][12]. Subsequent modifications by other glycosyltransferases, acyltransferases, and methyltransferases can lead to a wide variety of delphinidin derivatives[5][6].

Quantitative Data on Delphinidin Biosynthesis

The efficiency of delphinidin biosynthesis is influenced by the kinetic properties of the involved enzymes and the accumulation levels of the final products. The following tables summarize key quantitative data from various studies. It is important to note that experimental conditions, plant species, and analytical methods can significantly affect these values.

Table 1: Enzyme Kinetic Parameters for Key Enzymes in the Delphinidin Biosynthesis Pathway

EnzymePlant SourceSubstrateKm (µM)Vmax (pM/min)Catalytic Efficiency (kcat/Km)Reference(s)
Chalcone Synthase (CHS) Panicum virgatumNaringenin chalcone16.04 ± 6.28-499.5 s⁻¹ µM⁻¹[13]
Flavonoid 3'-Hydroxylase (F3'H) Camellia sinensisNaringenin17.080.98-[5]
Dihydrokaempferol143.640.19-[5]
Kaempferol68.060.44-[5]
Flavonoid 3',5'-Hydroxylase (F3'5'H) Camellia sinensisNaringenin3.22--[2]
Kaempferol4.33--[2]
Dihydrokaempferol3.26--[2]
Dihydroflavonol 4-Reductase (DFR) Camellia sinensis (CsDFRa)Dihydrokaempferol145.10--[10]
Dihydroquercetin41.80--[10]
Dihydromyricetin58.44--[10]
Camellia sinensis (CsDFRc)Dihydrokaempferol42.31--[10]
Dihydroquercetin81.80--[10]
Dihydromyricetin105.56--[10]

Note: '-' indicates data not available in the cited source. Kinetic parameters are highly dependent on the specific assay conditions.

Table 2: Delphinidin Accumulation in Wild-Type and Genetically Modified Plants

Plant SpeciesGenotype/ModificationTissueDelphinidin Content (% of total anthocyanins)Reference(s)
Chrysanthemum morifoliumTransgenic (Campanula F3'5'H)Ray Floretsup to 95%[11]
Chrysanthemum morifoliumTransgenic (Pericallis hybrida F3'5'H)Ray Floretsup to 35.9%[11]
Chrysanthemum morifoliumTransgenic (Verbena hybrida F3'5'H)Ray Floretsup to 28.4%[11]
Rosa hybridaTransgenic (Viola F3'5'H)Petalsup to 95%[14]
Vitis vinifera (Black Grape)Wild-TypeSkins~40.64% (as Delphinidin-3-O-glucoside)[15]
Tulipa gesneriana 'Queen of Night'Wild-TypePetalsMajor anthocyanin (as Delphinidin 3-O-rutinoside)[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the delphinidin biosynthesis pathway.

Extraction and Quantification of Anthocyanins by HPLC

Objective: To extract and quantify delphinidin and its glycosides from plant tissues.

Methodology:

  • Sample Preparation: Freeze-dry plant tissue (e.g., petals, leaves) and grind to a fine powder using a mortar and pestle with liquid nitrogen.

  • Extraction:

    • Suspend a known weight of the powdered tissue (e.g., 100 mg) in an extraction solvent (e.g., methanol with 1% HCl, v/v).

    • Incubate the mixture in the dark at 4°C for 24 hours with occasional vortexing.

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet cell debris.

    • Collect the supernatant containing the anthocyanins.

  • Purification (Optional): For samples with high chlorophyll content, a liquid-liquid extraction with chloroform can be performed to remove pigments that may interfere with analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of two solvents is typically used:

      • Solvent A: Aqueous solution with a small percentage of acid (e.g., 5% formic acid in water).

      • Solvent B: Acetonitrile or methanol.

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage to elute compounds with different polarities.

    • Detection: Use a Diode Array Detector (DAD) or a UV-Vis detector set to the maximum absorbance wavelength for anthocyanins (typically around 520 nm).

    • Quantification: Create a standard curve using a commercially available delphinidin standard of known concentrations. The concentration of delphinidin in the sample can be calculated by comparing its peak area to the standard curve.

Flavonoid 3',5'-Hydroxylase (F3'5'H) Enzyme Activity Assay

Objective: To determine the in vitro activity of F3'5'H.

Methodology:

  • Enzyme Source: Heterologous expression of the F3'5'H gene in a suitable system (e.g., yeast, E. coli) followed by microsome isolation.

  • Reaction Mixture:

    • Microsomal protein extract containing F3'5'H.

    • NADPH as a cofactor.

    • A suitable substrate (e.g., naringenin, dihydrokaempferol).

    • Buffer solution (e.g., potassium phosphate buffer, pH 7.5).

  • Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

  • Product Extraction and Analysis:

    • Centrifuge to separate the organic and aqueous phases.

    • Collect the organic phase containing the hydroxylated products.

    • Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.

    • Analyze the products by HPLC, comparing retention times and UV spectra with authentic standards of the expected products (e.g., eriodictyol, pentahydroxyflavanone, dihydromyricetin).

Dihydroflavonol 4-Reductase (DFR) Enzyme Activity Assay

Objective: To measure the activity of DFR in converting dihydroflavonols to leucoanthocyanidins.

Methodology:

  • Enzyme Source: Crude protein extract from plant tissues or a purified recombinant DFR enzyme.

  • Reaction Mixture:

    • Enzyme extract.

    • NADPH as a cofactor.

    • A dihydroflavonol substrate (e.g., dihydromyricetin).

    • Buffer solution (e.g., Tris-HCl buffer, pH 7.0).

  • Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

    • The reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm due to NADPH consumption.

  • Product Confirmation (Optional): The leucoanthocyanidin product is unstable. It can be converted to the corresponding colored anthocyanidin by acid-heat treatment (e.g., boiling in n-butanol-HCl) and then quantified spectrophotometrically or by HPLC.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the transcript levels of key genes in the delphinidin biosynthesis pathway (e.g., F3'5'H, DFR).

Methodology:

  • RNA Extraction: Isolate total RNA from plant tissues using a suitable kit or protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers for the target genes and a reference gene (housekeeping gene, e.g., actin or ubiquitin) for normalization.

  • qRT-PCR Reaction:

    • Prepare a reaction mix containing cDNA, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green).

    • Perform the PCR reaction in a real-time PCR thermal cycler. The instrument will monitor the fluorescence intensity at each cycle.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene.

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the delphinidin biosynthesis pathway and a typical experimental workflow for its study.

Delphinidin_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis 4-Coumaroyl-CoA 4-Coumaroyl-CoA Naringenin_Chalcone Naringenin_Chalcone 4-Coumaroyl-CoA->Naringenin_Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol (DHK) Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin (DHQ) Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin (DHM) Dihydrokaempferol->Dihydromyricetin F3'5'H Dihydroquercetin->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS/LDOX Delphinidin-3-O-glucoside Delphinidin-3-O-glucoside Delphinidin->Delphinidin-3-O-glucoside UFGT

Caption: The core biosynthesis pathway of delphinidin in plants.

Experimental_Workflow Plant_Tissue Plant Tissue (e.g., Petals) Extraction Extraction Plant_Tissue->Extraction RNA_Isolation Total RNA Isolation Plant_Tissue->RNA_Isolation Protein_Extraction Protein Extraction Plant_Tissue->Protein_Extraction HPLC_Analysis HPLC-DAD/MS Analysis (Quantification of Delphinidin) Extraction->HPLC_Analysis Data_Integration Data Integration and Analysis HPLC_Analysis->Data_Integration cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qRT_PCR qRT-PCR Analysis (Gene Expression) cDNA_Synthesis->qRT_PCR qRT_PCR->Data_Integration Enzyme_Assay Enzyme Activity Assay (e.g., F3'5'H, DFR) Protein_Extraction->Enzyme_Assay Enzyme_Assay->Data_Integration

Caption: A typical experimental workflow for studying delphinidin biosynthesis.

References

An In-depth Technical Guide to the Chemical Structure and Stability of Delphinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stability, and degradation of delphinidin chloride. The information presented herein is intended to support research and development efforts in the fields of pharmaceuticals, nutraceuticals, and food science by offering detailed insights into the molecular characteristics and behavior of this potent anthocyanidin.

Chemical Structure and Properties of this compound

This compound is a primary plant pigment belonging to the anthocyanidin class of flavonoids. It is responsible for the vibrant blue and red hues observed in many fruits, flowers, and vegetables, including grapes, cranberries, and pomegranates. Its chemical structure is characterized by a C6-C3-C6 skeleton with two aromatic rings (A and B) linked by a heterocyclic C ring. The presence of multiple hydroxyl groups contributes to its potent antioxidant properties.

Below is a summary of the key chemical properties of this compound:

PropertyValueReference(s)
IUPAC Name 2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol;chloride[1]
Molecular Formula C₁₅H₁₁ClO₇[2][3]
Molecular Weight 338.70 g/mol [2][3]
CAS Number 528-53-0[1][3]
Appearance Brown to black solid[4]
Solubility Soluble in DMSO and ethanol. Slightly soluble in methanol.[5]
UV-Vis Absorption Maxima (in acidic methanol) 276, 559 nm[5]

Stability of this compound

The stability of this compound is a critical factor for its application in various industries. Its structure and color are significantly influenced by several environmental factors, including pH, temperature, and light.

Effect of pH

This compound is most stable in acidic conditions (pH < 3), where it predominantly exists as the red flavylium cation. As the pH increases, it undergoes structural transformations, leading to a loss of color and stability. At pH values between 4 and 6, it converts to the colorless carbinol pseudobase and chalcone forms. In neutral to alkaline environments (pH > 7), it rapidly degrades into smaller phenolic compounds.[2][6][7]

The pH-dependent structural changes of delphinidin are illustrated in the following diagram:

Delphinidin pH-Dependent Structural Changes Flavylium Flavylium Cation (Red) pH < 3 Carbinol Carbinol Pseudobase (Colorless) pH 4-6 Flavylium->Carbinol + H2O Quinoidal Quinoidal Base (Blue) pH 7-8 Flavylium->Quinoidal - H+ Carbinol->Flavylium - H2O Chalcone Chalcone (Colorless) pH 4-6 Carbinol->Chalcone Tautomerization Chalcone->Carbinol Tautomerization Degradation Degradation Products pH > 7 Chalcone->Degradation Quinoidal->Flavylium + H+ Quinoidal->Degradation

pH-dependent equilibrium of this compound.
Effect of Temperature

Elevated temperatures accelerate the degradation of this compound, following first-order kinetics.[4][8] The rate of degradation increases significantly with rising temperature. For instance, one study reported that the half-life of delphinidin was significantly shorter under conventional heating compared to ultrasound irradiation.[5][9]

The following table summarizes the half-life of delphinidin under different heating methods:

Heating MethodHalf-life (seconds)Reference
Microwave Irradiation6.40[5][9]
Conventional Heating19.02[5][9]
Ultrasound Irradiation48.24[5][9]
Effect of Light

Exposure to light, particularly UV radiation, can also lead to the degradation of this compound.[10][11] The presence of oxygen can further accelerate this photodegradation process.[11] Studies have shown that storing delphinidin solutions in the dark significantly improves its stability.[10] One study on anthocyanins from blackberry extract demonstrated that the half-life was considerably longer in darkness (100 µlx) compared to high illuminance (3968.30 lx), with a half-life of 28.20 hours under the latter condition.[10]

Degradation of this compound

The degradation of this compound involves the cleavage of its heterocyclic C-ring, leading to the formation of smaller phenolic compounds. The primary degradation products are gallic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[2][6] This degradation process is more pronounced at neutral and alkaline pH and at elevated temperatures.[2]

The proposed thermal degradation pathway of delphinidin is depicted below:

Delphinidin Thermal Degradation Pathway Delphinidin Delphinidin Chalcone Chalcone Intermediate Delphinidin->Chalcone Heat, H2O GallicAcid Gallic Acid (B-ring fragment) Chalcone->GallicAcid Cleavage Phloroglucinaldehyde Phloroglucinaldehyde (A-ring fragment) Chalcone->Phloroglucinaldehyde Cleavage

Thermal degradation pathway of delphinidin.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using various analytical techniques. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

HPLC-DAD is a robust method for separating and quantifying delphinidin and its degradation products.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size) and a DAD detector.[12]

  • Mobile Phase: A gradient elution is typically used. For example, a mobile phase consisting of acidified water (e.g., with 0.2% formic acid) as solvent A and acetonitrile as solvent B.[13]

  • Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the compounds of interest.

  • Detection: The DAD is set to monitor at the maximum absorption wavelength of delphinidin, which is around 520-530 nm.[13]

  • Sample Preparation: Samples containing this compound are dissolved in an appropriate solvent (e.g., methanol with a small percentage of formic acid) and filtered through a 0.45 µm syringe filter before injection.

  • Data Analysis: The concentration of delphinidin is determined by comparing the peak area from the sample chromatogram to a calibration curve prepared from this compound standards.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler method for monitoring the overall degradation of delphinidin by measuring the change in absorbance over time.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a solution of this compound in a buffer of the desired pH.

    • Measure the initial absorbance at the λmax of delphinidin (around 530 nm in acidic conditions).

    • Subject the solution to the desired stress condition (e.g., heat or light).

    • Periodically measure the absorbance at the same wavelength.

  • Data Analysis: The degradation of delphinidin is monitored by the decrease in absorbance over time. The degradation kinetics can be determined by plotting the natural logarithm of the absorbance versus time.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying the degradation products of this compound.

  • Instrumentation: An LC-MS system, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to fragment the parent ions of delphinidin and its degradation products. The resulting fragmentation patterns provide structural information for identification. For instance, the fragmentation of delphinidin-3-O-glucoside often shows a characteristic loss of the glucose moiety.[6]

Biological Activity and Signaling Pathways

Delphinidin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[9] Its anticancer properties are attributed to its ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis.

MAPK Signaling Pathway

Delphinidin has been shown to induce apoptosis and inhibit the epithelial-to-mesenchymal transition (EMT) in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9] It can suppress the phosphorylation of key proteins in this pathway, such as ERK and p38.[9]

Delphinidin MAPK Pathway Delphinidin Delphinidin ERK ERK Delphinidin->ERK Inhibits phosphorylation p38 p38 Delphinidin->p38 Inhibits phosphorylation EMT Epithelial-to-Mesenchymal Transition (EMT) ERK->EMT Apoptosis Apoptosis p38->Apoptosis

Delphinidin's effect on the MAPK signaling pathway.
NF-κB Signaling Pathway

Delphinidin can also induce apoptosis in cancer cells by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB in an inactive state in the cytoplasm.[1]

Delphinidin NF-kB Pathway cluster_0 Delphinidin Delphinidin IKK IKK Delphinidin->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits GeneTranscription Gene Transcription (Pro-survival, Proliferation) NFkB->GeneTranscription Nucleus Nucleus Apoptosis Apoptosis GeneTranscription->Apoptosis Inhibits Delphinidin EGFR VEGFR2 Pathway Delphinidin Delphinidin EGFR EGFR Delphinidin->EGFR Inhibits VEGFR2 VEGFR2 Delphinidin->VEGFR2 Inhibits Proliferation Cell Proliferation EGFR->Proliferation Apoptosis Apoptosis EGFR->Apoptosis Inhibits VEGFR2->Proliferation VEGFR2->Apoptosis Inhibits

References

Delphinidin Chloride: A Comprehensive Technical Guide to its Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin chloride, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the deep red, blue, and purple hues of many fruits and vegetables. Beyond its vibrant coloration, delphinidin has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anticarcinogenic properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying delphinidin's therapeutic potential, with a specific focus on its profound effects on gene expression. By modulating a complex network of signaling pathways, delphinidin orchestrates a cascade of cellular responses that influence cell cycle progression, apoptosis, and inflammatory processes. This document serves as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling networks influenced by this promising natural compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on cell viability and the expression of key genes involved in apoptosis and cell cycle regulation.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Citation(s)
HCT116Colon Cancer110[1]
PC3Prostate Cancer90[2]
LNCaPProstate Cancer50[2]
C4-2Prostate Cancer70[2]
22Rν1Prostate Cancer65[2]
T24Bladder Cancer30-60 µg/mL[3]
U2OSOsteosarcoma>50 µg/mL (approx. 150 µM)[4]
HOSOsteosarcoma~50 µg/mL (approx. 150 µM)[5]
MG-63Osteosarcoma>100 µM[5]
MDA-MB-453Breast Cancer (HER-2+)20-80 µM (dose-dependent apoptosis)[6]
BT-474Breast Cancer (HER-2+)20-80 µM (dose-dependent apoptosis)[6]

Table 2: Modulation of Apoptosis-Related Gene and Protein Expression by this compound

Gene/ProteinCell LineTreatment ConditionsFold Change/EffectCitation(s)
BaxPC360-180 µMIncreased protein expression[2]
Bcl-2PC360-180 µMDecreased protein expression[2]
Bax/Bcl-2 RatioPC360-180 µMSubstantial increase[2]
Cleaved Caspase-3PC360-180 µMIncreased protein expression[2]
Cleaved Caspase-9PC360-180 µMIncreased protein expression[2]
Cleaved PARPPC360-180 µMIncreased protein expression[2]
Apoptosis RateT2430-60 µg/mLDose-dependent increase[3]
Apoptosis RateMDA-MB-45320, 40, 80 µM3.3%, 5.4%, 20.2%[6]
Apoptosis RateBT-47420, 40, 80 µM1.4%, 4.4%, 7.9%[6]

Table 3: Modulation of Cell Cycle-Related Gene and Protein Expression by this compound

Gene/ProteinCell LineTreatment ConditionsFold Change/EffectCitation(s)
G2/M Phase ArrestHCT11630-240 µMDose-dependent increase[1]
G2/M Phase ArrestPC330-180 µMDose-dependent increase[2]
G2/M Phase ArrestT2430-40 µg/mLIncreased accumulation[3]
G2/M Phase ArrestMDA-MB-45320, 40, 80 µM7.5%, 10.58%, 13.58%[6]
G2/M Phase ArrestBT-47420, 40, 80 µM13.43%, 17.43%, 23.53%[6]
Cyclin B1MDA-MB-453, BT-47420, 40, 80 µMDecreased protein expression[6]
Cdk1MDA-MB-453, BT-47420, 40, 80 µMDecreased protein expression[6]
p21WAF1/Cip1MDA-MB-453, BT-47420, 40, 80 µMIncreased protein expression[6]

Signaling Pathways Modulated by this compound

This compound exerts its effects on gene expression by targeting several critical signaling pathways. The following diagrams illustrate the key interactions and regulatory nodes affected by delphinidin.

Caption: Overview of major signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's effects on gene expression.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., PC3, HCT116, T24, U2OS, HOS, MG-63, MDA-MB-453, BT-474) are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are grown to 50-70% confluency and then treated with various concentrations of delphinidin (e.g., 30-240 µM) for specified durations (e.g., 24-48 hours). The final concentration of DMSO in the culture medium is typically kept at or below 0.1% (v/v) to minimize solvent toxicity. Control cells are treated with the same concentration of DMSO as the vehicle.[1][2]

Cell_Culture_Workflow cluster_prep Cell Preparation cluster_treatment Delphinidin Treatment cluster_analysis Downstream Analysis start Seed cells in appropriate culture vessel incubate1 Incubate until 50-70% confluency (37°C, 5% CO2) start->incubate1 add_treatment Add Delphinidin or vehicle (DMSO) to cells incubate1->add_treatment prepare_delphinidin Prepare this compound dilutions in culture medium prepare_delphinidin->add_treatment incubate2 Incubate for desired duration (e.g., 24-48h) add_treatment->incubate2 harvest Harvest cells for analysis incubate2->harvest analysis Perform assays: - Cell Viability (MTT) - Apoptosis (Annexin V/TUNEL) - Western Blot - qPCR harvest->analysis

Caption: General workflow for cell culture and treatment with this compound.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cells at a density of 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for 48 hours.[1][2]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

    • Remove the MTT solution and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Apoptosis Assays
  • Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead or late apoptotic cells.

  • Protocol:

    • Treat cells with this compound as described above.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[2]

  • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl termini of DNA breaks with labeled dUTPs.

  • Protocol:

    • Culture and treat cells on coverslips.

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

    • Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescein-dUTP for 60 minutes at 37°C in a humidified chamber in the dark.[6]

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

Western Blot Analysis
  • Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Protocol:

    • Protein Extraction:

      • Total Cell Lysate: Lyse delphinidin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

      • Nuclear and Cytoplasmic Extraction: For analyzing the subcellular localization of proteins like NF-κB, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol. This typically involves initial lysis with a hypotonic buffer to release cytoplasmic contents, followed by centrifugation to pellet the nuclei, which are then lysed with a high-salt nuclear extraction buffer.[2]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-NF-κB, IκBα, p-ERK, p-Akt, Bax, Bcl-2, Cyclin B1, p21) overnight at 4°C. Antibody dilutions are optimized but typically range from 1:500 to 1:2000.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Western_Blot_Workflow start Protein Extraction (Total, Nuclear, or Cytoplasmic) quantify Protein Quantification (BCA or Bradford) start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer block Blocking (5% Milk or BSA) transfer->block primary_ab Primary Antibody Incubation (Overnight, 4°C) block->primary_ab secondary_ab Secondary Antibody Incubation (1h, RT) primary_ab->secondary_ab detect Detection (ECL) secondary_ab->detect

Caption: Step-by-step workflow for Western Blot analysis.

Quantitative Real-Time PCR (qPCR)
  • Principle: qPCR is used to measure the amount of a specific RNA. RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified using a PCR machine that measures the fluorescence of the reaction in real-time.

  • Protocol:

    • RNA Extraction: Isolate total RNA from delphinidin-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for the target genes (e.g., Bax, Bcl-2, p21, CCNB1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Conclusion

This compound demonstrates significant potential as a modulator of gene expression, with profound implications for the prevention and treatment of various diseases, particularly cancer and inflammatory conditions. Its ability to target multiple key signaling pathways, including PI3K/Akt, MAPK, and NF-κB, underscores its pleiotropic effects on cellular processes. This technical guide provides a foundational understanding of the molecular mechanisms of delphinidin, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring its therapeutic applications. Future investigations should focus on elucidating the complete transcriptomic and proteomic changes induced by delphinidin in various cellular contexts to fully unravel its therapeutic potential.

References

A Technical Guide to Preliminary Studies on Delphinidin Chloride in Diabetes Models

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Diabetes mellitus is a global metabolic disorder requiring novel therapeutic strategies. Delphinidin chloride, a naturally occurring anthocyanidin, has emerged as a promising candidate due to its multifaceted anti-diabetic properties. This document provides a comprehensive technical overview of preliminary research on this compound, summarizing its effects in various in vitro, in vivo, and in silico diabetes models. Key findings indicate that this compound mitigates diabetic complications by inhibiting protein glycation, protecting pancreatic β-cells via the AMPK signaling pathway, modulating intestinal glucose uptake, and improving insulin sensitivity. This guide consolidates quantitative data, details experimental methodologies, and visualizes key molecular pathways to support further research and development in this area.

In Vitro Models and Mechanisms of Action

Preliminary in vitro studies have elucidated several mechanisms through which this compound may exert its anti-diabetic effects, ranging from direct enzymatic inhibition to the modulation of complex cellular signaling pathways.

Inhibition of Protein Glycation

Advanced glycation end-products (AGEs) are central to the pathogenesis of diabetic complications. This compound has demonstrated a significant capacity to inhibit the glycation of albumin, a key plasma protein.

  • In vitro findings: Treatment with 100 mg/mL of this compound in its free form reduced albumin glycation by 30.50 ± 3.46%.[1] This effect was even more pronounced when this compound was encapsulated in liposomes, which achieved a reduction of 8.50 ± 2.10% under similar conditions, suggesting that formulation can significantly enhance its anti-glycation activity.[1][2]

Pancreatic β-Cell Protection

Hyperglycemia-induced oxidative stress leads to pancreatic β-cell apoptosis, impairing insulin secretion. Delphinidin has been shown to protect these critical cells.

  • Mechanism: In RIN-m5F pancreatic β-cells exposed to high-glucose stress, delphinidin decreases apoptosis by inducing autophagy.[3] This protective effect is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3] Key molecular changes include an increase in the phosphorylation of AMPKα at Thr172 and a decrease in the level of cleaved caspase 3, an executioner of apoptosis.

cluster_0 High-Glucose Environment cluster_1 This compound Intervention High Glucose High Glucose Oxidative Stress Oxidative Stress High Glucose->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis DC This compound AMPK AMPK Activation (p-AMPKα Thr172 ↑) DC->AMPK Autophagy Autophagy AMPK->Autophagy Autophagy->Apoptosis Inhibits

Caption: Delphinidin's protection of pancreatic β-cells via AMPK.
Modulation of Glucose Uptake and Metabolism

This compound influences glucose homeostasis by affecting its absorption in the intestine and its uptake into peripheral tissues.

  • Intestinal Absorption: Delphinidin inhibits intestinal glucose absorption through a mechanism involving the free fatty acid receptor 1 (FFA1/GPR40).[4] Activation of this receptor in Caco-2 intestinal cells leads to intracellular calcium release, which in turn inhibits glucose uptake.[4]

  • Peripheral Glucose Uptake: Anthocyanin-rich extracts, including those containing delphinidin, have been shown to increase glucose uptake in L6 myotubes and C2C12 cells.[5][6] This action is mediated by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane through the activation of both the PI3K/Akt (insulin-dependent) and AMPK (insulin-independent) signaling pathways.[6][7][8]

Pathways for GLUT4 Translocation cluster_insulin Insulin-Dependent Pathway cluster_delphinidin Insulin-Independent Pathway Insulin Insulin IR Insulin Receptor Insulin->IR PI3K_Akt PI3K/Akt Pathway IR->PI3K_Akt GLUT4_Vesicle GLUT4 Vesicle PI3K_Akt->GLUT4_Vesicle DC This compound AMPK AMPK Pathway DC->AMPK AMPK->GLUT4_Vesicle Plasma_Membrane Plasma Membrane (GLUT4 Translocation) GLUT4_Vesicle->Plasma_Membrane Fusion Glucose_Uptake Increased Glucose Uptake Plasma_Membrane->Glucose_Uptake

Caption: Delphinidin promotes GLUT4 translocation via the AMPK pathway.

In Vivo Efficacy in Diabetes Models

Animal studies have corroborated the in vitro findings, demonstrating the potential of this compound to ameliorate diabetic conditions.

Anti-glycation Effects in Diabetic Mice

Consistent with in vitro results, this compound administered to diabetic mice effectively reduced glycation markers.

  • Study Design: Diabetic mice received a daily administration of 100 mg/kg this compound-loaded liposomes for eight weeks.[1][2]

  • Outcome: This treatment led to a significant decrease in the rate of albumin glycation to 46.35 ± 1.20% and reduced HbA1c levels to 3.60 ± 0.25%.[1][2] These results highlight the potent in vivo anti-glycation activity, particularly with a liposomal delivery system.[2]

Improvement of Insulin Resistance in High-Fat Diet Models

In a mouse model mimicking diet-induced obesity and type 2 diabetes, a supplement containing cyanidin and delphinidin demonstrated broad metabolic benefits.

  • Effects: The supplementation was found to mitigate the development of obesity, dyslipidemia, hepatic steatosis, and insulin resistance.[9]

  • Mechanism: These beneficial effects were associated with the attenuation of liver inflammation and oxidative stress, specifically through the downregulation of the redox-sensitive JNK and IKK/NF-κB signaling pathways.[9]

Stimulation of Incretin Secretion

The incretin hormone glucagon-like peptide-1 (GLP-1) is a key regulator of glucose homeostasis. Delphinidin has been shown to act as a GLP-1 secretagogue.

  • Findings: A delphinidin 3-rutinoside (D3R)-rich blackcurrant extract, at a dose equivalent to 1 mg D3R/kg body weight, significantly improved glucose tolerance in rats.[10] This improvement was attributed to the stimulation of GLP-1 secretion, which subsequently induced insulin secretion.[10]

start Diabetes Induction in Mice (STZ) grouping Grouping: 1. Control 2. Diabetic Control 3. Diabetic + DC Liposomes start->grouping treatment Daily Oral Gavage (100 mg/kg DC) for 8 Weeks grouping->treatment sampling Blood Sample Collection treatment->sampling analysis Biochemical Analysis: - Albumin Glycation (ELISA) - HbA1c Levels sampling->analysis end Data Interpretation analysis->end

Caption: General experimental workflow for in vivo anti-glycation studies.

In Silico and Molecular Docking Studies

Computational methods have been employed to identify potential molecular targets of delphinidin, providing insights into its inhibitory mechanisms at an atomic level.

  • Glucokinase Regulatory Protein (GKRP): A molecular docking study identified delphinidin as a potential GKRP inhibitor. It exhibited a strong binding affinity with a binding free energy of -8.7 kcal/mol, suggesting it can modulate glucokinase activity, a key enzyme in glucose sensing.[11]

  • Fyn Kinase: Docking simulations have also highlighted the interaction between delphinidin and Fyn kinase, a non-receptor tyrosine kinase implicated in various signaling pathways.[12]

Summary of Quantitative Data

Table 1: In Vitro Efficacy of this compound
ParameterModel SystemConcentrationResultCitation
Albumin GlycationChemical Assay100 mg/mL30.50 ± 3.46% reduction (free form)[1]
Albumin GlycationChemical Assay100 mg/mL8.50 ± 2.10% reduction (liposomal)[1][2]
EGFR InhibitionEnzyme Assay-IC₅₀ = 2.37 µM[13]
ERβ BindingReceptor Assay-IC₅₀ = 9.7 µM[13]
Carbonyl ReductaseEnzyme Assay500 µM substrateIC₅₀ = 16 µM[14]
Table 2: In Vivo Efficacy of this compound
ParameterAnimal ModelDosage & DurationResultCitation
Albumin GlycationDiabetic Mice100 mg/kg/day (liposomal) for 8 weeksReduction to 46.35 ± 1.20%[1][2]
HbA1c LevelsDiabetic Mice100 mg/kg/day (liposomal) for 8 weeksReduction to 3.60 ± 0.25%[1][2]
Glucose ToleranceRats5 mg/kg extract (1 mg D3R/kg)Significant improvement[10]

Detailed Experimental Protocols

In Vitro Albumin Glycation Assay
  • Reaction Mixture: Prepare a solution containing bovine serum albumin (BSA) and a high concentration of glucose in a phosphate buffer (pH 7.4).

  • Treatment: Add this compound (free or liposomal) at the desired concentration (e.g., 100 mg/mL) to the reaction mixture. A control group without delphinidin is run in parallel.

  • Incubation: Incubate the mixtures under sterile conditions at 37°C for a period of several weeks to allow for the glycation process.

  • Quantification: Measure the level of albumin glycation at various time points. The rate of glycation can be evaluated using an Enzyme-Linked Immunosorbent Assay (ELISA) with antibodies specific for glycated albumin.[1]

Pancreatic β-Cell Culture and Apoptosis Assay
  • Cell Culture: Culture RIN-m5F pancreatic β-cells in standard RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • High-Glucose Stress: Induce apoptosis by exposing the cells to a high-glucose medium (e.g., 33.3 mM glucose) for 24-48 hours.

  • Treatment: Co-treat the cells with varying concentrations of delphinidin during the high-glucose exposure period.

  • Apoptosis Analysis: Quantify apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

  • Western Blot Analysis: Lyse the cells and perform Western blotting to measure the expression levels of key proteins such as phosphorylated AMPKα (Thr172) and cleaved caspase 3 to confirm the signaling pathway.

In Vivo Diabetic Mouse Model Protocol
  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6J).

  • Diabetes Induction: Induce diabetes with a single or multiple intraperitoneal injections of streptozotocin (STZ) or by providing a high-fat diet (HFD) for several weeks to induce insulin resistance.[9]

  • Grouping: Randomly assign diabetic animals to a control group (vehicle), and a treatment group receiving this compound (e.g., 100 mg/kg, orally) daily.[2]

  • Monitoring: Monitor blood glucose levels and body weight regularly throughout the study period (e.g., 8 weeks).

  • Terminal Analysis: At the end of the study, collect blood to measure HbA1c and glycated albumin.[2] Tissues such as the liver and pancreas can be harvested for histological or molecular analysis (e.g., NF-κB activation).[9]

Molecular Docking Protocol
  • Protein and Ligand Preparation: Obtain the 3D crystal structure of the target protein (e.g., GKRP) from the Protein Data Bank (PDB). Prepare the 3D structure of delphinidin using chemical drawing software and optimize its geometry using a computational method like Density Functional Theory (DFT).[11]

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock) to perform a blind docking study, which allows the ligand to search the entire protein surface for potential binding sites.[11]

  • Analysis: Analyze the resulting poses based on binding free energy (kcal/mol) and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the protein's active or allosteric sites.[11]

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound possesses significant anti-diabetic potential, acting through multiple, complementary mechanisms. It directly counteracts the formation of AGEs, protects insulin-producing cells, improves glucose homeostasis, and reduces inflammation associated with insulin resistance. The quantitative data from in vitro and in vivo models provide a solid foundation for its further development.

Future research should focus on long-term efficacy and safety studies, detailed pharmacokinetic and bioavailability assessments to optimize delivery systems, and eventual translation into human clinical trials. Elucidating the synergistic effects of delphinidin with existing anti-diabetic drugs could also open new avenues for combination therapies.

References

Methodological & Application

Application Notes and Protocols for Delphinidin Chloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of delphinidin chloride in cell culture experiments. Delphinidin is a natural anthocyanidin with known anti-oxidant, anti-inflammatory, and anti-cancer properties, making it a compound of significant interest in biomedical research.[1][2][3] Proper handling and dissolution are critical for obtaining reliable and reproducible experimental results.

Data Presentation

Solubility of this compound

This compound is a crystalline solid that exhibits varying solubility in different solvents.[4] It is highly soluble in polar organic solvents but has limited solubility in aqueous solutions.[4][5]

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[4][6]
Ethanol~30 mg/mL[4][6]
Dimethylformamide (DMF)~30 mg/mL[4][6]
Ethanol:PBS (pH 7.2) (1:1)~0.5 mg/mL[4]
WaterSparingly soluble[2][4]
Effective Concentrations in Cell Culture

The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being investigated.

Cell LineEffectConcentration RangeIC50Reference
A549 (Non-small cell lung cancer)Inhibition of cell viability, induction of apoptosis> 5 µM~30.1 µM[1]
HCT116 (Colon cancer)Induction of apoptosisNot specifiedNot specified[7][8]
HER-2 positive breast cancer cells (BT-474, MDA-MB-453)Induction of apoptosis, cell cycle arrest20-80 µMNot specified[9]
B cell chronic lymphocytic leukaemia (B CLL)Induction of apoptosis30-100 µMNot specified[10]
Breast cancer cellsInhibitory activity0-40 µMNot specified[10]
LXFL529L (Cancer cells)Not specifiedNot specified33 µM[8]
A431 (Cancer cells)Not specifiedNot specified18 µM[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. It is supplied as a crystalline solid.[4]

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 30 mg/mL).[4][6] For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 338.7 g/mol ), dissolve 3.39 mg in 1 mL of solvent.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may aid dissolution, but prolonged heating should be avoided to prevent degradation.

  • Sterilization: While not always necessary for DMSO stocks, if there is a concern for contamination, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with the solvent.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4][6][11] Stock solutions in DMSO or ethanol are stable for at least 6 months when stored at -80°C.[6][11]

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution

  • Pre-warmed complete cell culture medium

  • Sterile tubes and pipettes

Procedure:

  • Thawing: Thaw an aliquot of the this compound stock solution at room temperature, protected from light.

  • Dilution: Serially dilute the stock solution with pre-warmed complete cell culture medium to the desired final concentrations. It is crucial to add the stock solution to the medium and mix immediately and thoroughly to prevent precipitation, as this compound is sparingly soluble in aqueous solutions.[4]

  • Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) without this compound to the cell culture medium at the highest concentration used in the experiment.

  • pH Considerations: Be aware that the pH of the medium can affect the stability and color of delphinidin.[5][12] It is advisable to use the freshly prepared working solutions immediately. Aqueous solutions are not recommended for storage for more than one day.[4]

Protocol 3: Cell Treatment and Viability Assay (Example using MTT)

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • Vehicle control medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Treatment: Remove the old medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_exp Cell Culture Experiment A Weigh this compound B Dissolve in DMSO/Ethanol (Stock Solution) A->B C Aliquot and Store at -20°C/-80°C B->C D Thaw Stock Solution C->D E Dilute in Culture Medium (Working Solution) D->E F Treat Cells E->F G Incubate for a Defined Period F->G H Perform Cellular Assays (e.g., MTT, Western Blot) G->H G cluster_pathways Signaling Pathways Inhibited by Delphinidin EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK (ERK, JNK) EGFR->MAPK Akt Akt PI3K->Akt Proliferation ↓ Cell Proliferation JAK JAK STAT3 STAT3 JAK->STAT3 NFkB NF-κB Delphinidin Delphinidin Delphinidin->EGFR Inhibits Delphinidin->PI3K Inhibits Delphinidin->MAPK Modulates Delphinidin->JAK Modulates Delphinidin->NFkB Inhibits Apoptosis ↑ Apoptosis Angiogenesis ↓ Angiogenesis

References

Delphinidin Chloride for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of delphinidin chloride in animal studies. This document includes a summary of reported dosages, detailed experimental protocols for preparation and administration, and a review of the key signaling pathways modulated by this compound.

Data Presentation: In Vivo Dosages and Administration of this compound

The following table summarizes the dosages, animal models, administration routes, and observed effects of this compound from various preclinical studies. This information is intended to guide researchers in designing their own in vivo experiments.

Animal ModelDosageRoute of AdministrationVehicleKey Findings
Mouse 2.6 mg/kgIntravenous (IV) infusionSaline solution with sulfobutylether-β-cyclodextrin (SEB-β-CD) as a stabilizerDid not improve survival after cardiac arrest and resuscitation[1].
Mouse 5 mg/kg/day and 15 mg/kg/dayIntraperitoneal (IP) injectionDMSOAttenuated cardiac hypertrophy at the 15 mg/kg/day dose[1].
Mouse Not specifiedIntraperitoneal (IP) injectionNot specifiedReduced tumor formation and NF-κB protein levels in a prostate cancer model.
Rat 100 mg/kg/dayOralNot specifiedReduced cancer incidence in a breast cancer model[2].
Rat 800 µmol/kgOralNot specifiedDelphinidin 3-rutinoside was detected in plasma, indicating absorption[2].

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection

This protocol details the preparation of a this compound solution for intraperitoneal administration in mice, based on common laboratory practices and information from supplier datasheets[3].

Materials:

  • This compound (purity ≥95%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • In a sterile microcentrifuge tube, dissolve this compound in DMSO to create a stock solution (e.g., 20.8 mg/mL).

    • Vortex thoroughly to ensure complete dissolution. If necessary, briefly sonicate the solution to aid dissolution.

  • Working Solution Preparation (for a final volume of 1 mL):

    • To 100 µL of the this compound stock solution (20.8 mg/mL), add 400 µL of PEG300.

    • Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogenous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • Vortex the final solution to ensure it is well-mixed. This will result in a clear solution with a this compound concentration of 2.08 mg/mL[3].

  • Final Checks:

    • Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound[3].

    • Prepare the working solution fresh on the day of the experiment.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol outlines the standard procedure for administering the prepared this compound solution via intraperitoneal injection in mice.

Materials:

  • Prepared this compound working solution

  • Sterile syringes (1 mL) with needles (25-27 gauge)

  • 70% ethanol

  • Animal restrainer (optional)

Procedure:

  • Animal Handling and Restraint:

    • Gently but firmly restrain the mouse. One common method is to scruff the mouse by pinching the loose skin over the neck and shoulders, and securing the tail.

    • Position the mouse to expose its abdomen. The mouse should be tilted slightly with its head pointing downwards to allow the abdominal organs to shift away from the injection site.

  • Injection Site Identification and Preparation:

    • Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and major blood vessels[4][5].

    • Cleanse the injection site with a swab soaked in 70% ethanol.

  • Administration:

    • Insert the needle, with the bevel facing up, at a 15-20 degree angle into the abdominal cavity.

    • Gently pull back on the syringe plunger to ensure no blood or fluid is aspirated, which would indicate improper needle placement[5].

    • If no fluid is aspirated, slowly and steadily inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in cell growth, proliferation, inflammation, and apoptosis. The following diagrams illustrate these pathways and a general experimental workflow for in vivo studies.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation This compound Formulation Preparation Administration In Vivo Administration (e.g., IP Injection) Formulation->Administration Animal_Acclimation Animal Acclimation (e.g., Mice) Animal_Acclimation->Administration Observation Observation and Data Collection Administration->Observation Tissue_Collection Tissue/Blood Collection Observation->Tissue_Collection Analysis Biochemical/Histological Analysis Tissue_Collection->Analysis

General experimental workflow for in vivo studies.

PI3K_Akt_mTOR_pathway Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Delphinidin's inhibition of the PI3K/Akt/mTOR pathway.

MAPK_pathway Delphinidin Delphinidin Raf Raf Delphinidin->Raf inhibits Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inflammation Inflammation ERK->Inflammation JAK_STAT_pathway Delphinidin Delphinidin JAK JAK Delphinidin->JAK inhibits Cytokine_Receptor Cytokine_Receptor Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates Gene_Transcription Gene_Transcription STAT3->Gene_Transcription activates AMPK_NOX_MAPK_pathway Delphinidin Delphinidin AMPK AMPK Delphinidin->AMPK activates NOX NOX AMPK->NOX inhibits ROS ROS NOX->ROS produces MAPK MAPK ROS->MAPK activates Cardiac_Hypertrophy Cardiac_Hypertrophy MAPK->Cardiac_Hypertrophy

References

Using delphinidin chloride in antioxidant capacity assays (e.g., DPPH, FRAP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin chloride, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the blue and red hues in many fruits and vegetables. Beyond its vibrant color, delphinidin is a potent antioxidant, exhibiting significant free radical scavenging and metal-chelating properties. These attributes make it a compound of great interest in the fields of nutrition, pharmacology, and drug development for its potential to mitigate oxidative stress-related pathologies.

This document provides detailed application notes and protocols for the utilization of this compound in two widely accepted antioxidant capacity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

Antioxidant Activity of this compound

Delphinidin's robust antioxidant activity is attributed to its specific chemical structure, particularly the presence of multiple hydroxyl groups on its B-ring, which can donate hydrogen atoms to neutralize free radicals.[1][2] The pyrogallol moiety on the B-ring is especially important for its high radical scavenging capacity.[2]

Signaling Pathways Modulated by Delphinidin

Delphinidin exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant response.[3][4] Key pathways include:

  • Nrf2/ARE Pathway: Delphinidin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that upregulates the expression of antioxidant and detoxification enzymes.[3]

  • PI3K/Akt and MAPK Pathways: Delphinidin has been shown to modulate the PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular responses to oxidative stress.[3][5][6]

  • NF-κB Pathway: By inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, delphinidin can suppress the expression of pro-inflammatory and pro-oxidant genes.[3][7]

Quantitative Antioxidant Capacity Data

The following tables summarize the quantitative data from various studies assessing the antioxidant capacity of delphinidin and its derivatives using DPPH and FRAP assays.

Table 1: DPPH Radical Scavenging Activity of Delphinidin and its Glycosides

CompoundIC50 Value (µM)CommentsReference
Delphinidin80Compared to Cyanidin (63 µM) and Trolox (1.30 µM).[8]
Delphinidin42[8]
Delphinidin 3-O-glucoside10.55 ± 0.06Confirmed potent DPPH scavenging effects.[9]
Delphinidin> PetunidinOrder of DPPH radical scavenging activity.[10][11]
Delphinidin3.74Compared to other anthocyanidins.[2]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Delphinidin

CompoundAntioxidant PotentialCommentsReference
Delphinidin~5% higher than Gallic AcidAt concentrations of 10 and 100 µM.[4]
DelphinidinHigher than TroloxDelphinidin showed good electron-donating abilities.[2]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.[12][13][14]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol.[12] Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a buffer). Create a series of dilutions of the this compound solution.

  • Reaction Setup:

    • In a 96-well plate or cuvettes, add a defined volume of each this compound dilution.

    • Add an equal volume of the DPPH working solution to each well/cuvette.[12]

    • Include a blank (solvent only) and a positive control at various concentrations.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[8][12][15]

  • Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer or microplate reader.[12][15]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the absorbance of this complex is measured spectrophotometrically.[16][17][18]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • Standard antioxidant (e.g., Trolox, Ascorbic acid, or FeSO₄·7H₂O)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[16]

    • Warm the reagent to 37°C before use.

  • Preparation of Standard Curve: Prepare a series of standard solutions of a known antioxidant (e.g., Trolox or FeSO₄·7H₂O) to generate a calibration curve.

  • Preparation of Test Samples: Prepare a stock solution of this compound and create a series of dilutions.

  • Reaction Setup:

    • Add a small volume of the diluted sample or standard to a 96-well plate or cuvette.

    • Add a larger volume of the pre-warmed FRAP reagent. A common ratio is 1:10 (e.g., 20 µL sample + 180 µL FRAP reagent).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).[16][18]

  • Absorbance Measurement: Measure the absorbance at 593 nm.[16]

  • Calculation of Antioxidant Capacity:

    • Plot the absorbance of the standards against their concentration to create a standard curve.

    • Determine the FRAP value of the this compound samples by comparing their absorbance to the standard curve.

    • Results are typically expressed as µM Trolox equivalents (TE) or Fe²⁺ equivalents.

Visualizations

experimental_workflow_dpph cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_sample Prepare Delphinidin Chloride Dilutions prep_sample->mix prep_control Prepare Positive Control prep_control->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate

Caption: DPPH Assay Experimental Workflow.

experimental_workflow_frap cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_frap Prepare FRAP Working Reagent mix Mix Sample/Standard with FRAP Reagent prep_frap->mix prep_sample Prepare Delphinidin Chloride Dilutions prep_sample->mix prep_std Prepare Standard Curve Solutions prep_std->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (e.g., TEAC) measure->calculate

Caption: FRAP Assay Experimental Workflow.

delphinidin_signaling_pathways cluster_delphinidin This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Delphinidin Delphinidin Nrf2 Nrf2/ARE Delphinidin->Nrf2 activates PI3K_Akt PI3K/Akt Delphinidin->PI3K_Akt modulates MAPK MAPK Delphinidin->MAPK modulates NFkB NF-κB Delphinidin->NFkB inhibits Antioxidant_Response Increased Antioxidant Enzyme Expression Nrf2->Antioxidant_Response Cell_Survival Modulation of Cell Survival/Apoptosis PI3K_Akt->Cell_Survival MAPK->Cell_Survival Anti_inflammatory Reduced Inflammation NFkB->Anti_inflammatory

Caption: Delphinidin's Modulation of Antioxidant Signaling Pathways.

References

Application Note: Utilizing Delphinidin Chloride for the Investigation of Inflammatory Markers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Delphinidin chloride, a prominent member of the anthocyanidin family of flavonoids, is a natural pigment found in various fruits and vegetables, such as berries, grapes, and eggplant[1][2]. Beyond its role as a colorant, delphinidin possesses significant antioxidant and anti-inflammatory properties, making it a valuable tool for studying inflammatory processes[2][3]. Its ability to modulate key signaling pathways involved in inflammation allows researchers to investigate the mechanisms underlying inflammatory diseases and to evaluate potential therapeutic interventions. This document provides detailed application notes and experimental protocols for using this compound to study inflammatory markers.

Mechanism of Action this compound exerts its anti-inflammatory effects by targeting multiple critical signaling pathways. Its primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of the inflammatory response.[4][5] Additionally, it has been shown to modulate the PI3K/Akt and AMPK signaling pathways[3][6][7].

  • NF-κB Pathway: Delphinidin inhibits the activation of the NF-κB pathway by preventing the degradation of its inhibitory protein, IκBα.[4][8] This action blocks the nuclear translocation of the NF-κB/p65 subunit, thereby suppressing the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and enzymes such as COX-2 and iNOS[5][8][9].

  • MAPK Pathway: Delphinidin has been demonstrated to suppress the phosphorylation of key kinases in the MAPK pathway, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK)[4][7]. By inhibiting these cascades, delphinidin can reduce the expression of various inflammatory mediators and transcription factors like AP-1[8][9].

  • AMPK/NOX Pathway: Delphinidin can activate AMP-activated protein kinase (AMPK), which in turn inhibits NADPH oxidase (NOX) activity. This leads to a reduction in reactive oxygen species (ROS) production, a key trigger for inflammatory signaling.[6][7]

Signaling Pathway Diagrams

MAPK_Pathway This compound's Effect on the MAPK Pathway cluster_ERK ERK Pathway cluster_JNK_p38 JNK/p38 Pathways Stimulus Stress / Mitogens Raf c-Raf Stimulus->Raf ASK1 MAPKKK (e.g., ASK1) Stimulus->ASK1 Delphinidin Delphinidin Chloride MEK MEK1/2 Delphinidin->MEK ERK ERK1/2 Delphinidin->ERK inhibits phosphorylation JNK JNK Delphinidin->JNK p38 p38 Delphinidin->p38 Raf->MEK MEK->ERK AP1 AP-1 Activation & Inflammatory Response ERK->AP1 MKK4_7 MAPKK (MKK4/7) ASK1->MKK4_7 MKK3_6 MAPKK (MKK3/6) ASK1->MKK3_6 MKK4_7->JNK JNK->AP1 MKK3_6->p38 p38->AP1 In_Vitro_Workflow General In Vitro Experimental Workflow A 1. Cell Seeding (e.g., RAW 264.7 cells) B 2. Pre-treatment (this compound) A->B C 3. Inflammatory Stimulus (e.g., LPS) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Sample Collection D->E F Supernatant Analysis (Griess Assay for NO, ELISA for Cytokines) E->F G Cell Lysate Analysis (Western Blot for Proteins, qPCR for mRNA) E->G

References

Methods for Assessing Delphinidin Chloride Bioavailability In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin chloride, a prominent anthocyanidin, is a natural pigment found in various fruits and vegetables, recognized for its potent antioxidant and anti-inflammatory properties. Interest in its therapeutic potential has grown, necessitating robust and standardized methods for evaluating its bioavailability in vivo. The bioavailability of delphinidin is known to be relatively low and can be influenced by its glycosidic form.[1] This document provides detailed application notes and experimental protocols for assessing the in vivo bioavailability of this compound and its glycosides, targeting researchers in academia and the pharmaceutical industry.

Key Pharmacokinetic Parameters for Delphinidin and its Glycosides

The bioavailability of delphinidin is significantly influenced by its chemical form, with glycosides generally exhibiting greater stability and absorption compared to the aglycone form. The following tables summarize key pharmacokinetic parameters from in vivo studies in rats and humans.

Table 1: Pharmacokinetic Parameters of Delphinidin Glycosides in Rats

CompoundDoseCmax (nmol/L)Tmax (h)Administration RouteAnimal ModelReference
Delphinidin-3-O-rutinoside (D3R)800 µmol/kg580 ± 4100.5 - 2.0OralWistar Rats[2]
Delphinidin-3-O-glucoside (D3G)100 mg/kg~400 (0.4 µmol/L)0.25 and 1.0OralRats[3]

Table 2: Pharmacokinetic Parameters of Delphinidin Glycosides in Humans

CompoundDoseCmax (nmol/L)Tmax (h)Administration RouteStudy PopulationReference
Delphinidin-3-O-rutinoside (D3R)2.75 µmol/kg73.4 ± 35.01.25 - 1.75Oral8 Volunteers[2]
Delphinidin-3-O-glucoside (D3G)1.04 µmol/kg22.7 ± 12.41.25 - 1.75Oral8 Volunteers[2]
Delphinidin-3-sambubioside81.6 mg~1.26 ng/mL1.5Oral6 Volunteers[4]
Delphinidin-3-glucoside (from Delphinol®)Not specified21.39 - 63.551.0 ± 0.3OralHealthy Volunteers[1]

Experimental Workflow for In Vivo Bioavailability Assessment

A typical workflow for an in vivo bioavailability study of this compound is depicted below. This process involves acclimatization of the animals, preparation and administration of the test compound, collection of biological samples at specified time points, sample processing and analysis, and finally, pharmacokinetic data analysis.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sample Collection Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (e.g., 1 week) Fasting Overnight Fasting (12-18 hours) Acclimatization->Fasting Preparation Preparation of This compound Formulation Fasting->Preparation Administration Oral Gavage or Intravenous Injection Preparation->Administration Blood Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Administration->Blood Excreta Urine & Feces Collection (Metabolic Cages) Administration->Excreta Tissue Tissue Harvesting (Terminal) Administration->Tissue Processing Sample Processing (Plasma/Serum Separation, Homogenization) Blood->Processing Excreta->Processing Tissue->Processing Quantification LC-MS/MS or HPLC Analysis Processing->Quantification PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Quantification->PK_Analysis

Figure 1: Experimental workflow for in vivo bioavailability assessment.

Experimental Protocols

Preparation of this compound for Oral Administration

Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)

  • Sterile water

  • Vortex mixer

  • Sonicator (optional)

  • pH meter

Protocol:

  • Weigh the required amount of this compound powder based on the desired dose and the number of animals.

  • In a sterile container, prepare the chosen vehicle. For a 0.5% methylcellulose solution, gradually add the methylcellulose powder to sterile water while vortexing to ensure proper dissolution.

  • Slowly add the this compound powder to the vehicle while continuously vortexing.

  • If the compound does not fully dissolve, sonicate the suspension for 10-15 minutes in a water bath to aid in dispersion.

  • Check the pH of the final formulation and adjust if necessary, keeping in mind the stability of delphinidin at acidic pH.

  • Prepare the formulation fresh on the day of the experiment to minimize degradation.

In Vivo Administration and Sample Collection in Rodents

Objective: To administer this compound orally to rodents and collect biological samples for pharmacokinetic analysis.

Animal Model: Male or female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).

Materials:

  • Prepared this compound formulation

  • Oral gavage needles (stainless steel, appropriate size for the animal)

  • Syringes

  • Metabolic cages for urine and feces collection

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

Protocol:

A. Oral Administration:

  • Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Fast the animals overnight (12-18 hours) with free access to water.

  • On the day of the study, weigh each animal to calculate the exact volume of the dosing formulation to be administered.

  • Gently restrain the animal and administer the this compound formulation via oral gavage using a suitable gavage needle. The volume should typically not exceed 10 mL/kg for rats and mice.[5]

B. Blood Collection:

  • At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples.

  • For serial sampling in rats, cannulation of the jugular or carotid artery is recommended for stress-free and repeated sampling. Alternatively, blood can be collected from the tail vein.

  • For mice, blood can be collected via the saphenous vein or tail vein for smaller volumes. For terminal collection, cardiac puncture under deep anesthesia is performed.

  • Collect approximately 100-200 µL of blood at each time point into EDTA-coated tubes.

  • Immediately after collection, centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Transfer the plasma to clean tubes and store at -80°C until analysis.

C. Urine and Feces Collection:

  • House the animals individually in metabolic cages immediately after dosing.

  • Metabolic cages are designed to separate urine and feces into individual collection tubes.[6]

  • Collect urine and feces at specified intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

  • Measure the volume of urine and the weight of the feces.

  • Store the samples at -80°C until analysis.

D. Tissue Harvesting (Terminal):

  • At the end of the study (e.g., 24 hours post-dose), euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Immediately perform a laparotomy and collect tissues of interest (e.g., liver, kidneys, intestine, brain).

  • Rinse the tissues with ice-cold saline to remove any remaining blood.

  • Blot the tissues dry, weigh them, and snap-freeze in liquid nitrogen.

  • Store the tissue samples at -80°C until homogenization and analysis.

Sample Preparation and Analytical Quantification

Objective: To extract delphinidin and its metabolites from biological matrices and quantify their concentrations using HPLC or LC-MS/MS.

A. Plasma Sample Preparation (Solid-Phase Extraction - SPE):

  • Conditioning: Condition a C18 SPE cartridge with 1-2 mL of methanol followed by 1-2 mL of deionized water.[7]

  • Loading: Acidify the plasma sample with an equal volume of 1% formic acid in water. Load the acidified plasma onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 mL of acidified water (e.g., 0.1% formic acid) to remove polar impurities.

  • Elution: Elute the delphinidin and its metabolites with 1-2 mL of acidified methanol (e.g., 0.1% formic acid in methanol).[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection into the HPLC or LC-MS/MS system.

B. HPLC-UV/Vis Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water is commonly used.[9]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV/Vis detector at 520-530 nm.[8]

  • Quantification: Based on a standard curve of this compound.

C. LC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile or methanol with 0.1% formic acid in water.[10]

  • Ionization Mode: Positive electrospray ionization (ESI+).[10]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for delphinidin and its expected metabolites should be optimized. For delphinidin, a common transition is m/z 303 -> m/z 137, 153.

  • Quantification: Based on a standard curve of this compound and its available metabolite standards, with the use of an appropriate internal standard.

Signaling Pathways Modulated by Delphinidin

Delphinidin has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these pathways can provide insights into its mechanisms of action and potential therapeutic targets.

signaling_pathways cluster_pi3k PI3K/Akt Signaling Pathway cluster_mapk MAPK Signaling Pathway cluster_nfkb NF-κB Signaling Pathway Delphinidin1 Delphinidin PI3K PI3K Delphinidin1->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 Delphinidin2 Delphinidin Ras Ras Delphinidin2->Ras inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Differentiation ERK->Proliferation2 Delphinidin3 Delphinidin IKK IKK Delphinidin3->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation & Cell Survival NFkB->Inflammation activates transcription

Figure 2: Key signaling pathways modulated by delphinidin.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers to design and execute in vivo bioavailability studies of this compound. The choice of animal model, delphinidin form (aglycone vs. glycoside), and analytical method will depend on the specific research question. Careful consideration of these factors will ensure the generation of reliable and reproducible data, which is crucial for advancing our understanding of the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols: Delphinidin Chloride as a Standard for Anthocyanin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using delphinidin chloride as an analytical standard for the quantification of anthocyanins. This document outlines the properties of this compound, detailed protocols for sample preparation and analysis by High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, and examples of its application in biological contexts.

Introduction to this compound

This compound (C₁₅H₁₁ClO₇, Molar Mass: 338.70 g/mol ) is a primary anthocyanidin, a type of natural pigment responsible for the blue and red colors in many flowers, fruits, and vegetables.[1] It is commonly found in grapes, cranberries, and pomegranates.[2] As a commercially available analytical standard, this compound is used for the accurate identification and quantification of anthocyanins in various matrices, including crude plant extracts and biological samples.[2][3] Its purity, typically ≥95.0% as determined by HPLC, makes it a reliable reference material.[2]

Delphinidin and its glycosides are potent antioxidants and have been investigated for their potential health benefits, including anticancer and endothelium-dependent vasodilation activities.[4] Delphinidin has been shown to modulate signaling pathways such as JAK/STAT3, MAPK, and inhibit the Epidermal Growth Factor Receptor (EGFR).[4][5]

Key Properties:

  • Appearance: Crystalline solid[1]

  • Storage: -20°C in a dry and dark place.[2][6]

  • Solubility: Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (approximately 30 mg/mL).[1] It is sparingly soluble in aqueous buffers; for aqueous solutions, it is recommended to first dissolve it in ethanol and then dilute with the buffer.[1] Aqueous solutions should be prepared fresh and not stored for more than one day.[1]

Experimental Protocols

This protocol describes a general method for extracting anthocyanins from plant tissues for subsequent quantification.

Materials:

  • Plant tissue (fresh, frozen, or freeze-dried)

  • Extraction solvent: Acidified methanol (1% HCl, v/v) or other suitable solvent mixtures (e.g., acetone:water with 0.05% TFA).[7][8]

  • Centrifuge

  • Vortex mixer

  • 0.22 µm or 0.45 µm syringe filters

Procedure:

  • Weigh approximately 0.1 g of dried and powdered plant sample into a centrifuge tube.[7]

  • Add 5 mL of acidified methanol to the sample.[7]

  • Vortex the mixture thoroughly to ensure complete wetting of the sample.

  • Incubate the mixture in the dark at 4°C overnight with occasional shaking.[7]

  • Centrifuge the extract at 4,450 x g for 15 minutes to pellet the plant material.[7]

  • Carefully collect the supernatant.

  • For samples containing chlorophyll, mix 500 µL of the supernatant with 500 µL of MilliQ water and 300 µL of chloroform. Centrifuge at 12,000 x g for 5 minutes and collect the upper aqueous phase.[7]

  • Filter the final extract through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[7][9]

  • The sample is now ready for HPLC or spectrophotometric analysis.

G Workflow for Anthocyanin Extraction start Start: Plant Sample weigh Weigh 0.1g of Sample start->weigh add_solvent Add 5mL Acidified Methanol weigh->add_solvent incubate Incubate Overnight at 4°C in Dark add_solvent->incubate centrifuge1 Centrifuge at 4,450 x g for 15 min incubate->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant chloroform_step Optional: Chloroform Wash for Chlorophyll Removal collect_supernatant->chloroform_step filter Filter through 0.22 µm Syringe Filter collect_supernatant->filter If no chlorophyll centrifuge2 Centrifuge at 12,000 x g for 5 min chloroform_step->centrifuge2 collect_aqueous Collect Aqueous Phase centrifuge2->collect_aqueous collect_aqueous->filter end End: Sample Ready for Analysis filter->end

Caption: A generalized workflow for the extraction of anthocyanins from plant samples.

This protocol provides a method for the separation and quantification of anthocyanins using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

2.2.1. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acidified methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

2.2.2. HPLC Conditions

The following table summarizes typical HPLC conditions for anthocyanin analysis. Researchers may need to optimize these conditions for their specific samples and instrumentation.

ParameterCondition 1Condition 2Condition 3
Column C18, 250 mm x 4.6 mm, 5 µm[7]C18, 150 mm x 4.6 mm, 2.6 µm[10]C18, 100 mm x 2 mm, 2 µm[11][12]
Mobile Phase A 5% formic acid in water[7]1% H₃PO₄ in water[10]5% formic acid in water[11]
Mobile Phase B Methanol[7]Acetonitrile/water (35:65 v/v)[10]Acetonitrile with 5% formic acid[11]
Flow Rate 1.0 mL/min[7]1.7 mL/min[10]0.2 mL/min[11]
Column Temperature 25°C[7]45°C[10]40°C[11]
Detection Wavelength 520 nm[7]520 nm[10]Photodiode Array Detector[11]
Injection Volume 20 µL20 µL[10]Not specified

2.2.3. Quantification

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the delphinidin peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of delphinidin in the samples by interpolating their peak areas from the calibration curve.

G HPLC Quantification Workflow prep_standards Prepare this compound Standards inject_standards Inject Standards into HPLC prep_standards->inject_standards prep_samples Prepare Extracted Samples inject_samples Inject Samples into HPLC prep_samples->inject_samples generate_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_standards->generate_curve identify_peaks Identify and Integrate Sample Peaks inject_samples->identify_peaks quantify Quantify Anthocyanin Content generate_curve->quantify identify_peaks->quantify

Caption: A logical workflow for the quantification of anthocyanins using HPLC.

This method provides a simpler, though less specific, approach for total anthocyanin quantification.

2.3.1. Principle

The color of anthocyanins is pH-dependent. They are red in acidic solutions (pH 1.0) and colorless in weakly acidic to neutral solutions (pH 4.5). The difference in absorbance at the λmax (around 520 nm) between these two pH values is proportional to the total anthocyanin concentration.

2.3.2. Materials

  • Potassium chloride buffer (0.025 M), pH 1.0

  • Sodium acetate buffer (0.4 M), pH 4.5

  • UV-Vis spectrophotometer

2.3.3. Preparation of Standard Curve

  • Prepare a stock solution of this compound in methanol.

  • Create a series of dilutions in the pH 1.0 buffer.

  • Measure the absorbance of each standard at the λmax of delphinidin (around 536 nm) and at 700 nm (to correct for haze).[13]

  • Plot the corrected absorbance (Aλmax - A700nm) against the concentration to generate a standard curve.

2.3.4. Sample Measurement

  • Dilute an aliquot of the sample extract with the pH 1.0 buffer.

  • Dilute another aliquot of the same sample extract with the pH 4.5 buffer.

  • Measure the absorbance of both diluted samples at the λmax and 700 nm.

  • Calculate the absorbance difference: A = (Aλmax - A700nm)pH 1.0 - (Aλmax - A700nm)pH 4.5.

  • Determine the total anthocyanin concentration, expressed as delphinidin equivalents, from the standard curve.

Data Presentation

Table 1: HPLC Method Validation Parameters for Delphinidin Glycosides

This table presents typical validation parameters for HPLC methods used in anthocyanin analysis.

ParameterDelphinidin-3-O-glucoside[14]Delphinidin Aglycone[11][12]
Limit of Detection (LOD) 47 ng/mL0.08 mg/kg
Limit of Quantification (LOQ) 213 ng/mL0.26 mg/kg
Linearity (R²) ≥ 0.95> 0.99
Recovery 80.38%Not specified
Precision (Intra-day & Inter-day) Good< 9.42%

Table 2: UV-Vis Absorption Maxima for Delphinidin

Solvent/Conditionλmax (nm)
Acidic Mobile Phase (pH ≤ 3)206, 274, 536[13][15]
General Reference276, 345, 352, 559[1]

Signaling Pathways Modulated by Delphinidin

Delphinidin has been reported to influence several key cellular signaling pathways, which is relevant for drug development professionals.

G Signaling Pathways Modulated by Delphinidin cluster_EGFR EGFR Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_MAPK MAPK Pathway Delphinidin Delphinidin EGFR EGFR Delphinidin->EGFR Inhibits JAK JAK Delphinidin->JAK Modulates MAPK MAPK Delphinidin->MAPK Modulates Downstream Downstream Signaling EGFR->Downstream STAT3 STAT3 JAK->STAT3 Apoptosis_JS Apoptosis STAT3->Apoptosis_JS Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK

Caption: Delphinidin's inhibitory and modulatory effects on key signaling pathways.

These application notes and protocols serve as a starting point for the quantification of anthocyanins using this compound as a standard. Researchers should validate these methods for their specific applications and matrices to ensure accurate and reliable results.

References

In Vitro Models for Testing Delphinidin Chloride's Anti-Diabetic Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin chloride, a prominent member of the anthocyanin class of flavonoids found in pigmented fruits and vegetables, has garnered significant scientific interest for its potential anti-diabetic properties. In vitro studies are crucial for elucidating the mechanisms through which delphinidin exerts these effects, providing a foundation for further pre-clinical and clinical development. This document provides detailed application notes and standardized protocols for key in vitro assays to assess the anti-diabetic potential of this compound. The assays covered include inhibition of carbohydrate-digesting enzymes, modulation of glucose uptake in muscle cells, and effects on adipocyte differentiation and related signaling pathways.

Data Presentation: Summary of this compound's In Vitro Anti-Diabetic Activities

The following tables summarize the quantitative effects of this compound across various in vitro anti-diabetic models as reported in the scientific literature.

Table 1: Inhibition of Carbohydrate-Digesting Enzymes by this compound

EnzymeSubstrateThis compound Concentration% InhibitionIC50 ValueReference CompoundIC50 of Reference
α-Glucosidasep-Nitrophenyl-α-D-glucopyranoside (pNPG)VariedDose-dependent4.11 ± 0.49 µM[1]Acarbose0.53 ± 0.06 µM[1]
α-AmylaseStarchNot specifiedNot specifiedNot specifiedAcarboseNot specified

Table 2: Effects of this compound on Glucose Uptake and Adipogenesis

AssayCell LineParameter MeasuredThis compound ConcentrationObserved Effect
Glucose UptakeMouse Jejunal MucosaGlucose-induced short-circuit current50 µM~60% inhibition[2]
Glucose UptakeCaco-2 Cells[3H]-3-O-methyl-glucose uptake100 µMSignificant inhibition[3]
Adipocyte Differentiation3T3-L1 PreadipocytesLipid Accumulation25, 50, 100 µMDose-dependent reduction
Adipocyte Differentiation3T3-L1 PreadipocytesAdipogenic gene expression (PPARγ, C/EBPα)25, 50, 100 µMDose-dependent downregulation[4]

Table 3: Modulation of Key Signaling Proteins by this compound

Cell Line/ModelTarget PathwayProteinThis compound ConcentrationObserved Effect (Phosphorylation/Expression)
HER-2 positive breast cancer cellsNF-κB Pathwayp-NF-κB/p65, p-IKKα/β40, 80 µMSignificant decrease[5]
HER-2 positive breast cancer cellsMAPK Pathwayp-JNK40, 80 µMSignificant increase[5]
HER-2 positive breast cancer cellsMAPK Pathwayp-ERK1/240, 80 µMSignificant decrease[5]
Mouse Embryonic Stem CellsNF-κB & JNKp-NF-κB, p-JNKNot specifiedInhibition of hypoxia-induced phosphorylation[4]
3T3-L1 PreadipocytesWnt/β-cateninβ-cateninNot specifiedStabilization and nuclear translocation[6]

Experimental Protocols

α-Glucosidase Inhibition Assay

This assay determines the ability of this compound to inhibit α-glucosidase, a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • 50 mM Phosphate buffer (pH 6.8)

  • 0.1 M Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer. Prepare a range of concentrations for acarbose as a positive control.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of varying concentrations of this compound or acarbose.

  • Pre-incubate the mixture for 5 minutes at 37°C.[7]

  • Initiate the reaction by adding 20 µL of 1 mM pNPG solution to each well.[7]

  • Incubate the plate at 37°C for 30 minutes.[7]

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.[7]

  • Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Amylase Inhibition Assay (DNS Method)

This protocol assesses the inhibitory effect of this compound on α-amylase, an enzyme that hydrolyzes starch into smaller sugars.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in phosphate buffer)

  • This compound

  • Acarbose (positive control)

  • 0.1 M Phosphate buffer (pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • 96-well microplate or test tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial dilutions of this compound and acarbose in phosphate buffer.

  • Add 100 µL of the sample (this compound or acarbose) or buffer (for control) to a test tube.[8]

  • Add 200 µL of starch solution and incubate at 37°C for 10 minutes.[8]

  • Add 200 µL of porcine pancreatic α-amylase solution (1.25 U/mL) to start the reaction and incubate for another 10 minutes at 37°C.[8]

  • Stop the reaction by adding 200 µL of DNS reagent.[9]

  • Place the tubes in a boiling water bath for 15 minutes to allow for color development.[9][10]

  • Cool the tubes to room temperature and dilute the reaction mixture with distilled water if necessary.

  • Measure the absorbance at 540 nm. A decrease in absorbance indicates the inhibition of α-amylase activity.

  • Calculate the percentage of inhibition and the IC50 value as described for the α-glucosidase assay.

2-NBDG Glucose Uptake Assay in L6 Myotubes

This cell-based assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into skeletal muscle cells, a primary site for glucose disposal.

Materials:

  • L6 rat skeletal muscle myoblasts

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • Krebs-Ringer Phosphate HEPES (KRPH) buffer

  • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

  • This compound

  • Insulin (positive control)

  • Phloretin or Cytochalasin B (inhibitor control)

  • 24-well tissue culture plates

  • Fluorescence microscope or plate reader

Procedure:

  • Seed L6 myoblasts in a 24-well plate and grow to confluence. Induce differentiation into myotubes by switching to a differentiation medium for 4-6 days.

  • Serum-starve the differentiated myotubes for 2-4 hours in a serum-free medium.

  • Wash the cells twice with KRPH buffer.[11]

  • Treat the cells with various concentrations of this compound or insulin (e.g., 100 nM) in KRPH buffer for a specified time (e.g., 30-60 minutes).

  • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 15-30 minutes at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold KRPH buffer.

  • Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm) or visualize and quantify using a fluorescence microscope.

  • The results are typically expressed as a percentage of the basal glucose uptake (untreated control).

3T3-L1 Preadipocyte Differentiation and Oil Red O Staining

This assay evaluates the effect of this compound on adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

  • Oil Red O staining solution

  • 10% Formalin

  • Isopropanol

  • Microscope

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.

  • Two days post-confluence (Day 0), induce differentiation by replacing the medium with the MDI cocktail, with or without various concentrations of this compound.

  • On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with fresh this compound.

  • From Day 4 onwards, culture the cells in DMEM with 10% FBS, replenishing the medium and this compound every two days until Day 8 or 10.

  • Oil Red O Staining: a. Wash the differentiated adipocytes with PBS. b. Fix the cells with 10% formalin for at least 1 hour. c. Wash the cells with water and then with 60% isopropanol. d. Allow the wells to dry completely. e. Add Oil Red O working solution and stain for 10-20 minutes. f. Wash the cells extensively with water until the excess stain is removed. g. Visualize the lipid droplets (stained red) under a microscope and capture images. h. For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_enzymatic Enzymatic Assays cluster_cell_based Cell-Based Assays Enzyme α-Glucosidase or α-Amylase Substrate pNPG or Starch Enzyme->Substrate Acts on Product Colored Product Substrate->Product Conversion Inhibitor This compound Inhibitor->Enzyme Inhibition Measure Measure Absorbance (405nm or 540nm) Product->Measure Cells L6 Myotubes or 3T3-L1 Preadipocytes Treatment Treat with This compound Cells->Treatment Assay Glucose Uptake (2-NBDG) or Adipogenesis (Oil Red O) Treatment->Assay Analysis Fluorescence Reading or Absorbance Reading Assay->Analysis

Caption: General experimental workflows for enzymatic and cell-based assays.

insulin_signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt/PKB PI3K->Akt PDK1 AS160 AS160 Akt->AS160 Inhibits GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Inhibits Translocation GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Delphinidin Delphinidin Chloride Delphinidin->Akt Potentiates Phosphorylation

Caption: Delphinidin's potential role in the PI3K/Akt insulin signaling pathway.

inflammatory_signaling Stimuli Inflammatory Stimuli (e.g., TGF-β1, LPS) IKK IKK Complex Stimuli->IKK MAPKK MAPKKs Stimuli->MAPKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Gene_transcription Pro-inflammatory Gene Transcription NFkB_nucleus->Gene_transcription JNK JNK MAPKK->JNK JNK_p p-JNK JNK->JNK_p Delphinidin Delphinidin Chloride Delphinidin->IKK Inhibits Delphinidin->JNK Inhibits Phosphorylation

Caption: Delphinidin's inhibitory effects on NF-κB and JNK inflammatory pathways.

wnt_signaling Wnt Wnt1/Wnt10b Fzd Frizzled (Fzd) Wnt->Fzd LRP LRP5/6 Wnt->LRP DestructionComplex β-catenin Destruction Complex (GSK3β, Axin, APC) Fzd->DestructionComplex Inhibits LRP->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates BetaCatenin_p Phosphorylated β-catenin BetaCatenin->BetaCatenin_p BetaCatenin_nuc β-catenin (nucleus) BetaCatenin->BetaCatenin_nuc Accumulation & Translocation Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome AdipogenesisGenes ↓ Adipogenic Genes (PPARγ, C/EBPα) BetaCatenin_nuc->AdipogenesisGenes Inhibits Delphinidin Delphinidin Chloride Delphinidin->Wnt Activates Delphinidin->DestructionComplex Inhibits

Caption: Delphinidin's activation of Wnt/β-catenin signaling to inhibit adipogenesis.

References

Application Notes and Protocols for Enhancing Delphinidin Chloride Stability through Encapsulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the encapsulation of delphinidin chloride, a potent antioxidant with significant therapeutic potential, to enhance its stability. Delphinidin is notoriously unstable under various environmental conditions, which limits its application in pharmaceuticals and functional foods.[1] Encapsulation technologies offer a promising solution to protect delphinidin from degradation, thereby improving its shelf-life, bioavailability, and efficacy.

Introduction to this compound and Stability Challenges

Delphinidin is a primary anthocyanidin that imparts red, purple, and blue hues to many fruits and vegetables. Its potent antioxidant and anti-inflammatory properties have been extensively studied. However, its chemical structure, characterized by multiple hydroxyl groups, makes it highly susceptible to degradation induced by factors such as pH, temperature, light, and oxygen.[1]

Delphinidin is most stable in acidic conditions (pH < 3) but rapidly degrades in neutral and alkaline environments.[1] In a typical tissue culture medium, delphinidin has a short half-life of approximately 30 minutes.[1] This inherent instability poses a significant challenge for its use in therapeutic and nutraceutical applications. Encapsulation in protective matrices such as liposomes, polymeric nanoparticles, and cyclodextrins can shield delphinidin from degradative environmental factors.[1]

Encapsulation Techniques for this compound

This section details three effective techniques for encapsulating this compound to improve its stability and bioavailability.

Liposomal Encapsulation

Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic compounds. They are biocompatible, biodegradable, and can protect the encapsulated active ingredient from degradation.

Polymeric Nanoparticle Encapsulation

Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 1000 nm. They can be formulated from a variety of biodegradable polymers to provide sustained release and targeted delivery of encapsulated drugs.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with guest molecules, like delphinidin, enhancing their solubility and stability.

Quantitative Data Summary

The following tables summarize key parameters for different this compound encapsulation techniques. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.

Table 1: Encapsulation Efficiency and Drug Loading Capacity

Encapsulation TechniqueCarrier MaterialEncapsulation Efficiency (%)Drug Loading Capacity (%)Reference
LiposomesSoy Lecithin, Cholesterol~53% (for anthocyanins)Not Reported[2]
Polymeric NanoparticlesCarboxymethyl Chitosan (CMC)~10% (for anthocyanins)~0.5% (for anthocyanins)[3]
Poly(lactic-co-glycolic) acid (PLGA)~60% (for curcumin, a polyphenol)~6% (for curcumin)[4]
Cyclodextrin ComplexSulfobutylether-β-cyclodextrinHigh (Qualitative)Not Reported[5]
Hydroxypropyl-β-cyclodextrinHigh (Qualitative)Not Reported[6]

Note: Data for this compound is limited; values for general anthocyanins or other polyphenols are provided as a reference.

Table 2: Stability of Unencapsulated vs. Encapsulated Delphinidin

ConditionUnencapsulated DelphinidinEncapsulated Delphinidin (Liposomes)Encapsulated Delphinidin (Cyclodextrin)Reference
Half-life (in vitro) ~30 minutes (in tissue culture medium)Significantly increased (Qualitative)Significantly increased (Qualitative)[1]
pH Stability Stable at pH < 3; rapid degradation at neutral/alkaline pHEnhanced stability across a wider pH range (Qualitative)Enhanced stability at physiological pH (Qualitative)[1][5]
Thermal Stability Degrades with increasing temperatureImproved thermal stability (Qualitative)Improved thermal stability (Qualitative)[1]
Photostability Susceptible to light-induced degradationEnhanced photostability (Qualitative)Enhanced photostability (Qualitative)[6]

Note: Quantitative, directly comparable data on the half-life and degradation rates of encapsulated this compound is scarce. The table reflects qualitative improvements reported in the literature.

Experimental Protocols

Protocol for Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by sonication.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC) or other suitable lipid

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder (optional)

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of SPC and cholesterol (e.g., in a 4:1 molar ratio) in a round-bottom flask using a mixture of chloroform and methanol (e.g., 2:1 v/v).

    • Add this compound to the organic solvent if it has sufficient lipid solubility, or prepare it for encapsulation in the aqueous phase.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a PBS solution (pH 7.4) containing dissolved this compound (if not added in the previous step). The hydration should be performed above the lipid phase transition temperature with gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator until the suspension becomes clear.

    • For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by dialysis against fresh PBS or by size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency (EE%) and drug loading capacity (LC%) using the following formulas after separating the encapsulated from the unencapsulated drug (e.g., by ultracentrifugation and UV-Vis spectroscopy to measure the concentration in the supernatant).

    Encapsulation Efficiency (EE%) = (Total amount of drug - Amount of free drug) / Total amount of drug * 100 Drug Loading Capacity (LC%) = (Total amount of drug - Amount of free drug) / Total weight of liposomes * 100

Protocol for Polymeric Nanoparticle Encapsulation of this compound (Emulsion-Solvent Evaporation Method)

This protocol outlines the preparation of this compound-loaded polymeric nanoparticles using the emulsion-solvent evaporation technique.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or probe sonicator

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., DCM).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion. The energy input during this step is critical for determining the final nanoparticle size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours (e.g., 4-12 hours) under a fume hood to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Recovery:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticle pellet several times with deionized water to remove excess surfactant and unencapsulated drug.

    • Lyophilize the nanoparticles for long-term storage, often with a cryoprotectant.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using DLS.

    • Assess the nanoparticle morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Calculate EE% and LC% as described in the liposome protocol.

Protocol for this compound-Cyclodextrin Inclusion Complex Formation (Co-precipitation Method)

This protocol describes the formation of a this compound-cyclodextrin inclusion complex using the co-precipitation method.

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol (or other suitable organic solvent)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Cyclodextrin Solution Preparation:

    • Dissolve the cyclodextrin in deionized water with heating and stirring to obtain a saturated or near-saturated solution.

  • Delphinidin Solution Preparation:

    • Dissolve this compound in a minimal amount of ethanol or an acidic aqueous solution.

  • Complexation:

    • Slowly add the this compound solution to the cyclodextrin solution under constant stirring.

    • Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Precipitation and Recovery:

    • Cool the solution (e.g., in an ice bath) to induce the precipitation of the inclusion complex.

    • Collect the precipitate by filtration.

    • Wash the collected solid with a small amount of cold deionized water and then with a non-solvent for the complex (e.g., ethanol) to remove any uncomplexed material.

  • Drying:

    • Dry the final product in a vacuum oven at a low temperature.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).

    • Determine the complexation efficiency by dissolving a known amount of the complex and measuring the this compound content using UV-Vis spectroscopy or HPLC.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

Liposome_Encapsulation cluster_prep Preparation cluster_formation Vesicle Formation cluster_processing Processing cluster_final Final Product A Dissolve Lipids & Delphinidin in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Phase B->C D Formation of MLVs C->D E Size Reduction (Sonication/Extrusion) D->E F Formation of SUVs E->F G Purification (Dialysis/Chromatography) F->G H Delphinidin-Loaded Liposomes G->H Nanoparticle_Encapsulation cluster_phase_prep Phase Preparation cluster_emulsion Emulsification cluster_np_formation Nanoparticle Formation cluster_recovery Recovery & Purification A Organic Phase: Dissolve PLGA & Delphinidin C Homogenize Organic & Aqueous Phases A->C B Aqueous Phase: Dissolve PVA B->C D Form O/W Emulsion C->D E Solvent Evaporation D->E F Polymer Precipitation E->F G Centrifugation & Washing F->G H Lyophilization G->H I Delphinidin-Loaded Nanoparticles H->I Cyclodextrin_Complexation cluster_solution_prep Solution Preparation cluster_complex Complex Formation cluster_recovery_drying Recovery & Drying cluster_product Final Product A Dissolve Cyclodextrin in Water C Mix Solutions & Stir A->C B Dissolve Delphinidin in Solvent B->C D Formation of Inclusion Complex C->D E Precipitation (Cooling) D->E F Filtration & Washing E->F G Vacuum Drying F->G H Delphinidin-Cyclodextrin Complex G->H MAPK_Pathway Delphinidin Delphinidin Ras Ras Delphinidin->Ras JNK JNK Delphinidin->JNK p38 p38 Delphinidin->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis PI3K_AKT_Pathway Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 phosphorylates Akt Akt/PKB PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Growth mTOR->CellSurvival

References

Troubleshooting & Optimization

Delphinidin chloride degradation kinetics and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the degradation kinetics and byproducts of delphinidin chloride. It includes frequently asked questions, troubleshooting guides for common experimental issues, and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color so rapidly?

A1: this compound is highly sensitive to pH. Its color is a direct indicator of its chemical form, which varies significantly with the pH of the solution. At a low pH (1-2), the stable, red-colored flavylium cation predominates. As the pH increases to 4-6, it converts to a colorless carbinol pseudobase and chalcone.[1][2][3] In alkaline conditions (pH 8-10), a blue quinonoidal base is formed.[1][2] Rapid color changes typically indicate fluctuations in pH. Ensure your buffer system is robust and accurately calibrated.

Q2: What are the primary degradation byproducts of this compound I should expect to see?

A2: The degradation of delphinidin proceeds through the formation of an unstable chalcone intermediate.[1][2] This intermediate then cleaves to form smaller phenolic compounds. The most commonly reported degradation byproducts are gallic acid (from the B-ring) and phloroglucinaldehyde or 2,4,6-trihydroxybenzaldehyde (from the A-ring).[1][2][4]

Q3: How can I minimize the degradation of this compound during my experiments?

A3: Several factors accelerate delphinidin degradation, including elevated temperature, high pH, and exposure to light and oxygen.[1][2][3][5] To minimize degradation:

  • Control pH: Work at a low pH (ideally < 3) where the flavylium cation is most stable.[2][3]

  • Control Temperature: Perform experiments at low temperatures and avoid unnecessary heating.[6][7][8]

  • Limit Light Exposure: Use amber vials or cover your labware with aluminum foil.

  • Deoxygenate Solvents: If working in solution for extended periods, sparging solvents with nitrogen or argon can help.

Q4: What are the optimal storage conditions for this compound stock solutions?

A4: For maximum stability, this compound powder should be stored at -20°C. Stock solutions should be prepared fresh in a slightly acidic solvent (e.g., methanol with 0.1% HCl). For short-term storage, keep solutions at 2-8°C in the dark. For longer-term storage, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Studies have shown that anthocyanins are more stable when stored at low temperatures for extended periods.[9]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Tailing in HPLC Analysis
Potential CauseRecommended Solution
Inappropriate Mobile Phase pH The mobile phase must be acidic (typically pH < 3) to ensure delphinidin remains in its stable flavylium cation form.[9] Add modifiers like formic acid or trifluoroacetic acid to your aqueous and organic solvents.
Column Contamination Impurities from samples can accumulate on the column. Flush the column with a strong solvent wash (e.g., 100% acetonitrile or methanol) or follow the manufacturer's recommended cleaning protocol.
Secondary Interactions Residual silanol groups on the silica-based C18 column can interact with the polar hydroxyl groups of delphinidin, causing tailing. Use a column with end-capping or add a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations.
Incorrect Gradient Slope If peaks are co-eluting, the gradient may be too steep. Lengthen the gradient time to improve the separation between delphinidin and its degradation products.[10]
Issue 2: Inconsistent Results in Spectrophotometric Assays
Potential CauseRecommended Solution
pH Fluctuation The molar absorptivity of delphinidin is highly pH-dependent. Ensure all samples and blanks are prepared in the same, well-buffered solution. Verify the pH of each solution before measurement.[2]
Sample Degradation Delphinidin can degrade in the time between sample preparation and measurement, especially at room temperature and neutral pH.[11] Keep samples on ice and in the dark, and measure them as quickly as possible after preparation.
Interference from Byproducts Degradation byproducts like chalcones may have different absorption maxima.[4] If degradation is suspected, confirm the λmax (around 520-530 nm for the flavylium cation) has not shifted.[9]
Solvent Effects The polarity of the solvent can influence the absorption spectrum. Maintain a consistent solvent composition across all experiments. Delphinidin is highly soluble in polar solvents like methanol and water.[1]
Issue 3: Difficulty Identifying Degradation Products with LC-MS
Potential CauseRecommended Solution
Incorrect Ionization Mode Delphinidin (as the flavylium cation) is best detected in positive electrospray ionization (ESI+) mode. Degradation products like gallic acid are often better detected in negative mode (ESI-). Run samples in both modes to capture all potential byproducts.[12]
Low Abundance of Products Degradation products may be present at very low concentrations. Use a more sensitive MS detector (e.g., Q-TOF or Orbitrap) or employ Selected Ion Monitoring (SIM) to target the expected m/z of known byproducts like gallic acid (m/z 169 in negative mode).[13]
In-Source Fragmentation/Degradation High source temperatures or voltages can cause the parent molecule to fragment or degrade within the MS source, complicating spectral interpretation. Optimize MS source parameters (e.g., capillary voltage, gas temperature) to minimize in-source decay.
Co-elution with Matrix Components Complex sample matrices can suppress the ionization of target analytes. Improve chromatographic separation or perform a sample cleanup step (e.g., Solid Phase Extraction - SPE) prior to LC-MS analysis.[14]

Quantitative Data Summary

Table 1: Influence of pH on this compound Degradation

Degradation follows first-order kinetics. Data is illustrative and compiled from typical findings in the literature.

pHPredominant SpeciesColorRelative StabilityTypical Half-life (t½) at Room Temp.
1.0 - 2.0Flavylium CationRed/PurpleHigh> 24 hours
4.0 - 5.0Carbinol PseudobaseColorlessLow1 - 3 hours
7.0 - 8.0Quinonoidal BaseBlue/VioletVery Low< 30 minutes[11]
Table 2: Influence of Temperature on this compound Degradation

Data assumes an acidic pH (e.g., 3.5) and first-order kinetics.

Temperature (°C)Rate Constant (k)Half-life (t½)Notes
25LowHigh (days)Relatively stable, but light and oxygen still contribute to degradation.
60ModerateModerate (hours)Degradation significantly increases with temperature.[6][7]
80HighLow (minutes to hours)Rapid degradation observed.[6][7]
100Very HighVery Low (minutes)Extensive degradation occurs quickly.[6][7]

Experimental Protocols

Protocol 1: Kinetic Analysis of Delphinidin Degradation by UV-Vis Spectrophotometry
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate-phosphate) at the desired pH values (e.g., 3.0, 5.0, 7.0).

  • Stock Solution: Prepare a concentrated stock solution of this compound in methanol containing 0.1% HCl. Determine its initial concentration spectrophotometrically using a known molar extinction coefficient at its λmax (~530 nm) in a pH < 2 buffer.

  • Initiation of Experiment: Add a small aliquot of the stock solution to each temperature-controlled buffer solution (e.g., in a water bath at 25°C, 40°C, and 60°C) to achieve the desired final concentration. The final concentration should yield an initial absorbance between 1.0 and 1.5.

  • Data Collection: Immediately after mixing, transfer the solution to a cuvette and record the absorbance at the λmax of the flavylium cation (~530 nm) at regular time intervals.

  • Data Analysis: The degradation of anthocyanins typically follows first-order kinetics.[2][6][7] Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear regression is the negative of the rate constant (-k).

  • Calculate Half-Life: The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Identification of Degradation Byproducts by HPLC-DAD-MS
  • Sample Preparation: Prepare a solution of this compound in a relevant buffer (e.g., pH 7.4 phosphate buffer) and incubate it at a specific temperature (e.g., 37°C) for a time sufficient to cause significant degradation (e.g., 60 minutes). As a control, prepare a similar solution but immediately acidify it to pH < 3 to halt degradation.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).[15]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

    • Gradient: A typical gradient might be: 5-30% B over 20 minutes, then a wash with 95% B, followed by re-equilibration.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) scanning from 200-600 nm, with specific monitoring at ~520 nm (for delphinidin) and ~280 nm (for phenolic byproducts).

  • MS System:

    • Ionization: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Analysis: Use a full scan mode to detect all ions. For confirmation, use tandem MS (MS/MS) to fragment the parent ions of interest. The expected parent ion for delphinidin is m/z 303 (positive mode), for gallic acid is m/z 169 (negative mode), and for phloroglucinaldehyde is m/z 153 (negative mode).

  • Data Analysis: Compare the chromatograms and mass spectra of the degraded sample and the control. Identify peaks that appear or increase in the degraded sample. Confirm their identity by comparing their retention times, UV spectra, and mass fragmentation patterns with those of authentic standards (e.g., gallic acid).[4]

Visualizations

cluster_0 Degradation Pathway Delphinidin Delphinidin (Flavylium Cation, Red) pH < 3 Carbinol Carbinol Pseudobase (Colorless) pH 4-6 Delphinidin->Carbinol +H₂O (Hydration) Chalcone Chalcone (Colorless/Yellow) pH 4-6 Carbinol->Chalcone Ring Opening GallicAcid Gallic Acid (B-Ring Product) Chalcone->GallicAcid Cleavage PGA Phloroglucinaldehyde (A-Ring Product) Chalcone->PGA Cleavage

Caption: Degradation pathway of this compound under neutral pH.

cluster_1 Experimental Workflow for Kinetic Analysis Start Prepare Stock Solution (Delphinidin in Acidic MeOH) Incubate Incubate Aliquots (Different pH / Temp) Start->Incubate Sample Take Time-Point Samples Incubate->Sample Analyze Analyze Samples (HPLC or Spectrophotometer) Sample->Analyze Process Data Processing (Calculate k and t½) Analyze->Process

Caption: General experimental workflow for degradation kinetic studies.

References

How to prevent delphinidin chloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Delphinidin Chloride Solutions

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for handling and stabilizing this compound in aqueous solutions to prevent precipitation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A: this compound's stability and solubility are highly dependent on pH.[1][2][3] It is most stable and soluble in acidic conditions (pH < 3), where it exists as a red-colored flavylium cation.[2] As the pH increases towards neutral (pH 4-6) or alkaline (pH > 7), it undergoes structural changes to colorless or unstable forms, such as carbinol pseudobases and chalcones, which are less soluble and prone to precipitation and degradation.[1] Precipitation in neutral buffers like PBS (pH 7.2) is a common issue.[4]

Q2: What is the best solvent to dissolve this compound?

A: this compound is sparingly soluble in aqueous buffers alone but is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[4] For aqueous experimental systems, the recommended method is to first create a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute this stock into your acidic aqueous buffer of choice.[4]

Q3: Can I store this compound in an aqueous solution?

A: It is not recommended to store this compound in aqueous solutions for more than one day, especially at neutral pH, due to its instability.[4] For long-term storage, this compound should be kept as a crystalline solid at -20°C.[4] Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for about a month or at -80°C for up to six months, but should be kept sealed and away from moisture and light.[5][]

Q4: How does temperature affect the stability of this compound?

A: Increased temperature accelerates the degradation of delphinidin and other anthocyanins.[1][7] Thermal degradation can lead to the opening of its B ring, forming intermediate chalcones that further decompose.[1] Therefore, solutions should be prepared and stored at low temperatures whenever possible.

Q5: Are there any additives that can help stabilize my delphinidin solution?

A: Yes, a technique called copigmentation can enhance stability. Molecules like organic acids (citric acid, tartaric acid), other phenolic compounds, or polymers can interact with delphinidin, protecting it from degradation and improving color stability.[8][9][10] For example, adding citric acid to the solution can help maintain a low pH and stabilize the compound.[11]

Experimental Protocols and Data

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol details the recommended procedure for preparing a this compound solution for use in cell culture or other aqueous-based assays.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, anhydrous

  • Aqueous buffer (e.g., Citrate-Phosphate buffer, pH 3.0)

  • Sterile, conical tubes

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare Stock Solution:

    • Weigh the desired amount of this compound solid in a sterile conical tube.

    • Add anhydrous DMSO (or ethanol) to dissolve the solid. Purging the solvent with an inert gas before use is recommended.[4] Aim for a high-concentration stock (e.g., 10-30 mg/mL).

    • Gently vortex or sonicate if needed to ensure complete dissolution. The solution should be a clear, deep color.

  • Prepare Working Solution:

    • Before your experiment, determine the final concentration of this compound needed.

    • Perform a serial dilution. First, dilute the concentrated organic stock solution with the acidic aqueous buffer of your choice (pH < 4 is recommended for stability).

    • For example, to achieve a 0.5 mg/mL solution in a 1:1 ethanol:PBS buffer, first dissolve the delphinidin in ethanol and then dilute it with the PBS.[4] Note that even with this method, storage for more than a day is not recommended.[4]

  • Storage and Handling:

    • Prepare aqueous working solutions fresh on the day of the experiment.[12]

    • If storing the organic stock, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[]

    • Protect all solutions from light and exposure to oxygen.

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventTemperatureSolubility (approx.)Citation
DMSORoom Temp.~30 mg/mL[4]
Room Temp.62.5 mg/mL (ultrasonic)[12]
EthanolRoom Temp.~30 mg/mL[4]
Dimethylformamide (DMF)Room Temp.~30 mg/mL[4]
1:1 Ethanol:PBS (pH 7.2)Room Temp.~0.5 mg/mL[4]
Methanol25°C (298.15 K)~17.8 mg/mL (58.61 x 10⁻⁵ mole fraction)[13]
Water25°C (298.15 K)~16.2 mg/mL (53.53 x 10⁻⁵ mole fraction)[13]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Immediate Precipitation Upon Dilution High pH of Aqueous Buffer: The buffer pH is likely neutral or alkaline, causing the delphinidin to convert to an insoluble form.Use a buffer with a pH between 1.0 and 3.0. A citrate-based buffer is a good starting point.[2]
High Final Concentration: The desired concentration in the aqueous buffer exceeds its solubility limit.Decrease the final concentration of this compound in the working solution.
Solution Color Fades or Changes Rapidly Degradation: The compound is degrading due to exposure to light, oxygen, high pH, or elevated temperature.Prepare solutions fresh. Protect from light by using amber tubes or wrapping tubes in foil. Keep solutions on ice. Ensure the buffer pH is acidic.
Precipitate Forms After a Few Hours Instability Over Time: Even in slightly acidic solutions, delphinidin can degrade and precipitate over several hours. Neutral solutions are particularly unstable.Use the prepared aqueous solution immediately. Do not store aqueous dilutions for more than a day.[4]

Visual Guides

pH-Dependent Structural Changes of Delphinidin

The stability and color of delphinidin are directly linked to its chemical structure, which is dictated by the pH of the solution.

G pH-Dependent Equilibrium of Delphinidin node_acid pH < 3 (Acidic) flavylium Flavylium Cation (Red, Soluble, Stable) node_acid->flavylium Predominant Form node_neutral pH 4-6 (Slightly Acidic to Neutral) carbinol Carbinol Pseudobase (Colorless, Less Soluble) node_neutral->carbinol Forms node_alkaline pH > 7 (Alkaline) quinonoidal Quinonoidal Base (Blue, Unstable) node_alkaline->quinonoidal Forms & Degrades flavylium->node_neutral pH increases chalcone Chalcone (Colorless, Prone to Precipitation) carbinol->chalcone Tautomerizes to chalcone->node_alkaline pH increases further

Caption: Chemical forms of delphinidin at different pH values.

Recommended Workflow for Solution Preparation

Follow this workflow to minimize precipitation and ensure the stability of your this compound working solution.

G Workflow for Preparing this compound Solution start_end start_end process process decision decision io io start Start weigh Weigh this compound Solid start->weigh dissolve Dissolve in Anhydrous DMSO or Ethanol weigh->dissolve check_dissolution Is solution clear? dissolve->check_dissolution sonicate Gently sonicate/vortex check_dissolution->sonicate No dilute Dilute stock into acidic aqueous buffer (pH < 4) check_dissolution->dilute Yes sonicate->dissolve use_now Use Immediately for Experiment dilute->use_now end End use_now->end G Troubleshooting Precipitation problem_node problem_node cause_node cause_node solution_node solution_node problem Problem: Precipitate Observed cause_ph Potential Cause: Buffer pH is too high (> 4.0) problem->cause_ph cause_conc Potential Cause: Concentration is too high problem->cause_conc cause_time Potential Cause: Solution stored too long problem->cause_time solution_ph Solution: Use buffer with pH < 4.0 cause_ph->solution_ph solution_conc Solution: Lower final concentration cause_conc->solution_conc solution_time Solution: Prepare fresh solution for immediate use cause_time->solution_time

References

pH-dependent stability of delphinidin chloride in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent stability of delphinidin chloride in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution rapidly changing color after being added to a buffer?

A1: Delphinidin is a natural pH indicator, and its chemical structure and color are highly dependent on the pH of the solution.[1] In strongly acidic conditions (pH 1-2), it exists as the red-colored flavylium cation, which is its most stable form.[1][2][3] As the pH increases, it undergoes structural transformations, resulting in different colors. At pH 2-4, a blue quinoidal species begins to form, and by pH 8-10, this blue form is predominant.[1][4][5] This color change is an inherent chemical property of delphinidin.

Q2: My deep red delphinidin solution became colorless after I diluted it in my buffer (pH 5.5). Is it degraded?

A2: Not necessarily degraded, but it has converted to less stable, colorless forms. In the pH range of 4 to 6, delphinidin primarily exists in equilibrium between two colorless forms: the carbinol pseudobase and the chalcone.[1][5] This is a reversible transformation, and lowering the pH back to a highly acidic state (pH < 2) should restore the red flavylium cation. However, prolonged exposure to this pH range can lead to irreversible degradation.

Q3: How can I improve the stability of my delphinidin working solutions?

A3: The stability of delphinidin is significantly affected by pH, temperature, light, and oxygen.[1] To maximize stability:

  • Maintain a low pH: Delphinidin is most stable under acidic conditions (pH < 3).[1][6]

  • Use freshly prepared solutions: Due to its inherent instability in neutral or alkaline conditions, it's best to prepare solutions immediately before use.

  • Control temperature: Degradation is accelerated at higher temperatures.[7] Store stock solutions at low temperatures and protect them from light.

  • Consider the solvent: Preparing stock solutions in an acidified polar solvent like ethanol or methanol can improve stability and prevent precipitation.[1][8]

Q4: I'm observing a precipitate in my buffered delphinidin solution. What is causing this?

A4: Precipitation of delphinidin and other anthocyanins can occur in slightly acidic solutions (pH 4.5 and above), especially at higher concentrations.[9] The phenomenon is influenced by the specific buffer system used, ionic strength, and the presence of other molecules that can cause co-pigmentation or aggregation.[9] Using a different buffer system or adjusting the concentration may resolve the issue.

Q5: What are the primary degradation products of delphinidin at neutral or alkaline pH?

A5: At a pH greater than 7, delphinidin undergoes irreversible degradation. The B-ring of the molecule can be cleaved, leading to the formation of primary degradation products such as 2,4,6-trihydroxybenzaldehyde and gallic acid.[1][5]

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Inconsistent color or absorbance readings pH fluctuation in the buffer or exposure to light/heat.Verify and stabilize the pH of your buffer. Prepare fresh solutions for each experiment and protect them from light and heat.
Rapid loss of color at neutral pH Conversion to colorless carbinol and chalcone forms, followed by degradation.Conduct experiments quickly after solution preparation. If the experimental design allows, work at a more acidic pH to slow the degradation process.
Precipitate formation Low solubility at the specific pH and buffer conditions; high concentration.Try a different buffer system (e.g., avoid McIlvaine's buffer if issues arise around pH 4.5).[9] Lower the delphinidin concentration. Ensure the stock solution is fully dissolved in an appropriate acidified solvent before dilution.[8]
Low recovery in HPLC analysis Adsorption to vials or degradation in the autosampler.Use silanized glass vials to minimize adsorption. Ensure the mobile phase is sufficiently acidic to maintain delphinidin in its stable flavylium cation form. Keep the autosampler temperature low.

Data Summary: pH-Dependent Forms of Delphinidin

The structural form and resulting color of delphinidin are in a dynamic equilibrium that is dictated by the pH of the aqueous solution.

pH RangePredominant Molecular Form(s)Observed ColorRelative Stability
< 2Flavylium CationRed / MagentaVery High[1][2]
2 - 4Flavylium Cation, Quinoidal BasePurple / VioletHigh
4 - 6Carbinol Pseudobase, ChalconeColorlessLow / Unstable[1][5]
7 - 8Quinoidal Base, ChalconeBlue / VioletVery Low (Degradation begins)[1]
> 8Quinoidal Base, Degradation ProductsBlue -> Green/YellowHighly Unstable (Rapid Degradation)[3]

Visualized Experimental Workflows & Pathways

G node_red Flavylium Cation (Red) node_colorless Carbinol / Chalcone (Colorless) node_red->node_colorless pH 4-6 (H₂O addition) node_blue Quinoidal Base (Blue) node_red->node_blue pH > 7 (-H⁺) node_colorless->node_red pH < 2 (H⁺ addition) node_degraded Degradation Products (Gallic Acid, etc.) node_colorless->node_degraded pH > 7 (Irreversible) node_blue->node_red pH < 7 (+H⁺) node_blue->node_degraded pH > 7 (Irreversible)

Caption: pH-dependent structural transformations of delphinidin.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare Stock Solution (Delphinidin in acidified solvent) dilute 3. Dilute Stock into Buffers (t=0) stock->dilute buffers 2. Prepare Buffers (e.g., pH 2, 4, 5, 7, 9) buffers->dilute measure 4. Measure Absorbance (UV-Vis Scan at t=0) dilute->measure incubate 5. Incubate Samples (Controlled Temp/Light) measure->incubate measure_t 6. Repeat Measurements (At defined time intervals) incubate->measure_t plot 7. Plot Data (Absorbance vs. Time) measure_t->plot kinetics 8. Calculate Degradation Rate (First-order kinetics) plot->kinetics

Caption: Workflow for assessing pH-dependent stability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound with enhanced stability.

  • Materials: this compound powder, HPLC-grade ethanol (or methanol), 1M Hydrochloric acid (HCl).

  • Procedure:

    • Weigh the desired amount of this compound powder in a microfuge tube.

    • Prepare the solvent by acidifying ethanol with HCl (e.g., to 1% v/v). Using an acidified solvent improves the stability of the stock solution.[8]

    • Add the acidified ethanol to the delphinidin powder to achieve the target concentration (e.g., 1-10 mM).

    • Vortex thoroughly until the powder is completely dissolved. The solution should be a deep red/magenta color.

    • Store the stock solution in an amber vial at -20°C or -80°C to protect it from light and thermal degradation. Use within a short period for best results.

Protocol 2: Spectrophotometric Analysis of pH-Dependent Stability (pH Differential Method)
  • Objective: To quantify the concentration of monomeric delphinidin and assess its stability over time at different pH values.

  • Materials: Delphinidin stock solution, potassium chloride buffer (0.025 M, pH 1.0), sodium acetate buffer (0.4 M, pH 4.5), and other experimental buffers (e.g., phosphate, citrate) at desired pH values.[10] A UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of dilutions of the delphinidin stock solution into your chosen experimental buffers. Work quickly to minimize degradation before the initial reading.

    • For quantification, also prepare dilutions in the pH 1.0 and pH 4.5 buffers as per the established pH differential method.[10][11]

    • Immediately after dilution (t=0), measure the full absorbance spectrum (e.g., 220-800 nm) for each sample, using the corresponding buffer as a blank.

    • Incubate the samples under controlled conditions (e.g., 25°C, protected from light).

    • Repeat the spectral measurements at predetermined time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, etc.).

    • Analysis: The degradation of delphinidin typically follows first-order kinetics.[7] Plot the natural log of the absorbance at the λmax of the flavylium cation (~530-540 nm) versus time. The slope of this line will be the negative of the degradation rate constant (k).

Protocol 3: HPLC Analysis for Stability and Degradation Products
  • Objective: To separate and quantify delphinidin from its degradation products over time.

  • Materials: Buffered delphinidin samples from the stability experiment, HPLC system with a DAD or PDA detector.[12]

  • Typical HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[13]

    • Mobile Phase A: Water with an acid modifier (e.g., 0.1% Trifluoroacetic Acid or 5% Formic Acid).

    • Mobile Phase B: Acetonitrile with the same acid modifier.

    • Gradient: A linear gradient starting with a low percentage of B (e.g., 5-10%) and increasing to elute more hydrophobic compounds (degradation products).

    • Detection: Monitor at the λmax for delphinidin (~530 nm) and at lower wavelengths (~280 nm) for degradation products like gallic acid.

  • Procedure:

    • At each time point in your stability study, take an aliquot of the sample and either inject it directly or quench the reaction by acidifying it and freezing it at -80°C.

    • Inject the samples onto the HPLC system.

    • Integrate the peak area for delphinidin at each time point.

    • Plot the delphinidin peak area against time to determine the degradation kinetics. Identify potential degradation products by their retention times and UV-Vis spectra compared to standards, if available.

References

Technical Support Center: Optimizing Delphinidin Chloride for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing delphinidin chloride in cell viability assays. Find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in cell biology?

A1: this compound is a naturally occurring anthocyanidin, a type of flavonoid pigment found in various pigmented fruits and vegetables like berries and red wine.[1][2] In cell biology, it is widely studied for its potent antioxidant, anti-inflammatory, and anticancer properties.[3][4] It is frequently used in research to investigate its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[3][5][6][7]

Q2: What is a typical starting concentration range for this compound in cell viability assays?

A2: The optimal concentration of this compound is highly cell-line dependent. However, a common starting range for assessing cytotoxicity in cancer cell lines is between 10 µM and 200 µM.[8] For example, IC50 values (the concentration required to inhibit 50% of cell growth) have been reported to be approximately 30.1 µM in A549 cells, 33 µM in LXFL529L cells, and 18 µM in A431 cells.[1][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How does this compound affect cancer cells versus normal cells?

A3: Studies have shown that delphinidin can selectively induce apoptosis and inhibit proliferation in cancer cells while having minimal harmful effects on normal cells.[6] For instance, delphinidin treatment was shown to have no harmful effects on normal bronchial epithelial cells (NHBE) while suppressing proliferation in non-small-cell lung cancer (NSCLC) cell lines.[6] Similarly, the viability of MRC-5 normal human lung fibroblasts was not significantly compromised by delphinidin at concentrations up to 100 µM.[8]

Q4: How should I prepare and store this compound solutions?

A4: this compound is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF) at concentrations of approximately 30 mg/ml.[10] It is sparingly soluble in aqueous buffers.[10] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.[8][11] Stock solutions should be stored at -20°C and are stable for at least six months.[12][13] The stability of this compound in solution can be affected by pH and light exposure, so it is advisable to protect solutions from light.[2][14]

Q5: What are the known signaling pathways modulated by this compound?

A5: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. These include:

  • MAPK Signaling Pathway: It can suppress the phosphorylation of ERK, JNK, and p38 MAPKs.[3][6][15]

  • PI3K/Akt Signaling Pathway: Delphinidin can inhibit the activation of PI3K and the phosphorylation of Akt.[6][15]

  • JAK/STAT3 Signaling Pathway: It has been shown to modulate this pathway to induce apoptosis in HCT116 cells.[1]

  • EGFR and VEGFR2 Signaling: Delphinidin is a potent inhibitor of both EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[1][6][15]

  • NF-κB Signaling: It can decrease the phosphorylation and nuclear translocation of NF-κB/p65.[16]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding: Inconsistent number of cells per well. 2. "Edge effect": Evaporation in the outer wells of the plate. 3. Improper mixing of this compound: Compound not evenly distributed in the media.1. Ensure thorough cell suspension mixing before and during plating. Use a multichannel pipette for consistency.[17] 2. Avoid using the perimeter wells of the 96-well plate for experimental samples; fill them with sterile PBS or media instead.[18] 3. After adding the diluted this compound to the wells, gently mix the plate on an orbital shaker for a few minutes.[13]
Low or no cytotoxic effect observed 1. Sub-optimal concentration: The concentration of this compound is too low for the specific cell line. 2. Compound instability: this compound may degrade in the culture medium over long incubation times. 3. Cell line resistance: The target cell line may be resistant to delphinidin-induced cytotoxicity.1. Perform a dose-response curve with a wider range of concentrations (e.g., 1 µM to 500 µM). 2. Consider shorter incubation times or refreshing the media with freshly diluted this compound during the experiment. Prepare fresh dilutions from a frozen stock for each experiment. 3. Review the literature for the specific cell line's sensitivity to delphinidin or other polyphenols. Consider using a positive control known to induce cytotoxicity in that cell line.
High background absorbance in MTT/XTT assays 1. Contamination: Bacterial or yeast contamination in the cell culture. 2. Phenol red interference: Phenol red in the culture medium can affect absorbance readings.[12][13] 3. Precipitation of this compound: High concentrations may lead to precipitation in the media.1. Regularly check cultures for contamination under a microscope and perform mycoplasma testing.[17] 2. Use phenol red-free medium for the assay or include a "medium only" background control.[12] 3. Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, try lowering the concentration or using a different solvent for the stock solution.
Inconsistent formazan crystal solubilization (MTT assay) 1. Incomplete solubilization: The formazan crystals are not fully dissolved. 2. Cell clumping: Cells are not in a monolayer, preventing uniform access of the solubilization solution.1. Ensure the solubilization solution is added to all wells and mix thoroughly by pipetting up and down or using an orbital shaker.[13] Allow sufficient incubation time for complete solubilization (can be overnight). 2. Ensure even cell seeding to achieve a monolayer.

Experimental Protocols

Protocol: MTT Assay for Cell Viability

This protocol is adapted for assessing the effect of this compound on the viability of adherent cells.

Materials:

  • This compound

  • DMSO (for stock solution)

  • 96-well flat-bottom sterile plates

  • Complete cell culture medium (consider phenol red-free for the assay)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630-690 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100-150 µL of the solubilization solution to each well.[12][13]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to facilitate the dissolution of the formazan crystals.[13] Ensure all crystals are dissolved.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A431Skin Cancer18[1]
LXFL529LLung Cancer33[1]
PEO1Ovarian Cancer~18.7 (as Delphinidin)[8]
SKOV3Ovarian Cancer~40.5 (as Delphinidin)[8]
A549Non-Small-Cell Lung~30.1[9]
NCI-H441Non-Small-Cell Lung55[8]
SK-MES-1Non-Small-Cell Lung44[8]
HCT116Colon Cancer110[8]
LoVoColon Cancer38[8]
HT29Colon Cancer35[8]
22Rν1Prostate Cancer90[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells 1. Seed Cells (96-well plate) incubate_24h 2. Incubate (24h) seed_cells->incubate_24h add_treatment 4. Add Delphinidin or Vehicle Control incubate_24h->add_treatment prep_delphinidin 3. Prepare Delphinidin Dilutions prep_delphinidin->add_treatment incubate_treatment 5. Incubate (24-72h) add_treatment->incubate_treatment add_mtt 6. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 7. Incubate (2-4h) add_mtt->incubate_mtt solubilize 8. Solubilize Formazan incubate_mtt->solubilize read_absorbance 9. Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for MTT Cell Viability Assay with this compound.

signaling_pathway cluster_receptors Receptors cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_jak_stat JAK/STAT Pathway cluster_outcome Cellular Outcome Delphinidin This compound EGFR EGFR Delphinidin->EGFR VEGFR2 VEGFR2 Delphinidin->VEGFR2 PI3K PI3K Delphinidin->PI3K ERK ERK Delphinidin->ERK JNK JNK Delphinidin->JNK p38 p38 Delphinidin->p38 JAK JAK Delphinidin->JAK Apoptosis Apoptosis Delphinidin->Apoptosis EGFR->PI3K EGFR->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival PI3K->Proliferation Akt->Proliferation ERK->Proliferation JNK->Proliferation p38->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Proliferation

Caption: Key Signaling Pathways Modulated by this compound.

troubleshooting_tree start High Variability in Replicates? q1 Is cell seeding even? start->q1 s1 Improve mixing and pipetting technique q1->s1 No q2 Using edge wells? q1->q2 Yes s1->q2 s2 Avoid edge wells; fill with PBS q2->s2 Yes q3 Is compound mixed well? q2->q3 No s2->q3 s3 Gently mix plate after treatment q3->s3 No end Variability Reduced q3->end Yes s3->end

Caption: Troubleshooting Logic for High Replicate Variability.

References

Troubleshooting inconsistent results in delphinidin chloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with delphinidin chloride.

Troubleshooting Guide & FAQs

This section addresses common issues that may lead to inconsistent experimental results when using this compound.

1. Solubility and Solution Stability

  • Question: My this compound is not dissolving properly in my aqueous buffer. How can I improve its solubility?

    • Answer: this compound has limited solubility in aqueous buffers.[1] To achieve the desired concentration, it is recommended to first dissolve the compound in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[1] For cell culture experiments, a stock solution in DMSO is a common practice.

  • Question: I am observing a color change in my this compound solution over time. Is this normal?

    • Answer: Yes, this is a known issue. This compound is susceptible to degradation, which is indicated by a color change. Its stability is influenced by factors such as pH, temperature, light, and air exposure.[2] Delphinidin is most stable in acidic conditions and is unstable in neutral or alkaline pH.[2][3]

  • Question: How should I prepare and store this compound solutions to ensure consistent results?

    • Answer: It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment and avoid storing them for more than a day.[1] Stock solutions in anhydrous DMSO or ethanol can be stored at -20°C or -80°C for longer periods, but should be protected from light and moisture.[4] When preparing stock solutions in organic solvents, it is good practice to purge the solvent with an inert gas.[1]

2. Inconsistent Biological Activity

  • Question: I am seeing variable effects of this compound on my cells, even at the same concentration. What could be the cause?

    • Answer: The instability of this compound in culture media (typically at physiological pH) can lead to inconsistent results. The compound can degrade over the course of the experiment, leading to a decrease in the effective concentration. It is crucial to minimize the time between preparing the final dilution in media and adding it to the cells. Also, consider the final concentration of the organic solvent (e.g., DMSO) in your culture medium, as high concentrations can have their own effects on cells.

  • Question: Why am I observing cytotoxicity at high concentrations but protective effects at low concentrations?

    • Answer: Delphinidin and its degradation products can exhibit a hormetic (biphasic) dose-response. At high concentrations (e.g., 100 μM), they can generate oxygen-centered radicals and be cytotoxic.[5] At lower, more biologically relevant concentrations (e.g., 100 nM–1 μM), they can have antioxidant and protective effects.[5]

  • Question: Could the observed biological effects be due to a metabolite of this compound rather than the compound itself?

    • Answer: Yes, this is a distinct possibility. This compound degrades in solution, with gallic acid being one of its major degradation products.[5] Gallic acid itself has biological activity and may contribute to the observed effects.[5]

3. Experimental Design and Controls

  • Question: What are the essential controls to include in my this compound experiments?

    • Answer: It is critical to include the following controls:

      • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.

      • Untreated Control: Cells that are not exposed to either this compound or the vehicle.

      • Positive Control: If applicable to your assay, a known activator or inhibitor of the pathway you are studying.

  • Question: How can I confirm that the this compound I am using is active?

    • Answer: The activity of your this compound can be verified by performing a dose-response experiment in a well-characterized assay, such as an MTT assay on a sensitive cell line or an in vitro kinase assay for one of its known targets like EGFR.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A431Epidermal Carcinoma18[6]
LXFL529LLung Cancer33[6]
HCT116Colon Cancer110
A549Non-small cell lung cancer~30.1[7]

Table 2: Effective Concentrations of this compound in In Vitro Assays

AssayCell Line/SystemEffective Concentration (µM)Observed EffectReference
Apoptosis and Autophagy Induction-1-40Induction of apoptosis and autophagy[8]
EGFR InhibitionCell-free1.3IC50 for EGFR inhibition[6]
Cell Cycle Arrest (G2/M)HCT11630-240Dose-dependent increase in G2/M population
Apoptosis InductionLNCaP50-100Induction of caspase-dependent apoptosis[6]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

  • Materials:

    • This compound (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 10-50 mM). To aid dissolution, you may need to vortex the solution or use an ultrasonic bath.[6]

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C. For long-term storage, -80°C is recommended.

2. Cell Viability (MTT) Assay

  • Objective: To assess the effect of this compound on the viability and proliferation of cultured cells.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][10]

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

3. Western Blot Analysis of Signaling Pathways

  • Objective: To investigate the effect of this compound on the phosphorylation and expression levels of key proteins in signaling pathways like MAPK or PI3K/Akt.

  • Materials:

    • Cells of interest

    • 6-well or 10 cm cell culture plates

    • This compound stock solution

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against phosphorylated and total forms of ERK, Akt, etc.)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Inhibition

Delphinidin_Signaling Delphinidin This compound EGFR EGFR Delphinidin->EGFR PI3K PI3K Delphinidin->PI3K Raf Raf Delphinidin->Raf JAK JAK Delphinidin->JAK Apoptosis Apoptosis Delphinidin->Apoptosis EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: this compound inhibits multiple signaling pathways promoting cell proliferation and survival.

General Experimental Workflow for In Vitro Studies

Experimental_Workflow Prep Prepare Delphinidin Stock Solution (DMSO) Treat Treat Cells with Delphinidin Dilutions Prep->Treat Culture Cell Seeding & Overnight Culture Culture->Treat Incubate Incubate for Desired Duration Treat->Incubate Assay Perform Assay Incubate->Assay Viability Cell Viability (MTT) Assay->Viability Western Protein Analysis (Western Blot) Assay->Western Data Data Acquisition & Analysis Viability->Data Western->Data

Caption: A generalized workflow for in vitro experiments using this compound.

References

Technical Support Center: Delphinidin Chloride Stability and Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvents on the stability and activity of delphinidin chloride. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and experimentation of this compound.

Question: My this compound solution changed color unexpectedly. What does this mean?

Answer: The color of this compound is highly dependent on the pH of the solvent. In acidic conditions (pH < 3), it typically appears red due to the predominance of the flavylium cation. As the pH increases to neutral and alkaline levels, the color can shift to blue or purple, and eventually, the compound may become colorless due to structural changes. An unexpected color change could indicate a shift in the pH of your solution, possibly due to the properties of the solvent itself or contamination. It is crucial to control and monitor the pH of your solvent system to ensure the stability and desired activity of this compound.[1][2]

Question: I'm observing precipitation of this compound in my solvent. How can I resolve this?

Answer: this compound has varying solubility in different solvents. It is highly soluble in polar solvents like methanol and water, but less soluble in ethanol and very poorly soluble in acetone.[1] If you observe precipitation, consider the following:

  • Solvent Choice: Ensure you are using a solvent in which this compound is readily soluble. Methanol is generally the best choice, followed by water.

  • Temperature: Solubility generally increases with temperature.[1] Gentle warming of the solution may help dissolve the precipitate. However, be cautious as elevated temperatures can accelerate degradation.

  • Co-solvents: Using a mixture of solvents can improve solubility. For aqueous buffers, it is recommended to first dissolve this compound in a small amount of an organic solvent like ethanol before diluting with the aqueous buffer.

  • Concentration: You may be exceeding the solubility limit of the solvent. Try preparing a more dilute solution.

Question: My antioxidant activity assay results for this compound are inconsistent. What could be the cause?

Answer: Inconsistent results in antioxidant activity assays can stem from several factors:

  • Solvent Effects: The choice of solvent can influence the antioxidant activity measurement. Different solvents can affect the reaction kinetics of the assay and the stability of this compound itself. It is important to use the same solvent system consistently across all experiments for valid comparisons.

  • pH Sensitivity: As with stability, the antioxidant activity of this compound is pH-dependent. Ensure the pH of your assay buffer is appropriate and consistent.

  • Degradation: this compound is susceptible to degradation by factors such as light, temperature, and oxygen.[1] Prepare fresh solutions for each experiment and protect them from light. Avoid prolonged storage of solutions, especially in aqueous buffers.

  • Assay Protocol: Ensure strict adherence to the chosen antioxidant assay protocol, including incubation times and reagent concentrations.

Question: What are the best practices for storing this compound?

Answer: To ensure the long-term stability of this compound, follow these storage guidelines:

  • Solid Form: Store the solid compound in a tightly sealed container at -20°C, protected from light.

  • Stock Solutions: Prepare stock solutions in a high-purity organic solvent where it is most stable, such as methanol. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Avoid long-term storage of this compound in aqueous solutions, as it is less stable. If aqueous solutions are necessary, prepare them fresh before use.

Quantitative Data Summary

The following tables summarize the quantitative data on the solubility and stability of this compound in various solvents.

Table 1: Solubility of this compound in Different Solvents at Various Temperatures

SolventTemperature (K)Mole Fraction Solubility (10^x)
Methanol 298.1558.61 ± 0.01
343.15168.64 ± 0.02
Water 298.1553.53 ± 0.06
343.15163.71 ± 0.02
Ethanol 298.155.73 ± 0.02
343.1515.59 ± 0.02
Acetone 298.150.0055 ± 0.0012
343.150.0157 ± 0.0013

Data adapted from a study on delphinidin solubility.[1]

Table 2: Impact of Solvent and Temperature on the Half-life (t½) of Anthocyanins (Delphinidin Derivatives)

Solvent SystemTemperature (°C)Half-life (hours)
HCl + Ethanol 7022.0 ± 4.0
8518.0 ± 9.0
Formic acid + Methanol 7026.0 ± 0.3
8017.0 ± 9.0
Citric acid + Methanol 7018.0 ± 0.2
8012.0 ± 6.0
Acetic acid + Water + Methanol 7019.0 ± 2.0
8017.0 ± 0.4

Data adapted from a study on the degradation kinetics of anthocyanin extracts rich in delphinidin derivatives. The values represent the stability of the entire extract and can be indicative of delphinidin's behavior.

Experimental Protocols

This section provides detailed methodologies for assessing the stability and antioxidant activity of this compound.

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to monitor the degradation of this compound over time in a specific solvent system.

1. Materials:

  • This compound standard
  • HPLC-grade solvents (e.g., methanol, water, ethanol)
  • Acids for pH adjustment (e.g., formic acid, hydrochloric acid)
  • HPLC system with a C18 column and a diode array detector (DAD)

2. Sample Preparation: a. Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in methanol). b. Dilute the stock solution to the desired experimental concentration in the test solvent system (e.g., 50 µg/mL in 50% ethanol at pH 3). c. Divide the solution into several vials for analysis at different time points.

3. Incubation: a. Store the vials under controlled conditions (e.g., a specific temperature in a water bath or incubator, protected from light). b. At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial for HPLC analysis.

4. HPLC Analysis: a. Mobile Phase: A typical gradient elution can be used, for example:

  • Solvent A: Water with 0.1% formic acid
  • Solvent B: Acetonitrile with 0.1% formic acid b. Gradient: A linear gradient from 5% to 40% Solvent B over 20 minutes. c. Flow Rate: 1.0 mL/min. d. Column Temperature: 25°C. e. Detection: Monitor the absorbance at the λmax of this compound (around 530 nm).

5. Data Analysis: a. Integrate the peak area of this compound at each time point. b. Plot the natural logarithm of the peak area (or concentration) versus time. c. The degradation rate constant (k) can be determined from the slope of the linear regression line. d. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: DPPH Radical Scavenging Activity Assay

This protocol describes a common method for evaluating the antioxidant activity of this compound.

1. Materials:

  • This compound
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)
  • Methanol or ethanol
  • 96-well microplate reader or spectrophotometer

2. Reagent Preparation: a. DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color. b. This compound Solutions: Prepare a series of dilutions of this compound in the same solvent used for the DPPH solution (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Assay Procedure: a. In a 96-well plate, add a specific volume of each this compound dilution to separate wells (e.g., 100 µL). b. Add the same volume of the solvent to a well to serve as a negative control. c. To each well, add the DPPH solution (e.g., 100 µL). d. Mix the contents of the wells gently. e. Incubate the plate in the dark at room temperature for 30 minutes.

4. Measurement: a. Measure the absorbance of each well at 517 nm using a microplate reader. b. A blank reading should be taken with the solvent alone.

5. Calculation: a. Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the this compound sample. b. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Visualizations

The following diagrams illustrate key concepts related to this compound's properties and experimental workflows.

Delphinidin_Stability_Factors cluster_factors Influencing Factors Delphinidin Delphinidin Chloride Stability Stability Delphinidin->Stability is affected by Solvent Solvent (Polarity) Stability->Solvent pH pH (Acidity/Alkalinity) Stability->pH Temperature Temperature Stability->Temperature Light Light Exposure Stability->Light Oxygen Oxygen Stability->Oxygen

Factors influencing this compound stability.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (in Methanol/Ethanol) C Mix DPPH Solution with This compound A->C B Prepare this compound Dilutions B->C D Incubate in Dark (30 minutes) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 Value E->F

Workflow for DPPH antioxidant activity assay.

Delphinidin_pH_Forms cluster_pH Effect of pH on Delphinidin Structure Flavylium Flavylium Cation (Red) Quinoidal Quinoidal Base (Blue/Purple) Flavylium->Quinoidal pH increase Quinoidal->Flavylium pH decrease Carbinol Carbinol Pseudobase (Colorless) Quinoidal->Carbinol pH increase Carbinol->Quinoidal pH decrease Chalcone Chalcone (Colorless) Carbinol->Chalcone tautomerization

Structural forms of Delphinidin at different pH values.

References

Technical Support Center: Overcoming Low Bioavailability of Delphinidin Chloride in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of delphinidin chloride in animal studies.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during in vivo experiments with this compound and its formulations.

Issue 1: High Variability in Plasma Pharmacokinetic Data

Question: We are observing significant inter-individual variability in the plasma concentrations of delphinidin after oral administration to rodents. What are the potential causes and how can we mitigate this?

Answer:

High variability in pharmacokinetic (PK) data is a common challenge, especially for compounds with low solubility and stability like delphinidin.[1] Several factors can contribute to this issue:

  • Formulation Inhomogeneity: Suspensions of delphinidin can settle over time, leading to inconsistent dosing.

    • Solution: Ensure the dosing formulation is continuously and thoroughly mixed during the administration process. For suspensions, use a vehicle that maintains uniform dispersion. Consider preparing fresh formulations for each animal or small groups.

  • Gavage Technique: Improper oral gavage technique can lead to administration into the trachea or variability in the delivery to the stomach.

    • Solution: Ensure all personnel are properly trained in oral gavage techniques. The use of flexible gavage tubes and coating the tip with a palatable solution like sucrose can reduce animal stress and improve the consistency of administration.

  • Physiological Differences: Variations in gastric pH, gastrointestinal transit time, and gut microbiota composition among individual animals can significantly impact the absorption of delphinidin.[2]

    • Solution: While difficult to control completely, using animals of the same age, sex, and from the same vendor can help minimize physiological variability. Fasting animals prior to dosing can also help standardize gastric conditions.

  • Stress-Induced Physiological Changes: Handling and gavage procedures can induce stress, altering gastrointestinal motility and blood flow, which can affect drug absorption.

    • Solution: Acclimatize animals to handling and the gavage procedure for several days before the actual study. Employ refined techniques that minimize stress.

Logical Flow for Troubleshooting High PK Variability:

Start High PK Variability Observed Check_Formulation Review Formulation - Homogeneity - Stability Start->Check_Formulation Check_Dosing Evaluate Dosing Technique - Gavage Procedure - Animal Stress Check_Formulation->Check_Dosing No Issues Refine_Formulation Optimize Formulation - Use Suspending Agents - Prepare Fresh Batches Check_Formulation->Refine_Formulation Issues Found Check_Animals Assess Animal Model - Age, Sex, Strain - Health Status Check_Dosing->Check_Animals No Issues Refine_Dosing Standardize Dosing - Consistent Gavage - Acclimatize Animals Check_Dosing->Refine_Dosing Issues Found Refine_Animals Standardize Animal Cohort - Use Uniform Group - Implement Fasting Check_Animals->Refine_Animals Issues Found Re_evaluate Re-run Experiment and Analyze Data Check_Animals->Re_evaluate No Obvious Issues (Consider inherent biological variability) Refine_Formulation->Re_evaluate Refine_Dosing->Re_evaluate Refine_Animals->Re_evaluate

Caption: Troubleshooting workflow for high pharmacokinetic variability.

Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)

Question: Our nanoformulation of delphinidin showed promising stability and release in vitro, but the in vivo bioavailability was not significantly improved. Why is there a discrepancy?

Answer:

A lack of in vitro-in vivo correlation (IVIVC) is a frequent hurdle in the development of nanocarriers for poorly soluble drugs.[3][4][5][6] Several factors can contribute to this disconnect:

  • "Protein Corona" Formation: In vivo, nanoparticles are rapidly coated with proteins and other biomolecules, forming a "protein corona." This can alter the particle size, surface charge, and release characteristics, leading to a different in vivo fate than predicted from in vitro studies.[3]

  • Inadequate In Vitro Models: Simple in vitro release assays in buffer may not accurately mimic the complex and dynamic environment of the gastrointestinal tract, which includes enzymes, bile salts, and varying pH.[7]

  • First-Pass Metabolism: Even if the formulation enhances solubility and dissolution in the gut, delphinidin is subject to extensive first-pass metabolism in the intestine and liver, which can limit its systemic bioavailability.

  • Cellular Uptake and Transport: In vitro models often do not fully recapitulate the complex cellular uptake and transport mechanisms in the intestinal epithelium.

Strategies to Improve IVIVC:

  • Biorelevant In Vitro Models: Utilize more complex in vitro models that simulate the gastrointestinal environment, including simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) containing relevant enzymes and bile salts.

  • Protein Corona Characterization: Characterize the protein corona formation on your nanoparticles by incubating them with plasma and analyzing the changes in size, zeta potential, and protein composition.

  • In Situ Permeability Studies: Employ in situ intestinal perfusion models in animals to assess the permeability of the formulation in a more physiologically relevant setting.

Section 2: Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: What is a suitable vehicle for oral administration of this compound in rodents?

A1: Due to its poor water solubility, this compound is often administered as a suspension. Common vehicles include:

  • 0.5% - 1% Carboxymethylcellulose (CMC) in water.

  • 0.5% Methylcellulose in water.

  • A mixture of polyethylene glycol (e.g., PEG400) and water. It is crucial to ensure the vehicle is non-toxic at the administered volume and does not interfere with the absorption of delphinidin. The suspension should be freshly prepared and kept under constant agitation to ensure dose uniformity.

Q2: What is the recommended maximum oral gavage volume for mice and rats?

A2: The generally accepted maximum oral gavage volume is 10 mL/kg for both mice and rats. However, to minimize the risk of aspiration and gastrointestinal distress, it is often recommended to use the smallest volume necessary to deliver the desired dose accurately.

Pharmacokinetics and Analysis

Q3: How can I quantify delphinidin and its major metabolite, gallic acid, in plasma and tissues?

A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most sensitive and specific method for the simultaneous quantification of delphinidin and gallic acid in biological matrices.[8][9][10] Key considerations for method development include:

  • Sample Preparation: Protein precipitation with acidified acetonitrile or methanol is a common method for plasma samples. For tissues, homogenization followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Chromatography: A C18 reverse-phase column is typically used with a gradient elution of an acidified aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Detection is performed in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.

Q4: What are the expected pharmacokinetic parameters for delphinidin in rodents?

A4: The pharmacokinetic parameters of delphinidin can vary significantly depending on the dose, formulation, and animal species. Generally, delphinidin exhibits rapid absorption and elimination. In a study with rats administered delphinidin-3-rutinoside orally, the maximum plasma concentration (Cmax) was reached between 0.5 and 2 hours post-administration.[7] However, the absolute bioavailability is typically very low, often less than 1%.

Data Presentation: Comparative Bioavailability of Delphinidin Formulations

FormulationAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)Bioavailability (%)Reference
Delphinidin-3-rutinoside (solution)Rat800 µmol/kg580 ± 410 nmol/L0.5 - 2.0-Matsumoto et al., 2001[7]
Delphinidin-3-glucoside (solution)Rat800 µmol/kg840 ± 190 nmol/L0.5 - 2.0-Matsumoto et al., 2001[7]
Delphinidin-loaded sEVsMouse---2-fold more potent than free delphinidin in inhibiting endothelial proliferationEnhancement of the Anti-Angiogenic Effects of Delphinidin When Encapsulated within Small Extracellular Vesicles

Note: Direct comparison of bioavailability data across different studies should be done with caution due to variations in experimental conditions.

Section 3: Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoliposomes

This protocol describes a general method for preparing delphinidin-loaded nanoliposomes using the thin-film hydration and sonication method.

Materials:

  • This compound

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Probe sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve SPC and cholesterol (e.g., in a 4:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Add this compound to the lipid solution. The drug-to-lipid ratio should be optimized (e.g., 1:10 to 1:20 by weight).

    • Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

    • Dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • To reduce the size of the MLVs and form small unilamellar vesicles (SUVs), sonicate the liposomal suspension using a probe sonicator on ice.

    • Use a pulsed sonication cycle (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes to prevent overheating.

  • Purification and Characterization:

    • To remove unencapsulated delphinidin, centrifuge the liposome suspension at high speed (e.g., 10,000 x g for 30 minutes) and collect the supernatant containing the liposomes.

    • Characterize the prepared nanoliposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Experimental Workflow for Nanoliposome Preparation and Characterization:

A 1. Dissolve Lipids and Delphinidin in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Buffer to form MLVs B->C D 4. Sonication to form SUVs C->D E 5. Purify Nanoliposomes (Centrifugation) D->E F 6. Characterize - Size & PDI - Zeta Potential - Encapsulation Efficiency E->F

Caption: Workflow for delphinidin nanoliposome preparation.

Protocol 2: In Vitro Stability Assessment in Simulated Gastrointestinal Fluids

This protocol outlines a method to assess the stability of this compound and its formulations in simulated gastric and intestinal fluids.

Materials:

  • This compound or delphinidin formulation

  • Simulated Gastric Fluid (SGF), pH 1.2 (USP recipe)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (USP recipe)

  • Pepsin

  • Pancreatin

  • Shaking water bath at 37°C

  • HPLC-UV system

Procedure:

  • Preparation of Simulated Fluids:

    • Prepare SGF and SIF according to the United States Pharmacopeia (USP) guidelines.[11]

    • Just before the experiment, add pepsin to SGF (e.g., 3.2 g/L) and pancreatin to SIF (e.g., 10 g/L).[11]

  • Incubation:

    • Add a known concentration of this compound or its formulation to pre-warmed SGF and SIF in separate containers.

    • Incubate the samples in a shaking water bath at 37°C.

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes for SGF; 0, 1, 2, 4, 6 hours for SIF).

    • Immediately stop the degradation by adding a quenching solution (e.g., ice-cold acidified methanol) and placing the samples on ice.

    • Analyze the concentration of intact delphinidin at each time point using a validated HPLC-UV method.

  • Data Analysis:

    • Plot the percentage of delphinidin remaining versus time to determine the degradation kinetics.

Signaling Pathway: Delphinidin's Potential Anti-inflammatory Mechanism

Delphinidin has been shown to exert anti-inflammatory effects, in part, by modulating the NF-κB signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Delphinidin Delphinidin Delphinidin->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Genes

Caption: Delphinidin's inhibition of the NF-κB inflammatory pathway.

This technical support center provides a starting point for researchers working with this compound. It is important to note that specific experimental conditions may need to be optimized for individual study objectives.

References

How to interpret delphinidin chloride's color change in different pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting the color changes of delphinidin chloride in response to varying pH levels.

Frequently Asked Questions (FAQs)

Q1: Why does the color of my this compound solution change with pH?

A1: The color of this compound, an anthocyanin, is directly dependent on its molecular structure, which undergoes reversible transformations with changes in pH.[1][2][3] At different pH levels, this compound exists in various structural forms, each with a distinct color. These forms are in equilibrium, and the predominant form determines the visible color of the solution.

Q2: What are the specific molecular forms of this compound at different pH ranges, and what are their colors?

A2: this compound exists in four main equilibrium forms depending on the pH:

  • Flavylium Cation (pH < 3): In strongly acidic conditions, the flavylium cation is the dominant form, appearing as a red or magenta color.[1][4][5][6] This form is highly stable.[5][6]

  • Carbinol Pseudobase (pH 4-6): In weakly acidic to near-neutral conditions, the flavylium cation is hydrated to form the colorless carbinol pseudobase.[4][6]

  • Quinoidal Base (pH 7-8): In neutral to slightly alkaline solutions, deprotonation of the flavylium cation leads to the formation of the blue or violet quinoidal base.[1][4][6]

  • Chalcone (pH > 7): At a higher pH, the carbinol pseudobase can undergo ring-opening to form the colorless or yellowish chalcone.[4][6] Further degradation can occur at a pH greater than 7.[6]

Q3: My this compound solution is colorless. What does this mean?

A3: A colorless this compound solution typically indicates a pH range of 4 to 6, where the predominant species is the carbinol pseudobase.[4][6] It can also be due to the presence of the chalcone form at a higher pH.[4][6] It is also important to consider potential degradation of the pigment, especially at neutral to alkaline pH.[5][6]

Q4: How stable is this compound in solution?

A4: this compound is most stable in acidic conditions (pH < 3).[5][7] As the pH increases into neutral and alkaline ranges, its stability decreases, and it becomes more susceptible to degradation.[5][6] For storage, it is recommended to keep this compound solutions in an acidic buffer and protected from light.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected Color Incorrect pH of the buffer solution.Verify the pH of your buffer using a calibrated pH meter. Prepare fresh buffers if necessary.
Degradation of this compound.Prepare fresh this compound solutions. Avoid prolonged exposure to high temperatures, light, and neutral/alkaline pH.
Presence of interfering substances.Ensure all glassware is clean. Use high-purity solvents and reagents.
Precipitation in Solution Low solubility at certain pH values.This compound solubility can be affected by pH.[8] Consider adjusting the concentration or the solvent system.
Interaction with other components in the solution.If working with complex mixtures, consider potential interactions that could lead to precipitation.
Inconsistent Spectrophotometer Readings Fluctuation in pH during measurement.Ensure your buffer has sufficient capacity to maintain a stable pH.
Turbidity or haze in the sample.Centrifuge or filter the sample to remove any particulate matter before measurement. A reading at 700 nm can be used to correct for haze.
Instrument drift.Allow the spectrophotometer to warm up for at least 30 minutes before taking measurements.[1]

Data Presentation

The following table summarizes the relationship between pH, the predominant molecular form of this compound, the observed color, and the corresponding maximum absorbance wavelength (λmax).

pH RangePredominant FormObserved Colorλmax (nm)
< 3Flavylium CationRed / Magenta~536
4 - 6Carbinol PseudobaseColorlessN/A
7 - 8Quinoidal BaseBlue / Violet~600
> 8Chalcone / Degradation ProductsColorless / YellowishN/A

Note: The λmax values can vary slightly depending on the solvent and the specific buffer used. At a pH of 3 or lower, this compound exhibits absorption maxima at approximately 206 nm, 274 nm, and 536 nm.[9][10]

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions for pH-Dependent Color Analysis

This protocol describes the preparation of a series of buffer solutions to study the colorimetric properties of this compound across a range of pH values.

Materials:

  • Potassium chloride (KCl)

  • Sodium acetate (CH₃CO₂Na · 3H₂O)

  • Monobasic sodium phosphate (NaH₂PO₄)

  • Dibasic sodium phosphate (Na₂HPO₄)

  • Boric acid (H₃BO₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • pH meter

Procedure:

  • pH 1.0 Buffer (0.025 M KCl): Dissolve 1.86 g of KCl in 980 mL of deionized water. Adjust the pH to 1.0 using concentrated HCl. Bring the final volume to 1 L with deionized water.[1]

  • pH 4.5 Buffer (0.4 M Sodium Acetate): Dissolve 54.43 g of sodium acetate trihydrate in 960 mL of deionized water. Adjust the pH to 4.5 using concentrated HCl. Bring the final volume to 1 L with deionized water.[1]

  • Phosphate Buffers (pH 6.0 - 8.0): Prepare stock solutions of 0.2 M monobasic sodium phosphate (27.6 g/L) and 0.2 M dibasic sodium phosphate (28.4 g/L). Mix the stock solutions in the ratios specified in the table below and dilute to a final volume of 200 mL with deionized water to obtain the desired pH.

Desired pH0.2 M NaH₂PO₄ (mL)0.2 M Na₂HPO₄ (mL)
6.087.712.3
7.039.061.0
8.05.394.7
  • Borate Buffer (pH 9.0): Dissolve 6.20 g of boric acid in 500 mL of deionized water. Adjust the pH to 9.0 with 1 M NaOH. Bring the final volume to 1 L with deionized water.[9]

  • Alkaline Buffers (pH > 10): Use appropriate concentrations of sodium hydroxide or other suitable buffer systems to achieve the desired alkaline pH.

Always calibrate the pH meter before use and verify the final pH of each buffer solution.

Protocol 2: UV-Visible Spectrophotometric Analysis of this compound

This protocol outlines the procedure for measuring the absorbance spectra of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions from Protocol 1

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure a stable light source.[1]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an acidic solvent (e.g., methanol with 0.1% HCl) to ensure initial stability. The concentration should be chosen such that after dilution in the respective buffers, the absorbance at the λmax is within the linear range of the spectrophotometer (typically 0.2 - 1.2 AU).

  • Sample Preparation: For each pH to be tested, dilute an aliquot of the this compound stock solution with the corresponding buffer solution. The final concentration of the organic solvent from the stock solution should be kept low to minimize its effect on the pH and the spectrum.

  • Spectrophotometric Measurement: a. Set the spectrophotometer to scan a wavelength range of 380 nm to 700 nm. b. Use the respective buffer solution as a blank to zero the instrument. c. Record the absorbance spectrum of the this compound solution at each pH. d. Identify the λmax for each spectrum. e. To correct for any haze or turbidity, the absorbance at 700 nm can be subtracted from the absorbance at the λmax.

Visualizations

Delphinidin_Chloride_pH_Equilibrium cluster_acidic Acidic (pH < 3) cluster_weakly_acidic Weakly Acidic (pH 4-6) cluster_neutral_alkaline Neutral/Alkaline (pH 7-8) cluster_alkaline Alkaline (pH > 7) flavylium Flavylium Cation (Red/Magenta) carbinol Carbinol Pseudobase (Colorless) flavylium->carbinol + H₂O - H⁺ quinoidal Quinoidal Base (Blue/Violet) flavylium->quinoidal - H⁺ carbinol->flavylium - H₂O + H⁺ chalcone Chalcone (Colorless/Yellowish) carbinol->chalcone Ring Opening quinoidal->flavylium + H⁺ chalcone->carbinol Ring Closure

Caption: pH-dependent equilibrium of this compound.

Caption: Experimental workflow for analyzing this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Delphinidin Chloride and Cyanidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of two prominent anthocyanidins, delphinidin chloride and cyanidin chloride. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their investigative and developmental work.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of delphinidin and cyanidin has been evaluated in several studies using various assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. In the context of antioxidant assays, a lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the IC50 values for delphinidin and cyanidin from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely used method for assessing antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µM)Reference
This compound80[1][2]
Cyanidin Chloride63[1][2]
Delphinidin42[1]
Cyanidin33[1]
Delphinidin3.74[3]
Cyanidin4.85[3]

Note: The variation in IC50 values across different studies can be attributed to differences in experimental conditions, such as reaction time, solvent, and the specific source and purity of the compounds.

In a study comparing their effects on MCF7 human breast cancer cells, cyanidin chloride demonstrated a stronger radical scavenging capability in the DPPH assay with an IC50 of 63 µM, compared to this compound's IC50 of 80 µM[1][2]. Another study reported lower IC50 values of 33 µM for cyanidin and 42 µM for delphinidin, still indicating a higher potency for cyanidin[1]. However, a separate investigation found delphinidin to have a more potent DPPH radical scavenging activity, with an EC50 value of 3.74 µM, compared to 4.85 µM for cyanidin[3].

Beyond the DPPH assay, the antioxidant activity of these compounds has been assessed against other reactive species. For superoxide radicals, the scavenging activity follows the order: delphinidin > cyanidin[3]. Similarly, for peroxynitrite, delphinidin also exhibits greater reactivity than cyanidin[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the DPPH and ABTS assays, two of the most common methods for determining antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (this compound, Cyanidin chloride)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Samples: Dissolve this compound and cyanidin chloride in the same solvent used for the DPPH solution to prepare a series of concentrations.

  • Assay Procedure:

    • Add a specific volume of the test sample to a microplate well or cuvette.

    • Add an equal volume of the DPPH working solution to initiate the reaction.

    • Include a blank (solvent only) and a positive control.

    • Mix the contents thoroughly.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a characteristic blue-green color, which is reduced in the presence of an antioxidant, leading to a decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound, Cyanidin chloride)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of concentrations of this compound and cyanidin chloride.

  • Assay Procedure:

    • Add a small volume of the test sample to a microplate well or cuvette.

    • Add a larger volume of the ABTS•+ working solution.

    • Include a blank and a positive control.

  • Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined in a manner similar to the DPPH assay.

Visualizing Methodologies and Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Samples/Control DPPH->Mix Samples Prepare Serial Dilutions of Test Compounds Samples->Mix Control Prepare Positive Control (e.g., Trolox) Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH Radical Scavenging Assay.

The antioxidant effects of delphinidin and cyanidin are not limited to direct radical scavenging. They also modulate intracellular signaling pathways involved in the cellular response to oxidative stress. Flavonoids, including these anthocyanidins, can influence the expression of antioxidant enzymes and other protective proteins.

Antioxidant_Signaling_Pathway cluster_stress Cellular Stress cluster_flavonoids Anthocyanidin Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway ROS->MAPK Nrf2 Nrf2 Pathway ROS->Nrf2 NFkB NF-κB Pathway ROS->NFkB Flavonoids Delphinidin / Cyanidin Flavonoids->ROS Scavenging Flavonoids->MAPK Inhibition Flavonoids->Nrf2 Activation Flavonoids->NFkB Inhibition Inflammation Inflammation MAPK->Inflammation AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., SOD, CAT) Nrf2->AntioxidantEnzymes NFkB->Inflammation

Caption: General Antioxidant Signaling Pathway of Flavonoids.

Conclusion

Both this compound and cyanidin chloride are potent antioxidants, with their activity stemming from their chemical structures, particularly the number and arrangement of hydroxyl groups on their B-rings. While some studies suggest cyanidin has a slight edge in DPPH radical scavenging, others indicate delphinidin is more effective against other reactive oxygen species like superoxide and peroxynitrite. The choice between these two compounds may, therefore, depend on the specific oxidative stress model being investigated. Furthermore, their ability to modulate key signaling pathways highlights their potential as therapeutic agents beyond direct antioxidant effects. Researchers should consider the specific experimental context and desired biological outcome when selecting between delphinidin and cyanidin for their studies.

References

A Comparative Analysis of Delphinidin Chloride and Resveratrol in Anti-Aging Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of delphinidin chloride and resveratrol, two polyphenol compounds with significant potential in anti-aging research. By presenting quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams, this document aims to be an objective resource for the scientific community.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, offering a comparative view of the anti-aging-related bioactivities of this compound and resveratrol.

Table 1: Comparative Efficacy in Lifespan Extension (Caenorhabditis elegans)

CompoundConcentrationMean Lifespan Extension (%)Experimental ModelReference
Delphinidin-3-glucoside100 µM23.4Wild-type C. elegans[1]
Delphinidin-3-glucoside100 µM32.5 (under oxidative stress)Wild-type C. elegans[2]
Resveratrol5 µM3.6Wild-type C. elegans[3]
Resveratrol100 µM24 (average across three strains)Wild-type C. elegans[4]
Resveratrol1000 µM30.4Wild-type C. elegans[5]

Table 2: Comparative Antioxidant Capacity

CompoundAssayResultReference
DelphinidinDPPHHigher scavenging activity than pelargonidin[6]
ResveratrolDPPHIC50 values vary depending on the study, generally showing potent activity.[6]
ResveratrolORAC8.6 µM TE/mg[7]

Key Signaling Pathways in Anti-Aging

Delphinidin and resveratrol exert their anti-aging effects through the modulation of several key signaling pathways, most notably the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways. These pathways are central to cellular energy homeostasis, stress resistance, and longevity.

delphinidin_pathway Delphinidin Delphinidin AMPK AMPK Delphinidin->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Autophagy Autophagy AMPK->Autophagy Induces Oxidative_Stress Oxidative Stress AMPK->Oxidative_Stress Reduces PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) Cellular_Senescence Cellular Senescence SIRT1->Cellular_Senescence Inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Delphinidin's Anti-Aging Signaling Pathway

resveratrol_pathway Resveratrol Resveratrol AMPK AMPK Resveratrol->AMPK Activates SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK->SIRT1 Activates mTOR mTOR AMPK->mTOR Inhibits PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) Cellular_Senescence Cellular Senescence SIRT1->Cellular_Senescence Inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Autophagy Autophagy mTOR->Autophagy Inhibits

Resveratrol's Anti-Aging Signaling Pathway

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, this section provides detailed methodologies for the key experiments.

Caenorhabditis elegans Lifespan Assay

This protocol is a standard method for assessing the effect of chemical compounds on the lifespan of the nematode C. elegans.

C_elegans_lifespan_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sync Synchronize C. elegans (L1 stage) Plate_Prep Prepare NGM plates with E. coli OP50 and test compound Transfer Transfer synchronized L4 larvae to prepared plates Plate_Prep->Transfer FUDR Add FUDR to prevent progeny production Transfer->FUDR Incubate Incubate at 20°C FUDR->Incubate Scoring Score live/dead worms daily Incubate->Scoring Survival_Curve Generate survival curves Scoring->Survival_Curve Stats Statistical analysis (Log-rank test) Survival_Curve->Stats

Workflow for C. elegans Lifespan Assay

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (food source)

  • Synchronized L1 stage C. elegans

  • Test compounds (this compound or Resveratrol) dissolved in a suitable solvent

  • Fluorodeoxyuridine (FUDR) solution to prevent reproduction

  • M9 buffer

  • Platinum wire worm pick

  • Incubator at 20°C

Procedure:

  • Plate Preparation: Prepare NGM plates and seed them with a lawn of E. coli OP50. Allow the bacteria to grow overnight. The test compound (this compound or resveratrol) is added to the NGM before pouring the plates or applied to the surface of the bacterial lawn.

  • Synchronization: Synchronize a population of C. elegans to obtain a large number of age-matched L1 larvae, typically by bleaching gravid adults to isolate eggs.

  • Worm Transfer: Transfer synchronized L4 larvae onto the prepared NGM plates containing the test compound or vehicle control.

  • Inhibition of Progeny: Add FUDR to the plates to prevent the worms from producing offspring, which would complicate the scoring of the original population.

  • Incubation: Incubate the plates at a constant temperature of 20°C.

  • Scoring: Starting from day 1 of adulthood, score the number of live and dead worms daily or every other day. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.

  • Data Analysis: Generate survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank test.[8][9][10][11]

Senescence-Associated β-Galactosidase (SA-β-gal) Assay

This cytochemical assay is a widely used biomarker to identify senescent cells, which are characterized by an irreversible growth arrest.[12][13]

Materials:

  • Cultured cells (e.g., human dermal fibroblasts)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • Microscope

Procedure:

  • Cell Culture and Treatment: Plate cells in multi-well plates and treat with this compound, resveratrol, or a vehicle control for the desired duration. Induce senescence in positive control wells using methods like replicative exhaustion or treatment with a DNA damaging agent.

  • Fixation: Wash the cells with PBS and then fix them with the fixative solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Staining: Add the freshly prepared SA-β-gal staining solution to the cells and incubate at 37°C in a dry incubator (no CO2) for 12-16 hours. Protect the plates from light.

  • Visualization and Quantification: Observe the cells under a microscope. Senescent cells will appear blue. Quantify the percentage of blue-stained cells by counting at least 200 cells in multiple random fields.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant capacity of a substance by assessing its ability to protect a fluorescent probe from oxidative damage by a free radical source.[14][15]

Materials:

  • 96-well black microplate

  • Fluorescein sodium salt solution (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator)

  • Trolox (a water-soluble vitamin E analog) as a standard

  • Test compounds (this compound or Resveratrol)

  • Phosphate buffer (pH 7.4)

  • Fluorescence microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the Trolox standard and the test compounds in phosphate buffer.

  • Reaction Mixture: In each well of the microplate, add the fluorescein solution followed by either the Trolox standard, the test compound, or a blank (phosphate buffer).

  • Incubation: Incubate the plate at 37°C for a brief period to allow for temperature equilibration.

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the oxidative reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample. The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as micromoles of Trolox equivalents (TE) per gram or liter of the sample.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of antioxidants.[16][17]

Materials:

  • DPPH solution in methanol or ethanol

  • Test compounds (this compound or Resveratrol)

  • Ascorbic acid or Trolox as a positive control

  • Methanol or ethanol

  • Spectrophotometer

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control in methanol or ethanol.

  • Reaction: Add a specific volume of the DPPH solution to each dilution of the test compound or control in a test tube or microplate well. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a set period, typically 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength, usually around 517 nm, using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula:

    • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity against the concentration of the test compound.

Concluding Remarks

Both this compound and resveratrol demonstrate significant anti-aging potential through their influence on key cellular pathways related to stress resistance, energy metabolism, and cellular senescence. While resveratrol has been more extensively studied, the available data suggests that delphinidin may possess comparable or even superior activity in certain contexts, such as lifespan extension in C. elegans under oxidative stress.

The direct comparative data remains limited, highlighting a critical gap in the current research landscape. Future head-to-head studies under standardized experimental conditions are imperative to definitively delineate the relative efficacy of these two promising compounds. Such research will be invaluable for guiding the development of novel and effective anti-aging interventions. This guide serves as a foundational resource to inform and inspire such future investigations.

References

Validating the In Vivo Anti-inflammatory Efficacy of Delphinidin Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of delphinidin chloride against a standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. The data presented is compiled from preclinical studies to offer a clear perspective on the potential of this compound as an anti-inflammatory agent.

Executive Summary

Delphinidin, a natural anthocyanidin, and its derivatives have demonstrated significant anti-inflammatory properties in various in vivo models. Studies show that delphinidin can effectively reduce edema and the production of key pro-inflammatory cytokines, positioning it as a noteworthy candidate for further investigation in inflammatory disease therapeutics. This guide synthesizes key experimental data to facilitate a comparative analysis of its efficacy.

Comparative Data: Delphinidin vs. Indomethacin

The following tables summarize the quantitative data from in vivo studies, showcasing the anti-inflammatory effects of delphinidin and its glycoside, delphinidin-3-sambubioside, in a lipopolysaccharide (LPS)-induced mouse paw edema model. For comparative purposes, data on the typical efficacy of the well-established NSAID, indomethacin, in a carrageenan-induced rat paw edema model is also presented.

Table 1: Effect on Paw Edema

Treatment GroupDosageTime PointEdema Volume (μL)% Inhibition
Control (LPS)-4h65 ± 50%
Delphinidin10 mg/kg4h45 ± 430.8%
Delphinidin-3-sambubioside10 mg/kg4h38 ± 341.5%
Reference:
Control (Carrageenan)-3h0.74 ± 0.040%
Indomethacin10 mg/kg3h0.31 ± 0.0358.1%

Note: Data for Delphinidin and Delphinidin-3-sambubioside is adapted from a study using an LPS-induced mouse paw edema model. Data for Indomethacin is representative of results from carrageenan-induced rat paw edema models.

Table 2: Effect on Pro-inflammatory Cytokine Levels in Paw Tissue

Treatment GroupDosageTNF-α (pg/mL)IL-6 (pg/mL)MCP-1 (pg/mL)
Control (LPS)-1500 ± 120800 ± 751200 ± 100
Delphinidin10 mg/kg950 ± 80500 ± 45700 ± 60
Delphinidin-3-sambubioside10 mg/kg800 ± 70420 ± 40600 ± 55

Data adapted from Sogo et al. (2015) in an LPS-induced mouse model.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of delphinidin are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 Activates nfkb NF-κB Pathway tlr4->nfkb Activates mapk MAPK Pathway (p38, ERK) tlr4->mapk Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines Induces mapk->cytokines Induces edema Edema cytokines->edema Leads to delphinidin This compound delphinidin->nfkb Inhibits delphinidin->mapk Inhibits

Caption: Delphinidin's anti-inflammatory mechanism.

The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound.

G acclimatization Animal Acclimatization grouping Grouping & Randomization acclimatization->grouping treatment Treatment Administration (this compound, Vehicle, Positive Control) grouping->treatment induction Induction of Inflammation (e.g., Carrageenan/LPS injection) treatment->induction measurement Measurement of Paw Edema induction->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia analysis Biochemical Analysis (Cytokine Levels) euthanasia->analysis data Data Analysis analysis->data

Caption: In vivo anti-inflammatory experimental workflow.

Experimental Protocols

Below are detailed methodologies for two common in vivo inflammation models used to assess the anti-inflammatory properties of compounds like this compound.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to screen for acute anti-inflammatory activity.

  • Animals: Male Wistar rats (180-220g).

  • Housing: Housed in standard laboratory conditions with free access to food and water. Animals are acclimatized for at least one week before the experiment.

  • Groups:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: this compound (e.g., 10, 20, 40 mg/kg, p.o.).

    • Group 3: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The respective treatments (vehicle, this compound, or indomethacin) are administered orally.

    • One hour after treatment, 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to study systemic inflammation and the effects of anti-inflammatory agents on cytokine production.

  • Animals: Male BALB/c mice (20-25g).

  • Housing: Standard laboratory conditions with ad libitum access to food and water. Acclimatization for one week prior to the experiment.

  • Groups:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: this compound (e.g., 10, 20, 40 mg/kg, i.p.).

    • Group 3: Positive control (e.g., Dexamethasone, 1 mg/kg, i.p.).

  • Procedure:

    • Treatments (vehicle, this compound, or dexamethasone) are administered intraperitoneally.

    • One hour after treatment, mice are challenged with an intraperitoneal injection of LPS (e.g., 1 mg/kg).

    • At a predetermined time point (e.g., 4 or 6 hours) after LPS injection, blood is collected via cardiac puncture, and animals are euthanized.

    • Paw tissue can also be collected for analysis of local inflammation.

  • Data Analysis:

    • Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA kits.

    • Paw edema can be measured as described in the carrageenan model.

Conclusion

The available in vivo data suggests that this compound possesses significant anti-inflammatory properties, effectively reducing both the physical manifestation of inflammation (edema) and the underlying molecular drivers (pro-inflammatory cytokines). Its mechanism of action appears to involve the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK. While direct comparative studies with standard drugs like indomethacin are limited, the existing evidence strongly supports the potential of this compound as a novel anti-inflammatory agent. Further research, including head-to-head comparative efficacy and safety studies, is warranted to fully elucidate its therapeutic potential.

A Comparative Guide: Cross-Validation of HPLC and Mass Spectrometry for Delphinidin Chloride Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of delphinidin chloride, a potent antioxidant anthocyanin.

This objective analysis presents supporting experimental data, detailed methodologies, and performance characteristics of each method to aid in the selection of the most appropriate technique for specific research needs.

At a Glance: Performance Comparison

The following table summarizes the key quantitative performance parameters for the quantification of delphinidin and its glycosides by HPLC-UV and LC-MS/MS, compiled from various validation studies.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.06 - 47 ng/mL[1][2][3][4]<2.3 ng/mL - 9.0 ng/mL[5][6][7]
Limit of Quantification (LOQ) 0.20 - 213 ng/mL[1][2][3][4]<8.1 ng/mL - 27 ng/mL[5][6][7]
**Linearity (R²) **≥0.95 - >0.99[1][2][3][8][9]>0.989[10]
Recovery 80.377% - 110.4%[1][2][3][10]54 - 113.3%[5][6][10]
Precision (RSD%) <6.2% (Intra-day), <8.5% (Inter-day)[4]<5.8% (Intra-day), <10.0% (Inter-day)[10]

Experimental Workflows

The general experimental workflows for quantifying this compound using HPLC and Mass Spectrometry are outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample extraction Solid Phase Extraction or Liquid-Liquid Extraction start->extraction filtration Filtration (0.22-0.45 µm) extraction->filtration hplc HPLC System (Pump, Autosampler, Column) filtration->hplc Inject detection UV/Vis or DAD Detector hplc->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification (Peak Area vs. Standard Curve) chromatogram->quantification result Concentration Result quantification->result

HPLC Quantification Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample extraction Extraction & Hydrolysis (if necessary) start->extraction cleanup Sample Cleanup (SPE or Precipitation) extraction->cleanup lc UHPLC System (Separation) cleanup->lc Inject ms Mass Spectrometer (Ionization, Mass Analysis, Detection) lc->ms mass_spec Mass Spectra Acquisition ms->mass_spec quantification Quantification (MRM Transitions vs. Standard Curve) mass_spec->quantification result Concentration Result quantification->result

Mass Spectrometry Quantification Workflow

Detailed Experimental Protocols

Below are representative experimental protocols for the quantification of delphinidin and its derivatives using HPLC-UV and LC-MS/MS.

HPLC-UV Method for Delphinidin-3-O-glucoside Chloride

This method is adapted from a validated study for the determination of delphinidin-3-O-glucoside chloride in rat plasma.[3]

  • Instrumentation: Agilent HPLC system.[3]

  • Column: Agilent Reverse Phase EC-C18 (4.6×150 mm; 2.7 µm particle size).[3]

  • Mobile Phase: Acetonitrile with 0.1% trifluoroacetic acid in an aqueous solution (81:19, v/v).[3]

  • Flow Rate: Not specified in the provided abstract.

  • Detection: UV/Vis detector, wavelength not specified in the provided abstract.

  • Sample Preparation: Solid-phase extraction (SPE) was employed for sample cleanup and concentration.[1][2][3]

LC-MS/MS Method for Anthocyanidin Quantification

This protocol is a composite based on methods developed for the analysis of anthocyanins and anthocyanidins in various biological matrices.[11][12]

  • Instrumentation: UHPLC system coupled with a triple quadrupole or Q-TOF mass spectrometer.[11][12]

  • Column: Phenomenex Kinetex C18 (2.1 × 30 mm, 1.7 µm particle size) or equivalent.[11]

  • Mobile Phase: A binary gradient consisting of:

    • Solvent A: Water with 0.1% to 1% formic acid (v/v).[11][12]

    • Solvent B: Acetonitrile with 0.1% to 1% formic acid (v/v).[11]

  • Gradient Elution: A typical gradient might start at 10% B, increase to 50% B over 5 minutes, followed by a wash and re-equilibration.[11]

  • Flow Rate: 350 µL/min.[11]

  • Ionization: Electrospray ionization (ESI) in positive mode.[11]

  • Detection: Multiple Reaction Monitoring (MRM) mode for targeted quantification.

  • Sample Preparation: Sample extraction followed by acid hydrolysis to convert anthocyanin glycosides to their aglycone form (anthocyanidins) for total delphinidin quantification.[11]

Discussion of Comparative Data

Sensitivity: LC-MS/MS consistently demonstrates superior sensitivity compared to HPLC-UV. The limits of detection and quantification for LC-MS/MS are significantly lower, often by an order of magnitude or more.[5][6][7][10] This makes LC-MS/MS the preferred method for analyzing samples with trace amounts of this compound, such as in pharmacokinetic studies.[5][6]

Specificity: The primary advantage of mass spectrometry is its high specificity. By monitoring specific precursor-to-product ion transitions (MRM), LC-MS/MS can differentiate delphinidin from other co-eluting compounds that may have similar UV-Vis spectra, a common challenge in complex matrices.[10] HPLC with UV detection, while robust, is more susceptible to interference from compounds that absorb at the same wavelength.[10]

Linearity and Precision: Both methods demonstrate excellent linearity over a range of concentrations, with correlation coefficients (R²) typically exceeding 0.99 for HPLC-UV and 0.989 for LC-MS/MS.[8][9][10] Precision, as indicated by the relative standard deviation (RSD), is also comparable and well within acceptable limits for bioanalytical method validation for both techniques.[4][10]

Recovery: Analyte recovery during sample preparation is a critical parameter. While both methods can achieve high recovery rates, the complexity of the sample matrix can influence this. The reported recovery values for both techniques show some variability, underscoring the importance of optimizing sample preparation protocols for each specific application.[1][2][3][5][6][10]

Conclusion

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between the two ultimately depends on the specific requirements of the study.

  • HPLC-UV is a cost-effective, robust, and widely available technique that is well-suited for routine analysis and quality control of samples with relatively high concentrations of this compound.

  • LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for applications requiring trace-level quantification and unambiguous identification, particularly in complex biological matrices.

For researchers in drug development and those conducting pharmacokinetic studies, the superior sensitivity and specificity of LC-MS/MS are often essential. For quality control in manufacturing or the analysis of botanical extracts with high anthocyanin content, the cost-effectiveness and robustness of HPLC-UV may be more advantageous. This guide provides the foundational data to make an informed decision based on the analytical needs of your project.

References

A Comparative Analysis of Free Form vs. Liposomal Delphinidin Chloride for Diabetes Mellitus Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the free form and liposomal formulations of delphinidin chloride, a promising anthocyanidin for the management of diabetes mellitus. The following sections detail the available experimental data, methodologies, and known signaling pathways to facilitate an objective evaluation of their therapeutic potential.

Enhanced Anti-Glycation Efficacy with Liposomal Formulation

Advanced glycation end-products (AGEs) are key contributors to diabetic complications. Experimental data demonstrates that liposomal encapsulation significantly enhances the anti-glycation properties of this compound.

A key study compared the inhibitory effects of free and liposomal this compound on albumin glycation in vitro and on both albumin and hemoglobin A1c (HbA1c) glycation in a streptozotocin-induced diabetic mouse model in vivo.[1] The liposomal formulation consistently exhibited superior efficacy in reducing glycation.

Table 1: Comparison of Anti-Glycation Effects
ParameterFree this compoundLiposomal this compoundFold Improvement (Liposomal vs. Free)
In Vitro Albumin Glycation Inhibition (%) [1]30.50 ± 3.468.50 ± 2.10~3.6x
In Vivo Albumin Glycation Rate (%) in Diabetic Mice [1]Not Reported46.35 ± 1.20-
In Vivo HbA1c Glycation Rate (%) in Diabetic Mice [1]Not Reported3.60 ± 0.25-

Data presented as mean ± standard deviation.

Bioavailability and Pharmacokinetics

While specific pharmacokinetic studies directly comparing free and liposomal this compound are limited, the encapsulation of polyphenols within liposomes is generally known to improve their bioavailability.[2] This is attributed to protection from enzymatic degradation in the gastrointestinal tract and enhanced absorption. The increased efficacy of liposomal this compound in in vivo studies strongly suggests improved bioavailability and prolonged circulation time compared to the free form.

Effects on Glucose Uptake and Insulin Sensitivity

Direct comparative studies on the effects of free versus liposomal this compound on glucose uptake and insulin sensitivity are not yet available in the published literature. However, research on the free form of delphinidin provides a baseline for its potential in these areas.

Free delphinidin has been shown to stimulate glucose uptake in adipocytes and muscle cells, a crucial aspect of managing hyperglycemia.[3] This effect is partly mediated by the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[4][5] Furthermore, delphinidin has been demonstrated to improve insulin resistance in animal models of diet-induced obesity.[6][7] It is hypothesized that a liposomal formulation would potentiate these effects due to enhanced cellular uptake and bioavailability, though direct experimental evidence is needed to confirm this.

Signaling Pathways in Diabetes

Delphinidin exerts its anti-diabetic effects through the modulation of several key signaling pathways. The primary pathway identified for free delphinidin is the AMP-activated protein kinase (AMPK) pathway.

AMPK Signaling Pathway

Activation of AMPK by delphinidin leads to a cascade of events that improve glucose homeostasis and insulin sensitivity.

AMPK_Pathway Delphinidin This compound (Free Form) AMPK AMPK Activation Delphinidin->AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 Glycolysis Enhanced Glycolysis AMPK->Glycolysis Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Lipogenesis Inhibition of Lipogenesis AMPK->Lipogenesis Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Delphinidin's activation of the AMPK signaling pathway.

The signaling pathways specifically modulated by the liposomal formulation of this compound have not been elucidated in detail. It is presumed that the fundamental mechanisms of action remain the same, but the magnitude and duration of pathway activation are likely enhanced due to the superior delivery characteristics of liposomes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for research and development purposes.

Liposome Preparation (Extrusion Method)[1]

Liposome_Preparation start Start: Phospholipids & This compound dissolve Dissolve in Chloroform-Methanol start->dissolve evaporate Rotary Evaporation to form a thin film dissolve->evaporate hydrate Hydrate with Aqueous Buffer evaporate->hydrate vortex Vortex to form Multilamellar Vesicles (MLVs) hydrate->vortex extrude Extrusion through Polycarbonate Membranes (e.g., 100 nm pore size) vortex->extrude end End: Unilamellar Liposomes extrude->end

Workflow for liposome preparation by the extrusion method.
  • Lipid Film Formation: Dissolve phospholipids (e.g., phosphatidylcholine and cholesterol) and this compound in a chloroform-methanol solvent mixture.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to multiple passes through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process reduces the size and lamellarity of the vesicles, resulting in the formation of unilamellar liposomes.

Streptozotocin (STZ)-Induced Diabetic Mouse Model
  • Animal Acclimatization: Acclimate male mice (e.g., C57BL/6) for at least one week under standard laboratory conditions.

  • Induction of Diabetes: Administer a single intraperitoneal injection of STZ dissolved in a citrate buffer (pH 4.5). A typical dose is 150 mg/kg body weight.

  • Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood samples at regular intervals (e.g., 72 hours post-injection and then weekly).

  • Confirmation of Diabetes: Consider mice with fasting blood glucose levels consistently above 250 mg/dL as diabetic and suitable for the study.

In Vitro Albumin Glycation Assay[1]
  • Reaction Mixture Preparation: Prepare a reaction mixture containing bovine serum albumin (BSA), glucose, and the test compounds (free or liposomal this compound) in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 7 days).

  • Measurement of Glycation: Determine the extent of albumin glycation by measuring the fluorescence of advanced glycation end-products (AGEs) at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a spectrofluorometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of albumin glycation by the test compounds relative to a control sample without any inhibitor.

In Vivo Glycated Hemoglobin (HbA1c) Measurement (ELISA)[1]
  • Blood Sample Collection: Collect whole blood samples from the experimental animals into EDTA-containing tubes.

  • Erythrocyte Lysis: Lyse the red blood cells to release hemoglobin.

  • ELISA Procedure: Utilize a commercially available mouse HbA1c ELISA kit. Briefly, add the hemolysate samples and standards to the antibody-coated microplate wells.

  • Incubation and Detection: Following incubation and washing steps, add a detection antibody and a substrate solution to develop a colorimetric signal.

  • Quantification: Measure the absorbance at the appropriate wavelength and determine the HbA1c concentration in the samples by comparison with the standard curve.

Conclusion and Future Directions

The available evidence strongly indicates that liposomal encapsulation of this compound significantly enhances its anti-glycation efficacy compared to the free form. This is likely due to improved bioavailability and stability. While direct comparative data on glucose uptake and insulin sensitivity is lacking, the known mechanisms of free delphinidin suggest that a liposomal formulation would offer superior therapeutic benefits in these areas as well.

Future research should focus on:

  • Conducting direct comparative studies on the effects of free and liposomal this compound on glucose uptake in relevant cell lines (e.g., 3T3-L1 adipocytes, L6 myotubes).

  • Performing in vivo studies to compare the effects of both formulations on insulin sensitivity and glucose tolerance in diabetic animal models.

  • Elucidating the specific signaling pathways modulated by liposomal this compound.

  • Undertaking detailed pharmacokinetic and bioavailability studies to quantify the advantages of the liposomal delivery system for this compound.

Such studies will be crucial for the further development and potential clinical translation of this compound as a treatment for diabetes mellitus.

References

Replicating the Mechanistic Findings of Delphinidin Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published findings on the mechanism of action of delphinidin chloride, a naturally occurring anthocyanidin with demonstrated anti-cancer and anti-inflammatory properties. To facilitate the replication and further investigation of these findings, this document compiles detailed experimental protocols, quantitative data from various studies, and visual representations of the key signaling pathways involved.

Key Findings on this compound's Mechanism of Action

This compound has been shown to exert its biological effects through the modulation of several critical cellular signaling pathways. The primary mechanisms identified in the literature include the induction of apoptosis, cell cycle arrest, and the suppression of inflammatory responses. These effects are largely attributed to its ability to interfere with the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades.

Comparative Quantitative Data

To provide a clear comparison of this compound's efficacy across different cancer cell lines, the following tables summarize key quantitative data reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-453Breast (HER-2+)41.42[1]
BT-474Breast (HER-2+)60.92[1]
A549Lung30.1 - 55[2]
NCI-H441Lung58[2]
SK-MES-1Lung44[2]
HCT116Colon106 - 110[2]
LoVoColon38[2]
HT29Colon35[2]
22Rν1Prostate90[2]
PEO1Ovarian< 100
SKOV3Ovarian< 100
LXFL529L33[3]
A431Skin18[3]

Table 2: Reported Effects of this compound on Key Protein Expression and Phosphorylation

PathwayProteinEffectCell Line(s)
NF-κB p-IKKα/βDecreaseMDA-MB-453, BT-474
p-IκBαDecreaseMDA-MB-453, BT-474
p-p65 (nuclear)DecreaseMDA-MB-453, BT-474
MAPK p-c-RafDecreaseMDA-MB-453, BT-474
p-MEK1/2DecreaseMDA-MB-453, BT-474
p-ERK1/2DecreaseMDA-MB-453, BT-474, NSCLC
p-JNKIncreaseMDA-MB-453, BT-474, NSCLC
p-p38DecreaseNSCLC
PI3K/Akt PI3K (p85, p110)DecreaseNSCLC
p-Akt (Ser473)DecreaseNSCLC, Psoriasis models
p-mTORDecreaseNSCLC, Psoriasis models
Apoptosis BaxIncreaseHCT116, NSCLC
Bcl-2DecreaseHCT116, NSCLC
Cleaved Caspase-3IncreaseHCT116, NSCLC
Cleaved Caspase-8IncreaseHCT116
Cleaved Caspase-9IncreaseHCT116, NSCLC
Cleaved PARPIncreaseHCT116, NSCLC
Cell Cycle Cyclin B1DecreaseMDA-MB-453, BT-474, HCT116
Cdk1 (cdc2)DecreaseMDA-MB-453, BT-474, HCT116
p21WAF1/Cip1IncreaseMDA-MB-453, BT-474, HCT116

Experimental Protocols

The following are detailed protocols for key experiments commonly used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of this compound on cell cycle distribution.

  • Cell Seeding and Treatment: Seed approximately 2 x 10^5 cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 80% ice-cold ethanol and fix at 4°C for at least 4 hours.

  • Staining: Pellet the cells, wash with cold PBS, and resuspend in PBS containing RNase A (20 µg/mL). Incubate at 37°C for 30 minutes.

  • Propidium Iodide (PI) Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate on ice for 1 hour in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V Staining)

This protocol is used to quantify apoptosis induced by this compound.

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time period (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Annexin V and PI Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (30-50 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific for the protein of interest, e.g., p-p65, p-ERK, p-Akt) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's instructions.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for investigating its mechanism of action.

delphinidin_nfkb_pathway Delphinidin This compound pIKK p-IKKα/β Delphinidin->pIKK Inhibits IKK IKKα/β IKK->pIKK Phosphorylation pIkBa p-IκBα pIKK->pIkBa Phosphorylates IkBa IκBα pIkBa->IkBa Degradation NFkB_complex NF-κB (p65/p50)-IκBα (Inactive) pIkBa->NFkB_complex NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression Upregulation

Caption: this compound's effect on the NF-κB Pathway.

delphinidin_mapk_pathway Delphinidin This compound Raf c-Raf Delphinidin->Raf MEK MEK1/2 Delphinidin->MEK ERK ERK1/2 Delphinidin->ERK JNK JNK Delphinidin->JNK Ras Ras Ras->Raf Raf->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38 p38 p38->Apoptosis

Caption: this compound's effect on the MAPK Pathway.

delphinidin_pi3k_akt_pathway Delphinidin This compound PI3K PI3K Delphinidin->PI3K Akt Akt Delphinidin->Akt mTOR mTOR Delphinidin->mTOR RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP3->Akt Activates Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: this compound's effect on the PI3K/Akt Pathway.

experimental_workflow start Select Cancer Cell Line mtt Cell Viability (MTT) Assay Determine IC50 start->mtt treatment Treat cells with this compound (at IC50 and sub-IC50 concentrations) mtt->treatment flow_cytometry Flow Cytometry treatment->flow_cytometry western_blot Western Blot Analysis treatment->western_blot cell_cycle Cell Cycle Analysis (PI Staining) flow_cytometry->cell_cycle apoptosis_flow Apoptosis Assay (Annexin V Staining) flow_cytometry->apoptosis_flow conclusion Correlate changes in protein expression with observed cellular effects cell_cycle->conclusion apoptosis_flow->conclusion pathway_proteins Probe for key proteins in NF-κB, MAPK, PI3K/Akt pathways western_blot->pathway_proteins apoptosis_proteins Probe for apoptosis markers (Caspases, Bcl-2 family) western_blot->apoptosis_proteins cell_cycle_proteins Probe for cell cycle regulators (Cyclins, CDKs) western_blot->cell_cycle_proteins pathway_proteins->conclusion apoptosis_proteins->conclusion cell_cycle_proteins->conclusion

Caption: A typical experimental workflow.

References

Safety Operating Guide

Navigating the Disposal of Delphinidin Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Delphinidin Chloride, ensuring the protection of both laboratory personnel and the environment.

This compound, while not classified as a hazardous substance under the Globally Harmonized System (GHS), requires adherence to specific disposal protocols.[1][2][3] Disposal methods should always comply with local, state, and federal regulations.[2]

Recommended Disposal Procedures

When preparing to dispose of this compound, a systematic approach is necessary to ensure safety and compliance. The following steps outline the recommended procedure for laboratory personnel.

Step 1: Review Local and Institutional Regulations

Before initiating any disposal process, consult your institution's environmental health and safety (EHS) department for specific guidelines. Regulations regarding chemical waste can vary significantly, and adherence to local protocols is paramount.

Step 2: Assess the Waste Stream

Identify whether you are disposing of pure this compound, a solution containing the compound, or contaminated materials such as personal protective equipment (PPE), empty containers, or absorbent pads. The nature of the waste will dictate the appropriate disposal route.

Step 3: Disposal of Pure this compound or Concentrated Solutions

For pure this compound or solutions with high concentrations, the recommended disposal method is through a licensed chemical waste disposal service.[4][5] These services are equipped to handle chemical compounds through methods such as:

  • Incineration: Controlled incineration at a licensed facility is a common and effective method for the destruction of chemical waste.[4][5]

  • Chemical Destruction Plant: A licensed chemical destruction plant can also be utilized for the safe disposal of this compound.[4][5]

Important Note: Do not discharge this compound into sewer systems.[4][5]

Step 4: Disposal of Contaminated Materials

Materials that have come into contact with this compound, such as gloves, bench paper, and empty containers, should be managed as follows:

  • Solid Waste: Contaminated solid materials should be collected in a designated, clearly labeled waste container. This waste should then be handled by a licensed chemical waste disposal service.

  • Empty Containers: To prepare an empty container for disposal, it should be triple-rinsed with an appropriate solvent.[4][5] The rinsate should be collected and treated as chemical waste. Once decontaminated, the container can often be recycled or disposed of as regular laboratory waste, depending on local regulations.[4][5] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[4]

Decision Pathway for this compound Disposal

The following diagram illustrates the logical workflow for making informed decisions about the disposal of this compound.

Delphinidin_Chloride_Disposal cluster_start cluster_assessment cluster_disposal_options cluster_actions cluster_end start Start: this compound Waste assess_waste Assess Waste Type start->assess_waste pure_compound Pure Compound or Concentrated Solution assess_waste->pure_compound Pure/Concentrated contaminated_solid Contaminated Solid Waste (e.g., PPE, glassware) assess_waste->contaminated_solid Contaminated Solid empty_container Empty Container assess_waste->empty_container Empty Container licensed_disposal Engage Licensed Chemical Waste Disposal Service (Incineration or Chemical Destruction) pure_compound->licensed_disposal collect_waste Collect in Designated Labeled Waste Container contaminated_solid->collect_waste triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse end_disposal End of Disposal Process licensed_disposal->end_disposal collect_waste->licensed_disposal collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Institutional Guidelines (Recycle or Landfill) triple_rinse->dispose_container collect_rinsate->licensed_disposal dispose_container->end_disposal

Caption: Decision-making flowchart for the proper disposal of this compound.

By following these procedures and consulting with institutional EHS professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Delphinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Delphinidin Chloride, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] Use local exhaust ventilation to control dust formation.[2][3]

Personal Protective Equipment: A multi-layered PPE strategy is crucial for minimizing exposure.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields.[1][2]
Skin Protection GlovesNitrile rubber (NBR), >0.11 mm thickness, with a breakthrough time of >480 minutes (permeation: level 6).[2][3] Always inspect gloves before use and wash hands after handling.[1]
Lab CoatWear a standard lab coat. For significant risk of exposure, consider fire/flame resistant and impervious clothing.[1]
Respiratory Protection Dust MaskA dust mask (e.g., N95) is necessary when dust formation is likely. If exposure limits are exceeded or irritation occurs, a full-face respirator may be required.[1]

Operational Plan: From Receipt to Experimentation

A systematic workflow ensures safety at every stage of handling this compound.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store at -20°C in a Dry, Cool, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh in a Ventilated Enclosure DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate DoffPPE Doff and Dispose of PPE Properly Decontaminate->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedure:

  • Receiving and Storage:

    • Upon receipt, carefully inspect the container for any signs of damage.

    • Store the container tightly sealed in a dry, cool, and well-ventilated area. The recommended storage temperature is -20°C.[2]

    • Keep away from incompatible materials, such as strong oxidizing agents.[4][5]

  • Preparation and Handling:

    • Before handling, ensure you are in a well-ventilated area and wearing the appropriate PPE as detailed in the table above.

    • Avoid the formation of dust and aerosols.[1] If weighing the solid, do so in an enclosure with local exhaust ventilation.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Experiment Cleanup:

    • Decontaminate all work surfaces and equipment after use.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling is complete.

Emergency and Disposal Plan

Being prepared for unexpected events and knowing the correct disposal methods are critical components of laboratory safety.

cluster_emergency Emergency Procedures cluster_disposal Disposal Protocol Spill Spill or Exposure Occurs Evacuate Evacuate Area (if necessary) Spill->Evacuate FirstAid Administer First Aid Spill->FirstAid Cleanup Clean Spill Evacuate->Cleanup Collect Collect Waste in Labeled, Sealed Containers Segregate Segregate from Incompatible Wastes Collect->Segregate Dispose Dispose via Licensed Chemical Destruction Plant or Controlled Incineration Segregate->Dispose

Caption: Emergency Response and Disposal Workflow.

First Aid Measures:

  • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen or artificial respiration and seek medical attention.[1][6]

  • Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[1][6]

  • Ingestion: Rinse mouth with water.[1][2] Do not induce vomiting.[1] Seek immediate medical attention.[1][6]

Spill and Leak Procedures:

  • Minor Spills:

    • Clean up spills immediately.[4]

    • Avoid breathing dust and contact with skin and eyes.[4]

    • Mechanically take up the spilled material and place it in a suitable, closed container for disposal.[1][2]

    • Ensure adequate ventilation.

  • Major Spills:

    • Evacuate personnel to a safe area.[1]

    • Alert emergency responders.

    • Prevent the chemical from entering drains, surface water, or ground water.[1][2]

Disposal Plan:

  • All waste must be handled in accordance with local, state, and federal regulations.[4]

  • Dispose of this compound by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[1]

  • Contaminated packaging should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[1]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.